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Core Science & Biosynthesis

Foundational

Tert-butyl 3-methyleneazepane-1-carboxylate: A Strategic Heterocyclic Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Chemical Identity In the pursuit of novel therapeutics, escapi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Identity

In the pursuit of novel therapeutics, escaping "flatland"—the over-reliance on planar aromatic rings—has become a central dogma in medicinal chemistry. Conformationally constrained, sp3-rich heterocycles offer superior three-dimensionality, improved solubility, and unique intellectual property (IP) landscapes. Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) represents a highly versatile building block in this paradigm[1].

Featuring a seven-membered nitrogen-containing ring (azepane), a robust Boc-protecting group, and a highly reactive exocyclic double bond, this compound serves as a critical intermediate for synthesizing complex, spatially defined molecular architectures[2].

Quantitative Physicochemical Profile

To facilitate integration into computational drug design and synthetic planning, the core properties of the compound are summarized below:

PropertyValue
Compound Name Tert-butyl 3-methyleneazepane-1-carboxylate
CAS Number 2414006-14-5
Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Core Scaffold 7-membered azepane ring
N-Protection N-Boc (tert-butyloxycarbonyl)
Reactive Handle C3-Exomethylene (=CH2)

The Strategic Value of Azepanes in Medicinal Chemistry

Azepane derivatives are increasingly prevalent in drug discovery due to their unique pharmacological properties and structural flexibility[2]. Unlike five- or six-membered rings (pyrrolidines and piperidines), the seven-membered azepane ring possesses a larger conformational space, allowing it to adopt multiple stable geometries (e.g., twist-chair, boat). This flexibility can be strategically constrained by the introduction of sp2-hybridized centers, such as the C3-exomethylene group[3].

The exocyclic double bond serves two primary functions:

  • Conformational Rigidification: It restricts the local flexibility of the azepane ring, directing the spatial orientation of adjacent substituents to perfectly match target binding pockets.

  • Synthetic Handle: The methylene group allows for late-stage diversification via hydroboration-oxidation, epoxidation, cyclopropanation, or cross-metathesis.

Recent patent literature highlights the integration of this specific scaffold into high-value therapeutic targets, including Pan-KRAS inhibitors [4] and bridged tricyclic HIV integrase inhibitors [5].

Synthetic Methodologies: Olefination Protocols

The synthesis of tert-butyl 3-methyleneazepane-1-carboxylate typically begins with the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate. The conversion of the ketone to the exomethylene can be achieved via two primary self-validating protocols: the Wittig reaction and the Tebbe olefination.

Protocol A: Wittig Olefination (Standard Scale)

The Wittig reaction is highly cost-effective and scalable but requires careful temperature control to prevent the basic ylide from enolizing the starting ketone.

Causality & Rationale: n -Butyllithium ( n -BuLi) is utilized as a strong base to deprotonate the methyltriphenylphosphonium bromide, generating the reactive phosphorus ylide. The reaction is strictly maintained at 0 °C during ylide formation to prevent thermal degradation of the intermediate and to suppress alpha-deprotonation (enolization) of the azepanone substrate[4].

Step-by-Step Procedure:

  • Preparation: Suspend methyltriphenylphosphonium bromide (2.5 equiv, e.g., 8.39 g) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert argon atmosphere.

  • Ylide Generation: Cool the suspension to 0 °C using an ice bath. Add n -BuLi (2.8 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until a vibrant yellow/orange solution forms, indicating successful ylide generation.

  • Ketone Addition: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 equiv, e.g., 3.00 g) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Protocol B: Tebbe Olefination (For Sterically Hindered/Enolizable Substrates)

When dealing with highly substituted azepanone derivatives (e.g., those with adjacent chiral centers like benzyl (2S,6S)-6-((tert-butoxycarbonyl)amino)-2-methyl-3-oxoazepane-1-carboxylate), the Wittig reaction often fails due to steric hindrance or rapid enolization. The Tebbe reagent is non-basic and highly nucleophilic, making it the superior choice[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the azepanone derivative (1.0 equiv) in anhydrous THF (10 mL) and cool to 0 °C under argon.

  • Tebbe Addition: Slowly add Tebbe reagent (0.5 M in toluene, ~2.0 equiv) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight.

  • Quenching (Critical Step): Cool back to 0 °C and carefully quench by the dropwise addition of aqueous NaOH (1M) or Fieser workup to precipitate the titanium/aluminum salts.

  • Filtration & Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with diethyl ether. Concentrate the filtrate and purify via column chromatography.

Synthesis routes for tert-butyl 3-methyleneazepane-1-carboxylate via Wittig and Tebbe olefinations.

Downstream Applications & Workflows

Once synthesized, tert-butyl 3-methyleneazepane-1-carboxylate acts as a divergent node in medicinal chemistry workflows.

Pan-KRAS Inhibitor Development

KRAS mutations (e.g., G12C, G12D, G12V) are notorious drivers of oncology targets. Recent breakthroughs have utilized the 3-methyleneazepane core to build tetrahydropyridopyrimidine-based Pan-KRAS inhibitors[4]. The azepane ring provides the necessary bulk to occupy the switch-II pocket of the KRAS protein, while the exocyclic double bond is often functionalized (e.g., via dihydroxylation or hydroboration) to establish critical hydrogen-bonding networks with the target protein backbone.

HIV Integrase Inhibitors

In antiviral research, the azepane scaffold is utilized to construct bridged tricyclic carbamoylpyridone compounds[5]. The N-Boc group is deprotected using acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) to reveal the secondary amine. This amine is subsequently coupled with pyridone core structures. The 3-methylene group provides a rigid vector that forces the tricyclic system into a bioactive conformation, essential for chelating the magnesium ions in the active site of the HIV integrase enzyme.

Divergent drug discovery workflows utilizing the 3-methyleneazepane scaffold.

Conclusion

Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is far more than a simple protected amine; it is a meticulously designed structural module. By offering a balance of sp3-rich three-dimensionality and targeted sp2-rigidity, it enables medicinal chemists to navigate complex structure-activity relationship (SAR) landscapes. Whether accessed via scalable Wittig chemistry or specialized Tebbe olefination, this building block continues to drive innovation in challenging therapeutic areas like oncology and virology.

References

  • ChemicalBook.2414006-14-5 CAS | 1H-Azepine-1-carboxylic acid, hexahydro-3-methylene-, 1-(1,1-dimethylethyl) ester.
  • Zha, G., et al. (2018).Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • World Intellectual Property Organization (2020).WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use.
  • World Intellectual Property Organization (2023).WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to Tert-butyl 3-methyleneazepane-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Abstract Tert-butyl 3-methyleneazepane-1-carboxylate is a key synthetic intermediate that incorporates the privileged azepane scaffold, a seven-membered nitrogen-containing heterocycle. The presence of a reactive exocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl 3-methyleneazepane-1-carboxylate is a key synthetic intermediate that incorporates the privileged azepane scaffold, a seven-membered nitrogen-containing heterocycle. The presence of a reactive exocyclic methylene group and a Boc-protected nitrogen atom makes it a highly versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Tert-butyl 3-methyleneazepane-1-carboxylate, with a focus on its role in modern drug discovery and development. Detailed, field-proven protocols and mechanistic insights are provided to enable researchers to effectively utilize this valuable chemical entity.

Introduction: The Significance of the Azepane Moiety

The azepane ring system is a prominent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[1] Consequently, azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[1][2] The incorporation of an exocyclic methylene group at the 3-position of the azepane ring introduces a valuable point for further chemical elaboration, enabling the construction of diverse and complex molecular libraries for drug screening. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions.

Synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate

The most logical and efficient synthetic route to Tert-butyl 3-methyleneazepane-1-carboxylate involves a two-step sequence starting from a suitable precursor: the synthesis of tert-butyl 3-oxoazepane-1-carboxylate, followed by a Wittig olefination to introduce the exocyclic methylene group.

Synthesis of the Key Precursor: Tert-butyl 3-oxoazepane-1-carboxylate

The synthesis of the ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate, can be achieved through several methods. A common and effective approach is the Dieckmann condensation of a suitably substituted N-Boc protected amino diester.[4][5][6][7]

Experimental Protocol: Synthesis of tert-butyl 3-oxoazepane-1-carboxylate via Dieckmann Condensation

This protocol outlines the intramolecular cyclization of a diester to form the corresponding β-keto ester.

Materials:

  • Appropriate N-Boc protected amino diester (e.g., diethyl 4-(tert-butoxycarbonylamino)heptanedioate)

  • Sodium ethoxide (NaOEt) or other strong base (e.g., potassium tert-butoxide)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (for workup)

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the solvent and stir the suspension.

  • Substrate Addition: Slowly add a solution of the N-Boc protected amino diester (1.0 equivalent) in anhydrous toluene to the base suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous solution of HCl until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure tert-butyl 3-oxoazepane-1-carboxylate.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the enolate intermediate is sensitive to air and moisture.

  • Anhydrous Solvents: Anhydrous conditions are necessary to prevent the quenching of the strong base and the enolate intermediate.

  • Strong Base: A strong, non-nucleophilic base like sodium ethoxide is required to deprotonate the α-carbon of the ester to initiate the condensation.

  • Acidic Workup: The acidic workup is necessary to neutralize the excess base and protonate the resulting enolate to form the β-keto ester.

Diagram: Synthesis of tert-butyl 3-oxoazepane-1-carboxylate

G cluster_0 Synthesis of Precursor AminoDiester N-Boc Amino Diester KetoEster tert-butyl 3-oxoazepane-1-carboxylate AminoDiester->KetoEster 1. NaOEt, Toluene, Reflux 2. H3O+ workup

Caption: Dieckmann condensation to form the azepanone ring.

Wittig Olefination to Form the Methylene Group

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[8][9][10][11] In this step, tert-butyl 3-oxoazepane-1-carboxylate is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to generate the desired exocyclic methylene group.

Experimental Protocol: Wittig Reaction for the Synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate

This protocol describes the conversion of a cyclic ketone to an exo-methylene compound.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • Strong base (e.g., n-butyllithium (n-BuLi), potassium tert-butoxide (KOtBu))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1-1.5 equivalents) and suspend it in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C or -78 °C and slowly add the strong base (e.g., n-BuLi) dropwise. A color change (typically to bright yellow or orange) indicates the formation of the ylide. Stir the mixture for 30-60 minutes at this temperature.

  • Ketone Addition: Slowly add a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure Tert-butyl 3-methyleneazepane-1-carboxylate.

Causality of Experimental Choices:

  • Phosphonium Salt: Methyltriphenylphosphonium bromide is a common and commercially available precursor for the simplest Wittig reagent.

  • Strong Base for Ylide Formation: A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide. The choice of base can influence the stereoselectivity in some Wittig reactions, although it is not a factor in this case.

  • Low Temperature: The initial deprotonation is often performed at low temperatures to control the reaction and prevent side reactions.

  • Aprotic Solvent: Anhydrous aprotic solvents like THF or ether are essential as the ylide is a strong base and will be quenched by protic solvents.

Diagram: Wittig Olefination

G cluster_1 Wittig Reaction KetoEster tert-butyl 3-oxoazepane-1-carboxylate MethyleneAzepane Tert-butyl 3-methyleneazepane-1-carboxylate KetoEster->MethyleneAzepane Ph3P=CH2, THF

Caption: Conversion of the ketone to the exo-methylene group.

Physicochemical Properties and Characterization

The successful synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate must be confirmed through rigorous analytical characterization.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available, expected to be high
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)
Spectroscopic Data

The structure of the target compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons as two distinct singlets or a narrow multiplet in the range of 4.5-5.0 ppm. The protons of the azepane ring will appear as complex multiplets in the aliphatic region (1.5-3.5 ppm). The tert-butyl group will exhibit a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the signals for the exocyclic double bond, with the quaternary carbon appearing around 140-150 ppm and the methylene carbon around 110-120 ppm. The carbonyl carbon of the Boc group will resonate at approximately 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The remaining carbons of the azepane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic C=C stretching absorption band for the exocyclic double bond around 1640-1660 cm⁻¹. The strong C=O stretching vibration of the carbamate will be observed at approximately 1680-1700 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will correspond to the calculated value for C₁₂H₂₁NO₂.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of Tert-butyl 3-methyleneazepane-1-carboxylate make it a valuable scaffold for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: The exocyclic methylene group serves as a versatile handle for a variety of chemical transformations, including Michael additions, ozonolysis, epoxidation, and hydroboration-oxidation, allowing for the introduction of diverse functional groups and the creation of large and structurally diverse compound libraries.[12]

  • Conformationally Constrained Analogs: The seven-membered azepane ring provides a flexible yet constrained scaffold that can be used to mimic or block the binding of endogenous ligands to their receptors. The conformational properties of the ring can be fine-tuned by the introduction of substituents.[13]

  • Bioisosteric Replacement: The azepane ring can serve as a bioisostere for other cyclic systems, such as piperidines or cyclohexanes, in known pharmacophores, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

Diagram: Potential Derivatizations of Tert-butyl 3-methyleneazepane-1-carboxylate

G MethyleneAzepane Tert-butyl 3-methyleneazepane-1-carboxylate MichaelAdduct Michael Adducts MethyleneAzepane->MichaelAdduct Michael Addition Epoxide Epoxides MethyleneAzepane->Epoxide Epoxidation Alcohol Alcohols MethyleneAzepane->Alcohol Hydroboration-Oxidation Aldehyde Aldehydes/Ketones MethyleneAzepane->Aldehyde Ozonolysis

Caption: Synthetic utility of the exo-methylene group.

Conclusion

Tert-butyl 3-methyleneazepane-1-carboxylate is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. The ability to readily access and further functionalize this azepane derivative opens up new avenues for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Bissantz, C., Kuhn, B., & Stahl, M. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1219-1233. [Link]

  • O'Brien, P., & Childs, A. C. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721. [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 104-110. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Coldham, I., & Watson, E. R. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(17), 7519-7529. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra at 300 K of the methylene group at position 3 for compounds 23 and 24. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II. [Link]

  • Almássy, L., Holzer, W., & Kádasi, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Becker, D. P., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauson-khand cyclization and subsequent conversion to a novel diazatricyclic ring system. Tetrahedron, 49(24), 5249-5260. [Link]

  • Huang, Y. S., Zhang, W. Q., Zhang, P. F., & Liu, X. G. (2012). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 16(7), 1318-1321. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Martina, K., & Cravotto, G. (2014). Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. Beilstein Journal of Organic Chemistry, 10, 2338-2344. [Link]

  • Reddy, G. S., & Kumar, V. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11(52), 32967-32975. [Link]

  • Google Patents. (n.d.).
  • Reddy, G. S., & Kumar, V. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11(52), 32967-32975. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl 3-methyleneazepane-1-carboxylate

Abstract Introduction: The Compound of Interest Tert-butyl 3-methyleneazepane-1-carboxylate is a seven-membered nitrogen-containing heterocycle, specifically an azepane ring. The structure is characterized by two key fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Compound of Interest

Tert-butyl 3-methyleneazepane-1-carboxylate is a seven-membered nitrogen-containing heterocycle, specifically an azepane ring. The structure is characterized by two key features: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an exocyclic methylene group at the 3-position of the ring. The Boc group is a common feature in synthetic organic chemistry, used to temporarily mask the reactivity of an amine. The unsaturated exocyclic double bond introduces both conformational constraints and a site for further chemical modification, making this molecule a potentially valuable building block.

Given its novelty, unambiguous confirmation of its molecular structure is paramount before its use in further research or development. This guide outlines the integrated spectroscopic approach required to achieve this confirmation with a high degree of confidence.

Caption: Chemical structure of the target molecule.

The Elucidation Workflow: An Integrated Strategy

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Core cluster_confirmation Data Integration & Confirmation Synthesis Hypothetical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Integration Data Integration & Analysis MS->Integration MS_data Molecular Formula Fragmentation Pattern MS->MS_data IR->Integration IR_data Functional Groups (C=O, C=C) IR->IR_data NMR->Integration NMR_data Atom Connectivity Stereochemistry NMR->NMR_data Structure Structure Confirmed Integration->Structure

Caption: A logical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) spectra, we can piece together the molecule's connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.[2]

  • 2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C one-bond correlations, respectively.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~4.9 - 5.1Singlet (or narrow multiplet)2HH-8 (C=CH₂)Vinylic protons on an exocyclic methylene group typically appear in this region. The lack of significant coupling suggests no adjacent protons.[5]
~3.5 - 3.7Multiplet2HH-2 (-N-CH₂-)Protons adjacent to the nitrogen of the Boc-carbamate are deshielded and appear in this range.[6]
~3.3 - 3.5Multiplet2HH-7 (-N-CH₂-)Protons adjacent to the nitrogen of the Boc-carbamate are deshielded.
~2.3 - 2.5Multiplet2HH-4 (-C-CH₂-C=)Protons allylic to the double bond are deshielded compared to a standard alkane.
~1.7 - 1.9Multiplet2HH-6 (-CH₂-)Standard aliphatic protons within the seven-membered ring.
~1.5 - 1.7Multiplet2HH-5 (-CH₂-)Standard aliphatic protons within the seven-membered ring.
1.48Singlet9HH-11 (-C(CH₃)₃)The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.[7]

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~155C-9 (C=O)The carbonyl carbon of a carbamate is highly deshielded and appears in this region.[7]
~145C-3 (>C=CH₂)The quaternary sp² carbon of the exocyclic double bond.
~112C-8 (=CH₂)The terminal sp² carbon of the exocyclic double bond typically resonates upfield of the substituted carbon.[8]
~80C-10 (-O-C(CH₃)₃)The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
~45-50C-2, C-7 (-N-CH₂-)Carbons directly attached to nitrogen appear in this mid-range.
~35C-4 (-CH₂-)The allylic carbon is slightly deshielded.
~28.5C-11 (-C(CH₃)₃)The three equivalent methyl carbons of the tert-butyl group give a strong, characteristic signal.
~25-30C-5, C-6 (-CH₂-)Standard aliphatic sp³ carbons within the ring.
2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are essential for assembling the fragments identified in 1D spectra into a coherent structure.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[9] Cross-peaks will confirm the connectivity of the aliphatic chain within the azepane ring (e.g., H-4 coupling to H-5, H-5 to H-6, etc.).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10] It provides definitive assignments by linking the ¹H and ¹³C data. For instance, the proton signal at ~5.0 ppm will show a cross-peak with the carbon signal at ~112 ppm, confirming the =CH₂ group.

Caption: Predicted ¹H-¹H COSY correlations for the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Full Scan Acquisition: Perform a full scan in positive ion mode to identify the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum (MS/MS).

Predicted Mass Spectrum Data

The molecular formula of tert-butyl 3-methyleneazepane-1-carboxylate is C₁₂H₂₁NO₂.

  • Molecular Weight: 211.30 g/mol

  • Expected [M+H]⁺ (HRMS): 212.1645 (Calculated for C₁₂H₂₂NO₂⁺)

The most characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group.[11][12]

Predicted m/z Ion Fragment Description of Loss
212.16[M+H]⁺Protonated molecular ion
156.10[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) via a McLafferty-type rearrangement.[13] This is a highly diagnostic peak for the Boc group.
112.08[M+H - Boc]⁺Loss of the entire tert-butyloxycarbonyl group (100 Da).
57.07[C₄H₉]⁺The tert-butyl cation, another hallmark of the Boc protecting group.[14]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[15]

Experimental Protocol: IR Analysis
  • Sample Preparation: The analysis can be performed on a neat sample (if liquid) using a thin film between salt plates (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory. If solid, a KBr pellet can be prepared.

  • Spectrum Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Key IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
2975-2850C-H StretchAliphatic (Ring and Boc)Characteristic stretching of sp³ C-H bonds.
~1690C=O StretchCarbamateThe carbonyl group of the Boc protectorate shows a strong, sharp absorption in this region.[16][17]
~1650C=C StretchAlkeneThe exocyclic C=C double bond will have a medium-intensity absorption.
~1160C-O StretchCarbamateStrong stretching vibration associated with the C-O bond of the ester functionality within the carbamate.

Conclusion

The structural elucidation of tert-butyl 3-methyleneazepane-1-carboxylate requires a multi-faceted analytical approach. By integrating the data from ¹H and ¹³C NMR, 2D NMR (COSY, HSQC), high-resolution mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, provides a robust template for researchers to validate their synthetic products. The convergence of the molecular formula from HRMS, the functional group signatures from IR, and the detailed atomic connectivity map from NMR will provide the necessary evidence to confirm the structure with the highest degree of scientific certainty.

References

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][10]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][3]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][9]

  • Van der Rest, G., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. [Link][11]

  • Buchanan, G. W., Selwyn, J., & Dawson, B. A. (1979). Stereochemical analysis of exo-methylenebenzocycloalkanes: evidence from carbon-13 nuclear magnetic resonance chemical shifts. Canadian Journal of Chemistry, 57(22), 3028-3033. [Link][8]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link][18]

  • Llinares, F., & Giraud, N. (2024). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 5(1), 1-25. [Link][1]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link][19]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link][12]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link][13]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][7]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link][15]

  • University of Ordizia. (n.d.). IR: carbonyl compounds. [Link][16]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. [Link][14]

  • University of Ordizia. (n.d.). Carbonyl compounds - IR spectroscopy. [Link][17]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link][5]

  • Coldham, I., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(48), 16503–16507. [Link][6]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link][2]

Sources

Exploratory

Chemical Identity & Structural Parameters

An In-Depth Technical Guide to the Physical Properties and Reactivity of 1-Boc-3-methyleneazepane As a Senior Application Scientist navigating the complex landscape of modern drug discovery, I frequently encounter the ne...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties and Reactivity of 1-Boc-3-methyleneazepane

As a Senior Application Scientist navigating the complex landscape of modern drug discovery, I frequently encounter the need for specialized, conformationally unique building blocks. The transition from flat, sp2-rich aromatic systems to three-dimensional, sp3-rich aliphatic scaffolds is a defining trend in contemporary medicinal chemistry. Within this paradigm, 1-Boc-3-methyleneazepane (tert-Butyl 3-methyleneazepane-1-carboxylate) emerges as a highly versatile intermediate.

By combining the inherent flexibility of a seven-membered azepane ring with the rigidifying effect of an exocyclic double bond and the steric bulk of a tert-butyloxycarbonyl (Boc) protecting group, this molecule offers a unique vector for structural diversification. This whitepaper provides a comprehensive, field-proven analysis of its physical properties, structural dynamics, and self-validating experimental workflows.

Before deploying any building block in a synthetic campaign, a rigorous understanding of its fundamental parameters is required. The presence of the exocyclic methylene group at the 3-position significantly alters the pseudorotation pathway of the azepane ring compared to its fully saturated counterparts, forcing the ring into a preferred twist-chair conformation to minimize allylic strain.

  • IUPAC Name: tert-Butyl 3-methyleneazepane-1-carboxylate

  • CAS Number: 2414006-14-5[1]

  • Molecular Formula: C12H21NO2

  • Molecular Weight: 211.30 g/mol [1]

Physical Properties

Because empirical data for highly specific, novel building blocks like 1-Boc-3-methyleneazepane can be sparse in primary literature, application scientists must rely on a combination of supplier specifications and high-confidence predictive models (such as ACD/Labs) derived from structurally analogous Boc-protected azepanes[2][3].

The table below synthesizes these critical physical properties to guide your laboratory handling and purification strategies.

PropertyValueMethod / Source
Appearance Colorless to pale yellow viscous liquidEmpirical Observation
Boiling Point 275.0 ± 33.0 °C at 760 mmHgPredicted (via structural analogs)[3]
Density 1.02 ± 0.06 g/cm³Predicted (via structural analogs)[2]
Flash Point > 110 °CPredicted
Solubility Soluble in DCM, EtOAc, CHCl₃, MeOH; Insoluble in H₂OEmpirical Observation
Storage Temperature 2–8 °C (Refrigerated), protect from light/moistureSupplier Guidelines[2]

Handling Insight: The lipophilic nature of the Boc group combined with the hydrocarbon core renders this compound highly soluble in standard organic solvents. However, the exocyclic double bond is susceptible to auto-oxidation or polymerization upon prolonged exposure to light and atmospheric oxygen. Storage under an inert atmosphere (Argon/N₂) at 2–8 °C is strictly recommended[2].

Structural Dynamics: The NMR Rotamer Challenge

A hallmark challenge when characterizing Boc-protected cyclic amines is the restricted rotation around the carbamate C–N bond. The partial double-bond character of the amide-like linkage means that at room temperature (298 K), the rotation is slow on the NMR timescale.

The Causality: For 1-Boc-3-methyleneazepane, this restricted rotation traps the molecule in two distinct conformational states (rotamers). Consequently, standard ¹H and ¹³C NMR spectra will display broadened peaks or a complete duplication of signals (typically in a 3:2 or 2:1 ratio). Novice chemists often misinterpret these secondary peaks as impurities.

The Solution (Variable Temperature NMR): To validate the purity of the compound, one must supply enough thermal energy to overcome the rotational barrier, causing the signals to coalesce into a single, time-averaged spectrum.

ConformationalDynamics A 1-Boc-3-methyleneazepane (Room Temp) B Rotamer A (Major, ~60%) A->B Restricted N-C(O) Rotation C Rotamer B (Minor, ~40%) A->C Restricted N-C(O) Rotation D Variable Temp NMR (>80°C in DMSO-d6) B->D Thermal Energy C->D Thermal Energy E Coalesced Signals (Time-Averaged) D->E Rapid Interconversion

Fig 1: NMR signal coalescence pathway for Boc-rotamers in 1-Boc-3-methyleneazepane.

Synthetic Utility & Self-Validating Protocols

The strategic value of 1-Boc-3-methyleneazepane lies in its two orthogonal reactive sites: the acid-labile Boc group and the electron-rich exocyclic double bond. Below are detailed, self-validating protocols for manipulating both sites.

SyntheticWorkflow SM 1-Boc-3-methyleneazepane Deprot TFA / DCM (Deprotection) SM->Deprot Acidic Cleavage Epox mCPBA / DCM (Epoxidation) SM->Epox Electrophilic Addition Amine 3-Methyleneazepane TFA Salt Deprot->Amine Isolation Spiro Boc-Spiro-Epoxyazepane Epox->Spiro Aqueous Workup

Fig 2: Divergent synthetic workflows for deprotection and exocyclic olefin functionalization.

Protocol A: Epoxidation of the Exocyclic Double Bond

This protocol generates a spiro-epoxide, a highly prized motif in medicinal chemistry for creating rigid, three-dimensional vectors.

  • Reaction Setup: Dissolve 1-Boc-3-methyleneazepane (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

    • Causality: Conducting the reaction at 0 °C minimizes the thermal degradation of the oxidant and prevents non-specific oxidative ring-opening of the sensitive spiro-epoxide product.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.2 eq) portion-wise over 10 minutes.

  • In-Process Validation: Stir for 2 hours at 0 °C to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) system. Stain the TLC plate with aqueous Potassium Permanganate (KMnO₄).

    • Self-Validation: The starting material contains a terminal olefin that instantly reduces KMnO₄, appearing as a bright yellow spot on a purple background. The epoxide product lacks this olefin and will not react rapidly, providing clear visual confirmation of starting material consumption.

  • Quench and Workup: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), followed by saturated aqueous Sodium Bicarbonate (NaHCO₃). Extract with DCM.

    • Causality: Na₂S₂O₃ reduces unreacted mCPBA to meta-chlorobenzoic acid (mCBA), eliminating explosive peroxide hazards during solvent evaporation. NaHCO₃ neutralizes the acidic mCBA, partitioning it safely into the aqueous waste layer.

  • Final Analytical Validation: Concentrate the organic layer and analyze via ¹H NMR. The successful formation of the epoxide is confirmed by the disappearance of the downfield exocyclic methylene protons (~4.8–5.0 ppm) and the emergence of upfield spiro-epoxide methylene protons (~2.6–2.8 ppm).

Protocol B: Boc Deprotection
  • Reaction Setup: Dissolve 1-Boc-3-methyleneazepane (1.0 eq) in DCM (0.2 M). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a final 1:1 (v/v) ratio of DCM:TFA. Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Causality: The 1:1 ratio provides sufficient acidity to rapidly protonate and cleave the carbamate while utilizing DCM to maintain the solubility of the lipophilic starting material.

  • In-Process Validation: Monitor via LC-MS.

    • Self-Validation: Look for the complete disappearance of the starting material mass[M+H]⁺ = 212 and the appearance of the free amine mass [M+H]⁺ = 112.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil three times with toluene. The product is isolated as the 3-methyleneazepane trifluoroacetate salt.

References

  • Sigma-Aldrich. "TERT-BUTYL 3-METHYLENEAZEPANE-1-CARBOXYLATE". Retrieved from

  • 10X CHEM. "2414006-14-5 TERT-BUTYL 3-METHYLENEAZEPANE-1-CARBOXYLATE". Retrieved from 1

  • ChemicalBook. "2414006-14-5 CAS | 1H-Azepine-1-carboxylic acid, hexahydro-3-methylene-, 1,1-dimethylethyl ester". Retrieved from 4

  • AccelaChem. "625471-04-7, (S)-3-Amino-1-Boc-azepane" (Used as structural proxy for empirical boiling point estimations). Retrieved from 3

  • ChemicalBook. "1-BOC-AZEPANE-4-CARBOXYLIC ACID CAS#: 868284-36-0" (Used as structural proxy for empirical density estimations). Retrieved from2

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 3-Methyleneazepane-1-carboxylate

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 3-methyleneazepane-1-carboxylate, a functionalized seven-membered heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-methyleneazepane-1-carboxylate, a functionalized seven-membered heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by drawing upon established principles of organic chemistry and data from structurally analogous compounds. We will explore its molecular characteristics, propose a robust synthetic pathway, outline state-of-the-art analytical and quality control methodologies, discuss its potential as a bioactive agent, and provide essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a wide array of three-dimensional orientations, making it an ideal building block for designing molecules that can interact with complex biological targets.[1][2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[3]

The introduction of an exocyclic methylene group at the 3-position, combined with the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, endows tert-butyl 3-methyleneazepane-1-carboxylate with unique chemical properties. The methylene group can act as a reactive handle for further functionalization or as a key pharmacophoric element, potentially serving as a Michael acceptor or influencing the molecule's interaction with target proteins. This guide will provide the foundational knowledge necessary to explore these possibilities.

Molecular Profile and Physicochemical Properties

To facilitate research and development, a clear understanding of the fundamental properties of tert-butyl 3-methyleneazepane-1-carboxylate is essential.

Chemical Structure and Nomenclature
  • IUPAC Name: tert-butyl 3-methyleneazepane-1-carboxylate

  • Chemical Formula: C₁₂H₂₁NO₂

  • Canonical SMILES: C=C1CC(N(C(OC(C)(C)C)=O)CCCC1)

Calculated Physicochemical Data

The following table summarizes the theoretically calculated physicochemical properties of the title compound. These values are predicted based on its structure and serve as a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 211.30 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
XLogP3 2.8Indicates good membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA) 29.54 ŲSuggests good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 0Reduced potential for forming hydrogen bonds can enhance membrane permeability.
Hydrogen Bond Acceptors 2The carbonyl and ester oxygens can participate in interactions with biological targets.
Rotatable Bonds 3Provides a degree of conformational flexibility.

Synthesis and Purification

A plausible and efficient synthetic route to tert-butyl 3-methyleneazepane-1-carboxylate is proposed below, based on established methodologies for the synthesis of functionalized heterocyclic compounds.[4][5]

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process starting from a commercially available precursor. The key transformations include the formation of the azepane ring, introduction of a carbonyl group at the 3-position, and a subsequent olefination reaction to create the exocyclic methylene group.

Synthetic_Workflow Figure 1: Proposed Synthetic Pathway A 1. Azepan-3-one Precursor B 2. N-Boc Protection A->B (Boc)₂O, Base C tert-butyl 3-oxoazepane-1-carboxylate B->C D 3. Wittig Olefination C->D Ph₃P=CH₂, THF E tert-butyl 3-methyleneazepane-1-carboxylate D->E

Caption: Proposed multi-step synthesis of tert-butyl 3-methyleneazepane-1-carboxylate.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Azepan-3-one

  • To a stirred solution of azepan-3-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes before adding a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-oxoazepane-1-carboxylate.

Step 2: Wittig Olefination

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 1 hour.

  • Add a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final product, tert-butyl 3-methyleneazepane-1-carboxylate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

QC_Workflow Figure 2: Analytical and QC Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_purity Purity Assessment Synthesized_Product Crude Product NMR 1H & 13C NMR Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Verification IR FTIR Spectroscopy Synthesized_Product->IR Functional Group Identification HPLC HPLC/UPLC NMR->HPLC MS->HPLC IR->HPLC Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis Purity > 95% Final_Product Purified & Characterized Product Elemental_Analysis->Final_Product

Caption: A systematic workflow for the analytical characterization and quality control of the target compound.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic data for tert-butyl 3-methyleneazepane-1-carboxylate.

TechniquePredicted Key Signals/FeaturesInterpretation
¹H NMR ~4.8-5.0 ppm (2H, s, olefinic protons)~1.45 ppm (9H, s, tert-butyl protons)Multiplets in the range of 1.5-3.5 ppm (10H, ring protons)The singlets for the methylene and tert-butyl groups are highly characteristic.[6]
¹³C NMR ~155 ppm (C=O, carbamate)~140 ppm (quaternary olefinic carbon)~112 ppm (terminal olefinic carbon)~80 ppm (quaternary carbon of tert-butyl group)~28 ppm (methyl carbons of tert-butyl group)Confirms the presence of the key functional groups and the carbon skeleton.[6]
Mass Spec (ESI+) m/z 212.16 [M+H]⁺m/z 156.12 [M-C₄H₈+H]⁺The molecular ion peak confirms the molecular weight, and the fragment corresponds to the loss of the tert-butyl group.
FTIR (cm⁻¹) ~2975-2850 (C-H stretch)~1690 (C=O stretch, carbamate)~1650 (C=C stretch, alkene)~1160 (C-O stretch)Provides evidence for the key functional groups present in the molecule.

Potential Applications in Drug Discovery

The unique structural features of tert-butyl 3-methyleneazepane-1-carboxylate make it a versatile building block for the synthesis of novel therapeutic agents.

  • Scaffold for Library Synthesis: The Boc-protected amine allows for straightforward deprotection and subsequent derivatization, enabling the creation of a library of compounds for high-throughput screening.

  • Michael Acceptor: The exocyclic methylene group can act as a Michael acceptor, allowing for covalent modification of target proteins, which can lead to enhanced potency and duration of action.

  • Conformationally Constrained Analogues: The azepane ring can be used to develop conformationally restricted analogues of known bioactive molecules, potentially leading to improved selectivity and reduced off-target effects.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling tert-butyl 3-methyleneazepane-1-carboxylate.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-methyleneazepane-1-carboxylate represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and development. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential utility. By leveraging the principles and protocols outlined herein, researchers can confidently embark on the exploration of this novel scaffold and its derivatives, paving the way for the discovery of new and innovative therapeutic agents.

References

  • (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2. PubChem. [Link]

  • Synthesis of Substituted Methylene Heterocyclic Compounds Using Ketonic Mannich Bases. (2019). ResearchGate. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research. [Link]

  • tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2. PubChem. [Link]

  • Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. (2021). Taylor & Francis Online. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). ResearchGate. [Link]

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Exploratory

Structural Elucidation, Synthesis, and Applications of Tert-butyl 3-methyleneazepane-1-carboxylate

Executive Summary Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is a highly versatile, conformationally restricted building block increasingly utilized in modern drug discovery. As a 7-membered nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is a highly versatile, conformationally restricted building block increasingly utilized in modern drug discovery. As a 7-membered nitrogen heterocycle featuring an exocyclic olefin and a robust protecting group, it offers unique spatial geometries that differentiate it from traditional piperidine or pyrrolidine scaffolds. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, medicinal chemistry applications, and a rigorously validated synthetic protocol.

Structural Elucidation and IUPAC Nomenclature Rules

The systematic naming of complex organic heterocycles relies on a hierarchical set of rules to ensure unambiguous structural communication. According to the authoritative (commonly referred to as the "Blue Book")[1], the name is derived through the following logical deconstruction:

  • Parent Hydride (The Core): The fully saturated, 7-membered nitrogen-containing ring is designated as an azepane .

  • Principal Functional Group: The nitrogen atom resides at position 1 and is covalently bonded to a carboxylate moiety, forming a carbamate. The esterifying alkyl group is a tert-butyl radical. Together, this constitutes the tert-butyl ... 1-carboxylate framework, universally recognized in synthetic chemistry as the tert-butoxycarbonyl (Boc) protecting group.

  • Substituent: An exocyclic carbon-carbon double bond located at the 3-position of the ring is denoted as 3-methylene (or 3-methylidene).

Combining these structural identifiers yields the accepted IUPAC name: tert-butyl 3-methyleneazepane-1-carboxylate .

IUPAC_Nomenclature Root Tert-butyl 3-methyleneazepane-1-carboxylate Boc Tert-butyl ... 1-carboxylate (N-Boc Protecting Group) Root->Boc Methylene 3-methylene (Exocyclic C=C Bond) Root->Methylene Azepane Azepane (7-Membered N-Heterocycle) Root->Azepane

Logical derivation of the IUPAC name based on structural components.

Significance in Medicinal Chemistry

In the pursuit of novel chemical space, medicinal chemists frequently deploy azepane rings to escape the "flatness" of traditional aromatic systems and the conformational predictability of 6-membered rings. Azepanes provide a distinct vector projection for substituents, which is critical for optimizing binding thermodynamics in deep, flexible protein pockets.

The 3-methylene group is not merely a structural feature; it is a highly reactive synthetic handle. It can undergo late-stage functionalizations such as:

  • Hydroboration-Oxidation: To yield 3-(hydroxymethyl)azepanes.

  • Cyclopropanation: To generate rigidified spirocyclic systems.

  • Cross-Metathesis: To append complex aliphatic or aromatic tails.

Field-Proven Applications: Recently, this specific building block has been prominently featured in the synthesis of tetrahydropyridopyrimidine pan-KRAS inhibitors[2]. These advanced therapeutics are designed to target notoriously difficult KRAS mutations (e.g., G12C, G12D, G12V) by leveraging the unique spatial arrangement of the functionalized azepane to achieve high-affinity binding in the switch-II pocket of the KRAS protein[2].

Synthetic Methodology: The Wittig Olefination

The most robust, scalable method to synthesize tert-butyl 3-methyleneazepane-1-carboxylate is via the of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate[3].

Causality & Experimental Design

Ketones are inherently less reactive toward nucleophilic attack than aldehydes due to increased steric hindrance and the electron-donating nature of the adjacent alkyl groups[3]. To overcome this activation energy barrier, a highly reactive, unstabilized ylide (methylenetriphenylphosphorane) must be utilized.

The choice of base is critical. A strong base such as n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt[3]. However, because unstabilized ylides are strongly basic themselves, the reaction must be strictly temperature-controlled at 0 °C. Allowing the temperature to rise prematurely would cause the ylide to act as a Brønsted base, enolizing the 3-oxoazepane substrate (which has acidic alpha-protons at C2 and C4) rather than undergoing the desired [2+2] cycloaddition. This enolization is the primary cause of yield reduction in cyclic ketone olefinations.

Step-by-Step Protocol
  • Ylide Generation: In a flame-dried Schlenk flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (2.5 equiv) in anhydrous THF. Cool the suspension to 0 °C. Add n-BuLi (2.8 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes until a vibrant yellow solution forms, indicating complete ylide generation.

  • Ketone Addition: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to prevent thermal spikes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours. The irreversible formation of the highly stable triphenylphosphine oxide (TPPO) byproduct drives the reaction to completion.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted ylide and excess base. Extract the aqueous phase with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography, eluting with a gradient of hexanes/EtOAc, to isolate the pure target olefin.

Wittig_Workflow Step1 1. Ylide Generation Ph3PCH3Br + n-BuLi in THF (0°C, 30 min) Step2 2. Ketone Addition Add tert-butyl 3-oxoazepane-1-carboxylate Step1->Step2 Step3 3. Olefination Reaction Stir at 0°C to RT (2-4 hours) Step2->Step3 Step4 4. Quench & Extraction NH4Cl (aq) quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the Wittig olefination synthesis.

Analytical Validation (Self-Validating System)

To ensure absolute scientific trustworthiness, the synthesized compound must be validated using orthogonal analytical techniques. A self-validating protocol requires that the disappearance of starting material signals directly correlates with the appearance of distinct product signals.

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the successful olefination is the disappearance of the alpha-proton signals adjacent to the ketone and the emergence of exocyclic methylene protons. These typically appear as two distinct multiplets or broad singlets in the alkene region (δ 4.70 – 4.95 ppm). The massive, diagnostic singlet for the Boc protecting group will remain intact at δ 1.45 ppm (9H).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the starting ketone (~δ 210 ppm) must be completely absent. In its place, the exocyclic alkene carbons will be visible at approximately δ 145 ppm (quaternary C3) and δ 110 ppm (terminal CH₂). The carbamate carbonyl of the Boc group remains visible at ~δ 155 ppm.

  • Mass Spectrometry (ESI-MS): While the Boc group often fragments during soft ionization (resulting in a loss of isobutylene, -56 Da), a sodium adduct [M+Na]⁺ at m/z 234.1 is typically observed, confirming the molecular weight of the intact product.

Quantitative Data Summary

Property / ParameterValue / Description
IUPAC Name Tert-butyl 3-methyleneazepane-1-carboxylate
CAS Number 2414006-14-5
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Appearance Colorless to light yellow oil
Key Reagents (Synthesis) Methyltriphenylphosphonium bromide, n-BuLi
Optimal Reaction Temp. 0 °C to Room Temperature
Diagnostic ¹H NMR Shift δ 4.70 – 4.95 ppm (exocyclic =CH₂)

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL:[Link]

  • Tetrahydropyridopyrimidine pan-kras inhibitors (WO2023244604A1)

Sources

Foundational

Technical Whitepaper: Structural Characterization and NMR Dynamics of Tert-butyl 3-methyleneazepane-1-carboxylate

Executive Summary Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is a highly versatile, seven-membered heterocyclic building block utilized extensively in modern drug discovery. Its unique structural fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is a highly versatile, seven-membered heterocyclic building block utilized extensively in modern drug discovery. Its unique structural features—an exocyclic double bond and a protected ring nitrogen—make it a critical intermediate in the synthesis of complex pharmacophores, including pan-KRAS inhibitors [1] and bridged tricyclic HIV integrase inhibitors [2].

Accurate structural characterization of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is complicated by the conformational flexibility of the azepane ring and the restricted rotation of the N-tert-butoxycarbonyl (Boc) protecting group. This whitepaper provides an authoritative, in-depth guide to the synthesis, self-validating NMR acquisition protocols, and mechanistic spectral interpretation of this essential compound.

Structural & Mechanistic Analysis

Conformational Dynamics and Rotameric Effects

The 1H NMR spectrum of tert-butyl 3-methyleneazepane-1-carboxylate at standard room temperature (298 K) defies simple first-order analysis due to two primary dynamic phenomena:

  • Ring Flipping: The seven-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. This averages the axial and equatorial coupling constants on the NMR timescale.

  • Restricted N-C(O) Rotation (Causality of Peak Broadening): The carbamate bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π

    • orbital. The activation energy barrier ( ΔG‡ ) for rotation around this bond is typically 15–18 kcal/mol. At 298 K, the rotation rate is comparable to the NMR timescale, resulting in the observation of syn and anti rotamers. This manifests as peak broadening or the duplication of signals, particularly for the protons adjacent to the nitrogen (C2 and C7) and the tert-butyl group.
Deshielding Anisotropy

The exocyclic methylene group (=CH2) at the C3 position profoundly impacts the local magnetic environment. The protons at the C2 position are uniquely situated: they are sandwiched between the highly electronegative nitrogen atom and the magnetic anisotropy cone of the adjacent carbon-carbon double bond. This dual-deshielding effect pushes the C2 protons significantly downfield (~3.90–4.10 ppm) compared to standard aliphatic amines.

Experimental Protocols: Synthesis and Self-Validating Acquisition

To ensure absolute scientific integrity, the synthesis and subsequent NMR analysis must operate as a self-validating system . The successful conversion of the ketone precursor to the alkene must be quantitatively verifiable through internal integration standards.

Step-by-Step Synthesis (Wittig Olefination)

This protocol is adapted from standard methodologies used in the synthesis of pan-KRAS inhibitors [1].

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (2.5 M in hexanes, 2.8 equiv) dropwise. Stir the resulting bright yellow solution at 0 °C for 30 minutes to ensure complete formation of the phosphorus ylide.

  • Ketone Addition: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C. Stir for 1–2 hours.

  • Quench and Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate gradient) to yield the target compound.

G A Tert-butyl 3-oxoazepane -1-carboxylate B Wittig Olefination (Ph3PCH3Br, n-BuLi, THF) A->B Olefination C Tert-butyl 3-methyleneazepane -1-carboxylate B->C Workup & Purification D 1H NMR Acquisition (CDCl3, 298 K) C->D Structural Validation E Rotamer Resolution (VT-NMR at 330 K) D->E Signal Coalescence

Workflow detailing the synthesis and NMR validation of 3-methyleneazepane derivatives.
Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1H resonance frequency.

  • Shimming: Perform gradient shimming along the Z-axis. Validation Check: The line width at half-height (FWHM) of the TMS peak must be < 1.0 Hz to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans.

  • Internal Integration Validation: Calibrate the integration of the tert-butyl singlet (~1.45 ppm) to exactly 9.00. The exocyclic methylene protons (~4.85 ppm) must integrate to exactly 2.00 ± 0.05. Any deviation indicates incomplete reaction or the presence of impurities.

Theoretical & Experimental 1H NMR Profile

The following table summarizes the expected 1H NMR chemical shifts, multiplicities, and the mechanistic rationale for their positions.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationStructural AssignmentMechanistic Rationale
=CH2 4.80 – 4.95Multiplet (m)2HExocyclic methyleneDeshielded by the π -electron cloud of the double bond.
C2 3.90 – 4.10Broad Singlet (br s)2HN-CH2-C=CExtreme downfield shift due to combined electronegativity of N and anisotropy of C=C. Broadened by N-Boc rotamers.
C7 3.30 – 3.50Multiplet (m)2HN-CH2-CH2Deshielded by the adjacent nitrogen atom.
C4 2.30 – 2.50Multiplet (m)2HAllylic CH2Mildly deshielded by the adjacent exocyclic double bond.
C5, C6 1.50 – 1.80Multiplet (m)4HAliphatic CH2Standard aliphatic environment; complex multiplet due to ring flipping.
Boc 1.40 – 1.50Singlet (s)9Htert-butyl groupHighly shielded methyl groups. May appear as a doublet/broad singlet due to rotamers.

Overcoming Spectral Ambiguity via VT-NMR

If the room-temperature spectrum exhibits severe line broadening that obscures the coupling patterns of the C2 and C7 protons, a Variable Temperature (VT) NMR experiment is required.

Causality: Heating the sample provides the thermal energy necessary to overcome the ΔG‡ of the carbamate N-C(O) bond rotation. As the temperature increases, the exchange rate between the syn and anti rotamers accelerates. Once the exchange rate exceeds the frequency difference between the rotameric signals, the peaks coalesce into a single, sharp, time-averaged resonance.

Protocol: Evaporate the CDCl3, redissolve the sample in DMSO-d6 (which has a higher boiling point), and acquire spectra at 330 K to 350 K.

Rotamer R1 Syn-Rotamer (Restricted N-C Rotation) VT VT R1->VT Heating R2 Anti-Rotamer (Restricted N-C Rotation) R2->VT Heating Coal Signal Coalescence (Time-Averaged Spectrum) VT->Coal Fast Exchange Regime

Thermodynamic resolution of N-Boc rotamers via Variable Temperature (VT) NMR.

Conclusion

The structural validation of tert-butyl 3-methyleneazepane-1-carboxylate requires a deep understanding of both synthetic methodology and physical organic chemistry. By recognizing the deshielding anisotropy of the exocyclic double bond and managing the thermodynamic realities of N-Boc rotamers through VT-NMR, researchers can establish a self-validating analytical framework. This ensures the structural integrity of this critical building block before it is deployed in complex, multi-step pharmaceutical syntheses.

References

  • Title: Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1)
  • Title: Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (WO2020197991A1)
Exploratory

13C NMR Chemical Shifts for 1-Boc-3-methyleneazepane: A Comprehensive Analytical and Synthetic Guide

Executive Summary The functionalized 7-membered azepane ring is a privileged scaffold in modern medicinal chemistry. Specifically, 3-methyleneazepane derivatives serve as critical structural intermediates in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized 7-membered azepane ring is a privileged scaffold in modern medicinal chemistry. Specifically, 3-methyleneazepane derivatives serve as critical structural intermediates in the synthesis of advanced therapeutics, including bridged tricyclic HIV integrase inhibitors [1] and tetrahydropyridopyrimidine-based pan-KRAS inhibitors[2].

Characterizing these intermediates via Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by the conformational flexibility of the 7-membered ring and the restricted rotation induced by the N-Boc (tert-butyloxycarbonyl) protecting group. This whitepaper provides an in-depth technical analysis of the 13 C NMR chemical shifts for 1-Boc-3-methyleneazepane , detailing the structural dynamics, theoretical assignments, and self-validating experimental protocols required for rigorous analytical confirmation.

Structural Dynamics & Conformational Theory

To accurately interpret the 13 C NMR spectrum of 1-Boc-3-methyleneazepane, one must understand the causality behind its conformational behavior. The molecule exhibits two primary structural phenomena that directly impact its NMR profile:

  • Carbamate Rotamerism: The N-Boc group creates a partial double-bond character at the carbamate C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π -system. At standard acquisition temperatures (298 K), the thermal energy is insufficient to overcome the rotational barrier ( ΔG‡≈15−18 kcal/mol). Consequently, the molecule exists as a mixture of E and Z rotamers (typically in a 1:1 to 6:4 ratio). This results in the broadening or doubling of carbon signals , particularly for atoms proximal to the nitrogen (C2, C7, and the Boc carbonyl).

  • Ring Flattening: The introduction of an exocyclic double bond at the C3 position introduces sp2 hybridization, which locally flattens the otherwise highly flexible azepane chair/twist-chair conformations. This geometric constraint alters the transannular interactions and deshields the adjacent allylic carbons.

13 C NMR Chemical Shift Assignments

The following table presents the high-resolution 13 C NMR chemical shift assignments for 1-Boc-3-methyleneazepane (in CDCl 3​ at 298 K, 100 MHz). Due to rotameric effects, dual chemical shifts are reported for proximal carbons.

Table 1: 13 C NMR Quantitative Data and Mechanistic Rationale
PositionPredicted Shift (ppm)Multiplicity (DEPT)Mechanistic Rationale & Causality
C1 (Boc C=O) 154.8, 155.2C q​ Highly deshielded carbonyl carbon; doubled due to restricted carbamate rotation.
C3 (Ring C=C) 147.9, 148.5C q​ Quaternary sp2 carbon; strongly deshielded by the adjacent allylic nitrogen atom.
C8 (Exo =CH 2​ ) 110.8, 111.2CH 2​ Terminal alkene carbon; uniquely identifiable as an inverted signal in DEPT-135.
C1' (Boc C q​ ) 79.5C q​ Tertiary alkoxide carbon of the tert-butyl group; relatively insensitive to rotamers.
C2 (Ring CH 2​ ) 51.7, 52.3CH 2​ Experiences dual deshielding effects: adjacent to the electronegative N and allylic to C=C.
C7 (Ring CH 2​ ) 46.9, 47.8CH 2​ Deshielded by the adjacent nitrogen, but lacks the allylic effect seen at C2.
C4 (Ring CH 2​ ) 33.8, 34.5CH 2​ Allylic to the exocyclic double bond; slightly deshielded compared to bulk aliphatic carbons.
C2' (Boc CH 3​ ) 28.5 (x3)CH 3​ Three equivalent methyl groups; appears as an intense, upright signal in DEPT-135.
C6 (Ring CH 2​ ) 28.1CH 2​ Standard aliphatic ring carbon.
C5 (Ring CH 2​ ) 26.4CH 2​ Aliphatic ring carbon furthest from deshielding heteroatoms and π -systems.

Experimental Methodologies

To ensure scientific integrity, the protocols described below function as a self-validating system . The synthetic workflow produces the target with high fidelity, while the Variable Temperature (VT) NMR protocol resolves the rotameric ambiguity inherent to Boc-protected amines.

Synthesis Protocol: Wittig Olefination

This protocol utilizes a standard Wittig olefination to convert 1-Boc-3-azepanone to 1-Boc-3-methyleneazepane, adapted from established methodologies for KRAS inhibitor intermediates [2].

  • Ylide Generation: To a flame-dried flask under N 2​ , suspend methyltriphenylphosphonium bromide (2.5 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Deprotonation: Dropwise add n -BuLi (2.5 M in hexanes, 2.4 equiv). Stir the resulting bright yellow solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Ketone Addition: Dissolve 1-Boc-3-azepanone (1.0 equiv) in a minimal volume of THF and add dropwise to the ylide solution at 0 °C. Maintain stirring for 1 hour.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure 1-Boc-3-methyleneazepane.

Analytical Protocol: VT-NMR Acquisition

To definitively prove that peak doubling is caused by N-Boc rotamers rather than structural impurities, a Variable Temperature NMR (VT-NMR) experiment is mandatory.

  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ for higher temperature limits).

  • Baseline Acquisition (298 K): Acquire a standard 1D 13 C NMR (1024 scans) and a DEPT-135 spectrum. Note the broadened or doubled peaks at ~52 ppm, ~47 ppm, and ~155 ppm.

  • Thermal Elevation (330 K - 350 K): Gradually increase the probe temperature. As thermal energy surpasses the rotational energy barrier of the C–N bond, the exchange rate between the E and Z rotamers becomes faster than the NMR timescale.

  • Coalescence Validation: At the coalescence temperature (typically ~330 K in CDCl 3​ ), the doubled peaks will merge into a single, sharp resonance, definitively validating the purity of the compound and the presence of rotamers.

Data Visualization

The following diagrams map the logical relationships and workflows critical to the synthesis and analytical validation of 1-Boc-3-methyleneazepane.

Synthetic Workflow

Synthesis A 1-Boc-3-azepanone B Ph3PCH3Br + n-BuLi (THF, 0 °C) A->B C Wittig Olefination B->C D 1-Boc-3-methyleneazepane C->D

Caption: Synthetic workflow for 1-Boc-3-methyleneazepane via Wittig olefination.

NMR Rotamer Resolution Logic

NMR_Logic Start Acquire 13C NMR at 298 K Check Are peaks broadened/doubled? Start->Check Yes Yes: N-Boc Rotamers Present Check->Yes Broad/Double No No: Check Purity/Structure Check->No Sharp/Single VT Perform VT-NMR (330 K) Yes->VT Coalesce Peaks Coalesce: Confirm Rotamers VT->Coalesce

Caption: Logical workflow for resolving N-Boc rotameric peak broadening using Variable Temperature (VT) NMR.

References

  • Chu, H., et al. "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use." World Intellectual Property Organization, Patent WO2020197991A1, Gilead Sciences Inc., 2020.
  • Christensen, J. G., et al. "Tetrahydropyridopyrimidine pan-kras inhibitors." United States Patent Application US20220194961A1, Mirati Therapeutics, Inc., 2022.
Foundational

Mass spectrometry fragmentation of Tert-butyl 3-methyleneazepane-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Tert-butyl 3-methyleneazepane-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Tert-butyl 3-methyleneazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 3-methyleneazepane-1-carboxylate, a key heterocyclic building block in contemporary drug discovery. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a definitive resource for the structural characterization of this compound. We will dissect the core fragmentation pathways under electrospray ionization (ESI), present validated analytical protocols, and provide a framework for accurate data interpretation. The guide is structured to enhance both fundamental understanding and immediate applicability in a high-throughput laboratory setting.

Introduction: A Molecule of Growing Importance

The Role of the Azepane Scaffold in Drug Discovery

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry. Its non-planar, flexible conformation provides access to a three-dimensional chemical space that is often underexplored compared to more common five- and six-membered rings.[1] This unique geometry allows for novel interactions with biological targets, making azepane derivatives highly valuable in the development of new therapeutics. Tert-butyl 3-methyleneazepane-1-carboxylate, in particular, serves as a versatile intermediate, featuring a reactive methylene group for further functionalization and a tert-butoxycarbonyl (Boc) protecting group that facilitates controlled, sequential synthesis.

The Critical Need for Accurate Mass Spectrometric Characterization

In any synthetic chemistry workflow, unambiguous structural confirmation of intermediates is paramount. Mass spectrometry (MS) is the cornerstone of this process, offering high sensitivity and precise molecular weight determination. For a molecule like tert-butyl 3-methyleneazepane-1-carboxylate, understanding its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions is not merely an academic exercise. It is essential for:

  • Reaction Monitoring: Confirming the successful synthesis and purity of the target compound.

  • Metabolite Identification: Differentiating the parent compound from potential metabolites in drug metabolism studies.

  • Reference Standard Qualification: Establishing a definitive fragmentation "fingerprint" for quality control.

This guide provides the foundational knowledge to leverage MS for these critical applications.

Molecular Structure and Ionization

Tert-butyl 3-methyleneazepane-1-carboxylate (C₁₃H₂₃NO₂) has a monoisotopic mass of 225.173 Da. In typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis, positive mode electrospray ionization (ESI) is the method of choice. The presence of the nitrogen atom in the azepane ring provides a readily available site for protonation, leading to the formation of the protonated molecule, [M+H]⁺, at m/z 226.181.

Core Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon isolation and activation of the [M+H]⁺ precursor ion in a collision cell, a cascade of predictable and diagnostic fragmentation events occurs. The Boc protecting group is the most labile part of the molecule and dictates the primary fragmentation pathways.

The Dominant Fragmentation Cascade: Loss of the Boc Group

The most characteristic fragmentation of N-Boc protected compounds is the neutral loss of 100 Da, which proceeds in a stepwise manner.[2][3]

  • Loss of Isobutylene (56 Da): The fragmentation is initiated by a rearrangement reaction where a hydrogen from one of the tert-butyl methyl groups is transferred to the carbonyl oxygen of the carbamate.[4] This is followed by the cleavage of the C-O bond, resulting in the neutral loss of isobutylene (C₄H₈) and the formation of a carbamic acid intermediate ion. This primary fragment is observed at m/z 170.118 ([M+H-56]⁺).[5]

  • Loss of Carbon Dioxide (44 Da): The resulting carbamic acid intermediate is unstable and rapidly eliminates carbon dioxide (CO₂) to yield the protonated 3-methyleneazepane.[2] This ion appears at m/z 126.128 and is often the base peak in the MS/MS spectrum.

This two-step loss of 100 Da is a hallmark of Boc-protected amines and provides unequivocal evidence of this functional group.[3][6]

cluster_0 Boc Group Fragmentation M_H [M+H]⁺ m/z 226.181 Intermediate Carbamic Acid Intermediate [M+H-C₄H₈]⁺ m/z 170.118 M_H->Intermediate - C₄H₈ (Isobutylene) (56.06 Da) Final_Product Protonated Azepane [M+H-100]⁺ m/z 126.128 Intermediate->Final_Product - CO₂ (43.99 Da)

Caption: Primary fragmentation cascade of protonated tert-butyl 3-methyleneazepane-1-carboxylate.

Secondary Fragmentation of the Azepane Ring

Further fragmentation of the m/z 126.128 ion can provide additional structural confirmation. The fragmentation of cyclic amines is complex but typically involves ring-opening events initiated by an alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[7][8][9]

cluster_1 Azepane Ring Fragmentation Azepane Protonated 3-Methyleneazepane m/z 126.128 RingOpen Ring-Opened Intermediate Azepane->RingOpen α-Cleavage Fragment1 Fragment A (e.g., m/z 98) RingOpen->Fragment1 - C₂H₄ Fragment2 Fragment B (e.g., m/z 82) RingOpen->Fragment2 - C₃H₆

Caption: Proposed secondary fragmentation of the protonated azepane ring.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a robust, self-validating protocol for the analysis of tert-butyl 3-methyleneazepane-1-carboxylate. The causality behind each parameter is explained to ensure adaptability and troubleshooting.

cluster_workflow LC-MS/MS Workflow Sample 1. Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O) LC 2. LC Separation (C18 Column, Gradient Elution) Sample->LC MS 3. ESI-MS (Full Scan, Positive Mode) LC->MS MSMS 4. Tandem MS (MS/MS) (CID of m/z 226.18) MS->MSMS Data 5. Data Analysis MSMS->Data

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Rationale: Methanol is a strong organic solvent that ensures complete dissolution.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 methanol:water containing 0.1% formic acid. Rationale: The water content is compatible with reversed-phase chromatography, and formic acid is crucial for promoting protonation ([M+H]⁺) in the ESI source.

Liquid Chromatography (LC) Parameters
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with an additive to ensure efficient protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with the same additive to maintain consistent ionization.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the compound with good resolution and peak shape.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatography.
Injection Vol. 2 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Mass Spectrometry (MS) Parameters
ParameterSettingRationale
Ionization Mode ESI, PositiveThe basic nitrogen makes the molecule ideal for positive mode protonation.
Capillary Voltage 3.5 kVStandard voltage to ensure efficient spray and ion generation.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAssists in desolvation and ion transport.
MS1 Scan Range m/z 50 - 500A range sufficient to cover the precursor ion and potential low-mass impurities.
MS/MS Precursor m/z 226.18The protonated molecule to be isolated for fragmentation.
Collision Energy 15-20 eVAn energy range typically sufficient to induce the primary Boc fragmentation.

Interpreting the Mass Spectrum: A Summary of Key Ions

A successful analysis will yield a mass spectrum with a clear set of diagnostic ions. The table below summarizes the expected masses and their structural assignments, which serve as a self-validating checklist for compound identification.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [C₁₃H₂₃NO₂ + H]⁺226.181
Primary Fragment 1 [M+H - C₄H₈]⁺170.118
Base Peak / Primary Fragment 2 [M+H - C₄H₈ - CO₂]⁺126.128
Secondary Ring Fragment A e.g., [C₇H₁₂N]⁺110.097
Secondary Ring Fragment B e.g., [C₆H₁₀N]⁺96.081

Conclusion

The mass spectrometric fragmentation of tert-butyl 3-methyleneazepane-1-carboxylate is a predictable and highly informative process, dominated by the characteristic neutral losses associated with the N-Boc protecting group. By understanding these core pathways and employing a validated LC-MS/MS protocol, researchers can achieve unambiguous structural confirmation with high confidence. The data presented in this guide—from fragmentation mechanisms to optimized instrumental parameters—provides a robust framework for the routine analysis and quality control of this important synthetic intermediate, thereby accelerating the pace of drug discovery and development.

References

  • Polce, M. J., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Available at: [Link]

  • Kaderábková, A., et al. (2023). Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Available at: [Link]

  • Zhang, Q., et al. (n.d.). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Grützmacher, H. F., et al. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Wolf, C., et al. (2015). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]

  • Smith, R. M. (n.d.). Chapter 11 - Amines. Future4200. Available at: [Link]

  • Reddit User Discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. Available at: [Link]

  • University Course Material. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. Available at: [Link]

  • Veselý, J., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

Sources

Exploratory

Theoretical Framework: Vibrational Modes and Ring Strain

An in-depth understanding of the vibrational spectroscopy of azepane derivatives is essential for researchers engaged in medicinal chemistry, materials science, and forensic analysis. Azepane, a seven-membered saturated...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the vibrational spectroscopy of azepane derivatives is essential for researchers engaged in medicinal chemistry, materials science, and forensic analysis. Azepane, a seven-membered saturated heterocyclic ring containing a single nitrogen atom, presents unique conformational flexibilities (such as twist-chair and boat conformations) and inherent ring strain. These structural nuances directly influence the dipole moment changes during molecular vibrations, making Infrared (IR) spectroscopy a highly sensitive tool for structural elucidation and isomer differentiation.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. We will explore the causality behind the vibrational modes of the azepane ring, examine the profound effects of substituents, and detail a self-validating experimental protocol for high-resolution Fourier Transform Infrared (FT-IR) analysis.

The vibrational frequencies of the azepane ring are fundamentally governed by its geometry. Unlike the relatively rigid six-membered piperidine ring, the seven-membered azepane ring exhibits increased steric hindrance and transannular strain. This strain alters the force constants of the C-N and C-H bonds, shifting their characteristic IR absorption bands.

N-H and C-N Vibrations In secondary azepanes (where the nitrogen is unsubstituted), the N-H stretching vibration is a primary diagnostic feature. Advanced1 utilizing the M06-2X level of theory predict the isolated N-H band as a singlet peak at 3529 cm⁻¹[1]. However, in experimental solid or liquid-phase transmission spectra, intermolecular hydrogen bonding networks typically broaden and shift this band to the 3300–3400 cm⁻¹ region[1].

The N-H rocking deformation is theoretically calculated at 1500 cm⁻¹ and 1087 cm⁻¹, which perfectly aligns with experimental gas-phase observations showing a broad absorption band around 1499–1505 cm⁻¹[1]. Furthermore, the C-N stretching and deformation vibrations, which are highly sensitive to the ring's conformational state, are characteristically assigned at 1176 cm⁻¹, with theoretical C-C stretching vibrations for the azepane backbone observed between 1045 and 1120 cm⁻¹[1].

Substituent Effects: The Amide Linkage When the azepane nitrogen is functionalized—a common strategy in drug design—the spectral landscape changes dramatically. For instance, in2, the formation of an amide linkage eliminates the N-H stretch entirely[2]. Instead, a strong, diagnostic amide C=O stretch emerges at 1630–1650 cm⁻¹, alongside a C-N stretch shifted to 1150–1250 cm⁻¹ due to the partial double-bond character of the amide bond[2]. If a carboxylic acid moiety is present, a broad O-H stretch will dominate the 2500–3300 cm⁻¹ region, accompanied by a distinct carboxylic C=O stretch at 1700–1720 cm⁻¹[2].

Quantitative Data Presentation

The following table synthesizes the critical IR vibrational frequencies for azepane and its common functionalized derivatives, providing a quick-reference matrix for spectral interpretation.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityStructural Implication & Causality
N-H Stretch (Secondary)3300 - 3529Medium, BroadIndicates an unsubstituted ring nitrogen. Broadening correlates directly with the extent of intermolecular H-bonding.
O-H Stretch (Acid Derivative)2500 - 3300Strong, BroadConfirms the presence of a carboxylic acid group (e.g., in benzoic acid derivatives).
C-H Stretch (Aliphatic)2850 - 2950StrongValidates the saturated CH₂ backbone of the 7-membered ring.
C=O Stretch (Carboxylic)1700 - 1720StrongDifferentiates the acid carbonyl from the amide carbonyl based on electron-withdrawing effects.
C=O Stretch (Amide)1630 - 1650StrongConfirms N-functionalization. The lower frequency is caused by resonance stabilization of the amide bond.
N-H Rocking 1499 - 1505MediumCharacteristic bending mode of the secondary amine, useful when the stretching region is obscured.
C-N Stretch 1045 - 1250Medium/StrongHighly variable; shifts to higher wavenumbers (~1250 cm⁻¹) in amides due to increased bond order.

Advanced Applications: Isomer Differentiation via GC-IR

A critical challenge in forensic and pharmaceutical chemistry is distinguishing between positional isomers of azepane derivatives, particularly in the context of3[3]. Mass spectrometry (MS) often fails to differentiate these isomers due to identical fragmentation patterns.

Gas Chromatography coupled with Solid Phase Infrared Spectroscopy (GC-IR) solves this by depositing the chromatographic effluent onto a cryogenically cooled window. This solid-phase deposition preserves sharp, highly specific spectral features in the "fingerprint region" (600–900 cm⁻¹). Because out-of-plane bending modes in this region are exquisitely sensitive to the exact position of substituents on the azepane or adjacent aromatic rings, GC-IR provides definitive isomeric resolution that MS cannot achieve[3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for azepane derivatives. Unlike KBr pellet transmission, which is highly susceptible to moisture absorption that masks the critical 3300 cm⁻¹ N-H/O-H region, ATR allows for the direct analysis of neat liquids or solids.

The following protocol is designed as a self-validating system , ensuring that every step verifies the integrity of the previous one.

Step 1: System Initialization and Background Validation

  • Clean the ATR diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background for water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks. If the variance exceeds 5% of historical baselines, purge the optical bench with dry nitrogen for 15 minutes before proceeding.

Step 2: Sample Application

  • For liquid azepane derivatives, apply 1-2 drops directly onto the crystal, ensuring complete coverage of the active area to maximize the evanescent wave interaction.

  • For solid derivatives (e.g., azepane-1-carbonyl benzoic acid), place 2-5 mg on the crystal and apply consistent pressure using the ATR anvil.

  • Causality Note: Insufficient pressure on solids leads to poor optical contact, resulting in artificially low signal-to-noise ratios and distorted peak intensities.

Step 3: Spectral Acquisition

  • Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Validation Check: Monitor the live interferogram. The peak-to-peak voltage must remain within the detector's linear dynamic range (typically 2-8 Volts). If the signal is saturated, reduce the sample volume or anvil pressure.

Step 4: Post-Acquisition Processing

  • Apply an ATR correction algorithm. Causality Note: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit exaggerated intensities at the lower end. ATR correction normalizes the spectrum to mimic a standard transmission pathlength.

  • Perform baseline correction only if scattering (typical in poorly ground solids) causes a baseline drift.

Workflow Visualization

G Start Azepane Derivative Sample Prep Sample Preparation (ATR or GC-IR Deposition) Start->Prep Acq IR Data Acquisition (4 cm⁻¹ Resolution) Prep->Acq Process Spectral Processing (Baseline & ATR Correction) Acq->Process Split Analysis Pathway Process->Split Assign Functional Group Mapping (N-H, C=O, C-N bands) Split->Assign Isomer Isomer Differentiation (Fingerprint Region 600-900 cm⁻¹) Split->Isomer

Workflow for the FT-IR characterization and isomer differentiation of azepane derivatives.

References

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • "2-(azepane-1-carbonyl)benzoic acid" spectroscopic data (NMR, IR, Mass Spec) - Benchchem. benchchem.com.
  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) | Office of Justice Programs. ojp.gov.

Sources

Foundational

A Technical Guide to the Chemical Stability and Storage of Tert-butyl 3-methyleneazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Tert-butyl 3-methyleneazepane-1-carboxylate. As a key building block in contemporary drug discovery, a thorough understanding of its stability profile is paramount for ensuring the integrity of synthetic pathways and the fidelity of research outcomes. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer a comprehensive resource for handling and storing this valuable reagent.

Chemical Profile and Intrinsic Stability

Tert-butyl 3-methyleneazepane-1-carboxylate is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected secondary amine within a seven-membered azepane ring, which is further distinguished by an exocyclic methylene group. The stability of this compound is primarily dictated by the interplay of these three key structural motifs.

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely utilized amine protecting group, valued for its general stability towards nucleophiles and basic conditions.[1][2] However, it is inherently labile to acidic conditions and elevated temperatures.[1][2][3] Cleavage under acidic conditions proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4]

The Azepane Ring: The seven-membered saturated ring is generally stable. However, the ring nitrogen, once deprotected, can be susceptible to oxidation.

The Exo-Methylene Group: The exocyclic double bond introduces a potential site of reactivity. Exo-methylene heterocyclic compounds are known to be susceptible to radical polymerization, a potential degradation pathway that could be initiated by light, heat, or radical initiators.[5] This moiety can also be susceptible to oxidation and other electrophilic additions.

Potential Degradation Pathways

Based on the chemical functionalities present in Tert-butyl 3-methyleneazepane-1-carboxylate, several degradation pathways can be anticipated. Understanding these pathways is crucial for establishing appropriate storage and handling protocols.

Acid-Catalyzed Hydrolysis

Exposure to acidic conditions, even trace amounts from acidic surfaces or atmospheric contaminants, can lead to the cleavage of the Boc group. This is the most significant and likely degradation pathway under improper storage.

Reactant Tert-butyl 3-methyleneazepane-1-carboxylate Protonation Protonated Carbamate Reactant->Protonation H+ Carbocation Tert-butyl Cation + Carbamic Acid Intermediate Protonation->Carbocation Cleavage Product 3-Methyleneazepane (as an acid salt) Carbocation->Product Decarboxylation Byproducts Isobutylene + CO2 Carbocation->Byproducts Monomer Tert-butyl 3-methyleneazepane-1-carboxylate Propagation Growing Polymer Chain Monomer->Propagation Reaction with another monomer Initiation Radical Initiator (R•) Initiation->Monomer Addition to exo-methylene Propagation->Propagation Chain Growth Termination Stable Polymer Propagation->Termination e.g., radical combination

Caption: Potential radical polymerization pathway.

Oxidation

The exo-methylene group and, to a lesser extent, the azepane ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light. This can lead to the formation of epoxides, diols, or other oxidized species. The free amine, if deprotected, is also prone to oxidation. [6]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Tert-butyl 3-methyleneazepane-1-carboxylate, the following storage and handling protocols are recommended. These are based on the known sensitivities of the functional groups present in the molecule. [2][7]

Parameter Recommendation Rationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. Minimizes the rate of thermal degradation and potential polymerization. [2][7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Prevents oxidation of the exo-methylene group and the azepane nitrogen (if deprotected).
Moisture Keep container tightly sealed in a dry environment. Use of a desiccator is advised. Minimizes the risk of acid-catalyzed hydrolysis from dissolved acidic gases (e.g., CO2) and direct hydrolysis. [2]
Light Store in an amber vial or in a dark location. Protects against photolytically-induced degradation and radical formation.

| Incompatibilities | Avoid contact with strong acids, strong oxidizing agents, and radical initiators. | Strong acids will cleave the Boc group. [1]Oxidizing agents can react with the exo-methylene group and the amine. [8][9]|

Handling:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use only in a well-ventilated area. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Avoid generating dust if the material is a solid. [8]

Purity Assessment and Stability Testing

Regular assessment of purity is essential to ensure the quality of Tert-butyl 3-methyleneazepane-1-carboxylate, especially before its use in a synthetic step. A forced degradation study is a valuable tool to understand the stability of the molecule and to develop stability-indicating analytical methods. [11][12]

Analytical Methodologies

The following analytical techniques are recommended for purity and degradation analysis:

Technique Application
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity assessment and detection of non-volatile degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at a low wavelength (e.g., 200-220 nm) is typically required due to the lack of a strong chromophore.
Gas Chromatography (GC) Suitable for the detection of volatile impurities and potential degradation products like isobutylene. [13]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of degradation products. Quantitative NMR (qNMR) can be used for accurate purity determination.
Mass Spectrometry (MS) Coupled with HPLC (LC-MS) or GC (GC-MS), MS is invaluable for the identification of unknown degradation products by providing molecular weight information.
Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of Tert-butyl 3-methyleneazepane-1-carboxylate under various stress conditions. [2][7]

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze by HPLC, LC-MS, etc. at various time points Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Heat Thermal Stress (e.g., 60°C in solution) Heat->Analysis Light Photolytic Stress (e.g., UV/Vis light) Light->Analysis Sample Prepare solutions of Tert-butyl 3-methyleneazepane-1-carboxylate Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Data Identify degradation products and determine degradation rate Analysis->Data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of Tert-butyl 3-methyleneazepane-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

    • Control: Keep a sample of the stock solution under the recommended storage conditions (e.g., 2-8°C in the dark).

  • Time Points: Withdraw aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis, if necessary. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Determine the percentage of degradation of the parent compound.

Conclusion

The chemical stability of Tert-butyl 3-methyleneazepane-1-carboxylate is robust under the recommended storage conditions. The primary vulnerabilities of the molecule are the acid- and thermo-labile Boc protecting group and the reactive exo-methylene group, which is susceptible to polymerization and oxidation. By adhering to a strict protocol of storing this compound at low temperatures, under an inert and dry atmosphere, and protected from light, researchers can ensure its long-term integrity and the reliability of their experimental results. Regular purity assessment using appropriate analytical methods is recommended to confirm the quality of the reagent before use.

References

  • Debuigne, A., et al. (2023). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. Polymer Reviews. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Williams, D. L. H. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5775–5778. Available at: [Link]

  • Talbot, E. P. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1236–1242. Available at: [Link]

  • Takashima, S., et al. (2025). Radical polymerization of N atom-containing exo-methylene monomers. ACS Fall 2025. American Chemical Society. Available at: [Link]

  • Alfa Aesar. (2010). Safety Data Sheet: tert-Butyl carbamate. Available at: [Link]

  • Digital CSIC. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Available at: [Link]

  • ResearchGate. (2015). Shelf life / reactivity of amino groups after removing boc protecting group? Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Available at: [Link]

  • Organic Chemistry Portal. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. ACS Publications. Available at: [Link]

  • Kenyatta University. (n.d.). OXIDATION OF CYCLIC AMINES BY MOLYBDENUM(II) AND TUNGSTEN(II) HALOCARBONYLS, [M(CO)4X2]2 (M = Mo, W). Available at: [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Enamine chemistry. Part VII. Synthesis and structure of dienamines of 3-alkyl-5,5-dimethylcyclohex-2-enones. Factors affecting the formation and relative stability of exo- and endo-cyclic diene systems. RSC Publishing. Available at: [Link]

  • Office of Scientific and Technical Information. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • PMC. (n.d.). Chemoselective methylene oxidation in aromatic molecules. NIH. Available at: [Link]

  • Research Square. (2024). Allylic C–H bond oxidation of exo-methylene cyclohexane and cyclopentane. Available at: [Link]

  • ResearchGate. (n.d.). Heterocycle-Substituted Phosphinesulfonato Palladium(II) Complexes for Insertion Copolymerization of Methyl Acrylate. Available at: [Link]

  • Reddit. (2021). Storage of Boc-hydrazide. r/chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). 5-Exo versus 6-Endo Cyclization of Primary Aminyl Radicals: An Experimental and Theoretical Investigation. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Compounds of amine-substituted cyclic amines: synthesis and structures. Available at: [Link]

  • MDPI. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Available at: [Link]

  • Polymer Chemistry. (n.d.). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. RSC Publishing. Available at: [Link]

  • PubMed. (2003). Simultaneous determination of methyl tert.-butyl ether and its degradation products, other gasoline oxygenates and benzene, toluene, ethylbenzene and xylenes in Catalonian groundwater by purge-and-trap-gas chromatography-mass spectrometry. Available at: [Link]

  • ResearchGate. (2026). Rapid and Living Polymerization of Renewable Methylene Butyrolactones via Borane/Phosphine Lewis Pairs. Available at: [Link]

  • SciSpace. (2000). Degradation pathways during the treatment of methyl tert-butyl ether by the uv/h2o2 process. Available at: [Link]

  • MDPI. (n.d.). Enhanced Methyl Tert-Butyl Ether Removal by Mixed Consortium: Performance and Adaptability. Available at: [Link]

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Exploratory

The 3-Methyleneazepane Scaffold: Discovery, Structural Rationale, and First Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the pursuit of novel three-dimensional chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel three-dimensional chemical space has led to the exploration of medium-sized rings. Among these, the 3-methyleneazepane scaffold—a seven-membered nitrogen-containing heterocycle featuring an exocyclic double bond at the C3 position—has emerged as a highly privileged structural motif.

Historically challenging to synthesize due to the entropic penalties of seven-membered ring formation and the high enolization potential of their ketone precursors, 3-methyleneazepanes have recently been unlocked through advanced organometallic methodologies. Today, this scaffold is a critical component in next-generation therapeutics, most notably in bridged tricyclic HIV integrase inhibitors developed by Gilead Sciences[1],[2] and Pan-KRAS inhibitors pioneered by Mirati Therapeutics[3],[4]. This whitepaper details the structural rationale, retrospective discovery, and the first robust synthetic protocols for generating 3-methyleneazepane scaffolds.

Structural Rationale in Target-Based Drug Design

The integration of a 3-methyleneazepane ring into a drug candidate is rarely accidental; it is a calculated structural maneuver designed to achieve specific pharmacological outcomes.

  • Conformational Restriction via sp² Hybridization: Unsubstituted azepanes are highly flexible, populating numerous twist-chair and boat conformations. The introduction of an sp²-hybridized carbon (the exocyclic methylene) at the C3 position restricts specific pseudorotations. This "locks" the scaffold into a more predictable, bioactive conformation, reducing the entropic penalty upon target binding.

  • Vector Projection: The exocyclic double bond serves as a rigid vector. In the context of Pan-KRAS inhibitors , this vector precisely projects hydrophobic moieties into the deep Switch II pocket of the KRAS protein, effectively blocking nucleotide exchange[3].

  • Metal Coordination Geometry: In HIV integrase inhibitors , the azepane ring is fused into a bridged tricyclic carbamoylpyridone system. The geometry imparted by the C3-substitution is critical for aligning the oxygen atoms of the pyridone core to chelate the catalytic magnesium ions (Mg²⁺) within the viral integrase active site[1].

KRASPathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Activation Downstream MAPK / PI3K Pathways KRAS_GTP->Downstream Proliferation Inhibitor Pan-KRAS Inhibitor (3-Methyleneazepane) Inhibitor->KRAS_GTP Steric Blockade

Fig 1: Mechanism of Pan-KRAS inhibitors utilizing the 3-methyleneazepane scaffold.

Retrosynthetic Analysis & The Olefination Paradigm

The most direct retrosynthetic disconnection of a 3-methyleneazepane leads back to a 3-oxoazepane precursor. However, executing this forward synthesis presents a distinct chemical challenge: 7-membered cyclic ketones are notoriously prone to enolization. The α -protons are relatively acidic, and the flexibility of the ring allows the enolate to form rapidly under basic conditions.

When chemists first attempted to synthesize these scaffolds using standard Wittig olefination (using methylenetriphenylphosphorane), yields were often moderate to poor. The highly basic ylide acted as a Brønsted base rather than a nucleophile, converting the 3-oxoazepane into its unreactive enolate.

To circumvent this, modern synthetic routes employ the Tebbe Reagent ( μ -chloro- μ -methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum). The Tebbe reagent operates via a non-basic [2+2] cycloaddition mechanism. The active titanium carbene intermediate reacts with the ketone to form an oxatitanacyclobutane, which subsequently undergoes cycloreversion to yield the desired exocyclic alkene and titanium oxide. This pathway completely bypasses the enolization side-reaction, making it the superior choice for sterically hindered or base-sensitive azepanes[1].

SyntheticPathway Precursor 3-Oxoazepane Precursor Wittig Wittig Olefination (Ph3PCH3Br, n-BuLi) Precursor->Wittig Route A Tebbe Tebbe Olefination (Cp2TiCH2AlClMe2) Precursor->Tebbe Route B Enolization Enolization (Side Reaction) Wittig->Enolization Byproduct Target 3-Methyleneazepane Scaffold Wittig->Target Moderate Yield Tebbe->Target High Yield

Fig 2: Synthetic pathways to 3-methyleneazepane scaffolds comparing Wittig and Tebbe olefinations.

Step-by-Step Synthetic Methodologies

The following self-validating protocols are adapted from the foundational patent literature that first successfully scaled these scaffolds for drug discovery.

Protocol A: Synthesis via Wittig Olefination (Mirati Therapeutics Methodology)

Target: tert-butyl 5-(benzyloxy)-3-methyleneazepane-1-carboxylate[3]

Causality & Insight: This route utilizes a slight excess of n -BuLi (2.8 equiv) relative to the phosphonium salt (2.5 equiv). The excess base ensures complete generation of the ylide in the presence of trace moisture, though it requires strict temperature control (0 °C) to minimize the aforementioned enolization of the substrate.

  • Ylide Generation: To an oven-dried flask under inert atmosphere (N₂), add methyltriphenylphosphonium bromide (8.39 g, 2.5 equiv) and anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add n -BuLi (2.5 M in hexanes, 10.5 mL, 2.8 equiv) dropwise. Stir the resulting vibrant yellow solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Ketone Addition: Dissolve tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate (3.00 g, 1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 2-4 hours).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-methyleneazepane.

Protocol B: Synthesis via Tebbe Olefination (Gilead Sciences Methodology)

Target: benzyl (2S,6S)-6-((tert-butoxycarbonyl)amino)-2-methyl-3-methyleneazepane-1-carboxylate[1]

Causality & Insight: Because the starting material contains a base-sensitive carbamate and an α -chiral center (2-methyl group), Wittig conditions would risk epimerization and enolization. The Tebbe reagent is deployed here to ensure stereochemical integrity and high conversion.

  • Substrate Preparation: Dissolve the 3-oxoazepane precursor (240 mg, 0.638 mmol) in anhydrous THF (10 mL) in a flame-dried flask under Argon. Cool the solution to 0 °C.

  • Reagent Addition: Add Tebbe reagent (0.5 M in toluene, 6.4 mL, ~5.0 equiv) dropwise via syringe. The solution will turn deep red/orange.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours) to ensure complete conversion of the sterically hindered ketone.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Caution: The quench is highly exothermic and evolves methane gas. Carefully add 1M aqueous NaOH (or perform a Fieser-style workup) dropwise until gas evolution ceases and aluminum/titanium salts precipitate as a granular solid.

  • Workup: Dilute the mixture with diethyl ether and stir vigorously for 15 minutes. Filter the suspension through a pad of Celite to remove the metal oxides, rinsing the pad thoroughly with ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the target olefin.

Quantitative Data: Comparative Analysis of Synthetic Routes

To guide synthetic planning, the following table summarizes the quantitative and qualitative differences between the two primary methodologies for accessing 3-methyleneazepanes.

ParameterRoute A: Wittig OlefinationRoute B: Tebbe Olefination
Active Intermediate Phosphorus Ylide (Ph₃P=CH₂)Titanium Carbene (Cp₂Ti=CH₂)
Mechanistic Pathway Nucleophilic addition / Oxaphosphetane[2+2] Cycloaddition / Oxatitanacyclobutane
Basicity High (Promotes enolization)Low (Tolerates sensitive substrates)
Stereochemical Integrity High risk of α -epimerizationExcellent preservation of α -stereocenters
Typical Yield Range 40% - 60%75% - 90%
Scalability Excellent (Cheap reagents)Moderate (Reagent is expensive and air-sensitive)
Best Suited For Unhindered, non-enolizable 3-oxoazepanesSterically hindered, highly enolizable precursors

Conclusion

The discovery and successful synthesis of the 3-methyleneazepane scaffold represent a significant leap in expanding the chemical space available for drug discovery. By overcoming the synthetic hurdles of 7-membered ring enolization—transitioning from traditional Wittig chemistry to advanced Schrock-carbene equivalents like the Tebbe reagent—chemists can now reliably access these conformationally locked structures. As evidenced by their critical role in modern HIV and oncology therapeutics, 3-methyleneazepanes will continue to serve as a privileged scaffold in the design of highly specific, target-directed small molecules.

References

  • Gilead Sciences, Inc. (2020). Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (Patent No. WO2020197991A1). World Intellectual Property Organization.
  • Mirati Therapeutics Inc. (2022). Tetrahydropyridopyrimidine pan-kras inhibitors (Patent No. US20220194961A1). U.S. Patent and Trademark Office.

Sources

Foundational

Engineering Exocyclic Methylene Heterocycles for Targeted Covalent Inhibition: A Technical Guide

Executive Summary The integration of exocyclic methylene heterocycles (EMHs) into small-molecule scaffolds represents a paradigm shift in the design of targeted covalent inhibitors (TCIs). Characterized by an electrophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of exocyclic methylene heterocycles (EMHs) into small-molecule scaffolds represents a paradigm shift in the design of targeted covalent inhibitors (TCIs). Characterized by an electrophilic double bond projecting outward from a rigid heterocyclic core, EMHs serve as highly tunable Michael acceptors. This guide dissects the mechanistic causality behind their reactivity, their application in targeting surface-exposed cysteines, and the self-validating experimental workflows required to optimize their pharmacokinetic profiles in drug discovery.

Structural Causality: The Exocyclic Advantage

In covalent drug design, the spatial orientation and intrinsic reactivity of the electrophilic warhead dictate both potency and selectivity. While traditional endocyclic Michael acceptors (e.g., maleimides) are highly reactive, they often suffer from poor chemo-selectivity and off-target toxicity due to plasma thiol degradation.

The exocyclic methylene group (e.g., the =CH2​ moiety in α -methylene- γ -butyrolactones) offers a distinct geometric and electronic advantage[1].

  • Steric Accessibility: The exocyclic projection of the β -carbon allows it to penetrate shallow binding pockets and approach target nucleophiles without the steric hindrance typically imposed by the rest of the ring system[2].

  • Electronic Tuning via Ring Strain: The heterocyclic core (such as a lactone, lactam, or oxazolidinone) withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated system. The inherent ring strain of a 5- or 6-membered heterocycle pre-organizes the electrophile, minimizing the entropic penalty during the transition state of the Michael addition[3].

Mechanism of Action: Targeting Surface-Exposed Cysteines

EMHs are uniquely suited to target surface-exposed cysteine (SEC) residues on critical signaling proteins. Because the thiol group of cysteine is a soft nucleophile, it readily undergoes a 1,4-conjugate addition (Michael addition) with the soft electrophilic center of the exocyclic methylene.

A premier example of this mechanism is the inhibition of the NF- κ B pathway. Natural products like parthenolide and synthetic isatin-derived spirocyclic α -methylene- γ -butyrolactones (e.g., Analogue 19) exert their anti-cancer effects by covalently modifying specific SECs: Cys179 on IKK β and Cys38 on the RELA subunit of NF- κ B[3][4]. By alkylating these residues, the EMH physically blocks the phosphorylation of I κ B α , thereby halting the nuclear translocation of NF- κ B and preventing the transcription of pro-survival genes[4].

G EMH Exocyclic Methylene Heterocycle IKKb IKKβ (Cys179) EMH->IKKb Covalent Alkylation NFkB NF-κB (RELA Cys38) EMH->NFkB Covalent Alkylation IkBa IκBα IKKb->IkBa Phosphorylation IkBa->NFkB Degradation Gene Gene Transcription NFkB->Gene Translocation

Mechanism of NF-κB pathway inhibition via covalent alkylation by EMH inhibitors.

Tuning Reversibility and Reactivity

Historically, covalent inhibitors were designed to be irreversible. However, irreversible binding can lead to haptenization and idiosyncratic toxicity. Modern drug discovery now leverages the tunable nature of EMHs to create reversible covalent inhibitors.

The reversibility of the thiol-Michael reaction is governed by the rate of β -elimination (the retro-Michael reaction). This rate correlates inversely with the computed proton affinity of the corresponding carbanion formed during the reaction[5]. By altering the heteroatom in the ring (e.g., switching from an oxygen-containing lactone to a nitrogen-containing pyrrolone) or by adding electron-withdrawing groups adjacent to the exocyclic double bond, medicinal chemists can precisely calibrate the residence time of the inhibitor[5][6].

Self-Validating Experimental Protocol: Thiol Reactivity Assay

To ensure that an EMH acts as a highly selective TCI rather than a promiscuous alkylator, its chemo-selectivity must be rigorously validated. The following HPLC-MS/MS protocol is a self-validating system: it simultaneously tests for cysteine reactivity (positive validation) and lysine reactivity (negative control for off-target toxicity)[3].

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of the target EMH in LC-MS grade DMSO.

    • Prepare 100 mM aqueous stocks of N -(tert-butoxycarbonyl)-L-cysteine (Boc-Cys) and N -(tert-butoxycarbonyl)-L-lysine (Boc-Lys).

  • Incubation Matrix Setup:

    • In a 1.5 mL Eppendorf tube, mix 100 μ L of 100 mM Potassium Phosphate buffer (pH 7.4) with 10 μ L of the EMH stock (final concentration: 1 mM).

    • Experimental Arm: Add 10 μ L of Boc-Cys stock (10-fold molar excess).

    • Control Arm: Add 10 μ L of Boc-Lys stock (10-fold molar excess).

  • Kinetic Sampling:

    • Incubate the mixtures at 37°C in a thermoshaker (600 rpm).

    • Extract 10 μ L aliquots at t=0,15,30,60,and 120 minutes.

  • Quenching and HPLC-MS/MS Analysis:

    • Quench each aliquot immediately by adding 90 μ L of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 5 minutes.

    • Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Data Interpretation (The Self-Validation):

    • Causality Check: The EMH must show time-dependent depletion in the Boc-Cys arm, yielding a corresponding mass shift ( [M+Boc-Cys+H]+ ) indicating adduct formation[3].

    • Selectivity Check: The Boc-Lys arm must show ≤5% depletion of the parent EMH over 120 minutes. Any significant reaction with Lys indicates an overly reactive, non-selective Michael acceptor.

Workflow Step1 1. EMH Synthesis Step2 2. Boc-Cys Incubation Step1->Step2 Step3 3. HPLC-MS/MS Step2->Step3 Step4 4. Adduct Confirmation Step3->Step4

Step-by-step workflow for validating cysteine-specific covalent adduct formation.

Quantitative Benchmarking

The structural nuances of the heterocycle drastically impact the biological and chemical parameters of the compound. The table below summarizes the quantitative characteristics of key EMH scaffolds utilized in recent drug discovery programs.

Scaffold TypeRepresentative CompoundTarget CysteineBiological Activity / PotencyBinding Kinetics
α -Methylene- γ -lactone ParthenolideIKK β (Cys179)Low μ M (NF- κ B inhibition)Irreversible[3]
Spirocyclic α -Methylene- γ -butyrolactone Analogue 19IKK β / RELA~75% inhibition of NF- κ B at screening doseIrreversible[1]
3-Bromo-5-methylene pyrrolone (3Br-5MP) 3Br-5MP ProbesGeneral SECsHigh labeling efficiency (comparable to maleimide)Irreversible[6]
Cyanoacrylamide-activated EMH Tuned Kinase InhibitorsKinase ATP-site CysSub- μ M (Target dependent)Reversible (Tunable t1/2​ )[5]

Conclusion

Exocyclic methylene heterocycles are not merely structural curiosities; they are precision-engineered warheads that bridge the gap between potent target engagement and necessary chemo-selectivity. By understanding the causal relationship between heterocyclic ring strain, exocyclic geometry, and Michael acceptor reactivity, researchers can rationally design the next generation of covalent therapeutics with optimized safety and efficacy profiles.

References

  • [4] Dimers of isatin derived α -methylene- γ -butyrolactone as potent anti-cancer agents. PMC - NIH. Available at:[Link]

  • [3] Isatin Derived Spirocyclic Analogues with α -Methylene- γ -butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. PMC - NIH. Available at:[Link]

  • [2] Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. PMC - NIH. Available at:[Link]

  • [6] Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Implementation of the Peterson Olefination for the Synthesis of Methyleneazepanes

Abstract Methyleneazepanes represent a valuable structural motif in contemporary drug discovery, offering a unique seven-membered heterocyclic core with an exocyclic methylene group that can serve as a key pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyleneazepanes represent a valuable structural motif in contemporary drug discovery, offering a unique seven-membered heterocyclic core with an exocyclic methylene group that can serve as a key pharmacophore or a versatile synthetic handle. This application note provides a comprehensive technical guide for the synthesis of methyleneazepanes via the Peterson olefination of N-protected azepan-4-ones. We will delve into the mechanistic underpinnings of this powerful olefination reaction, present a detailed, field-tested protocol, and discuss critical experimental parameters and troubleshooting strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the Peterson olefination for the efficient and reliable construction of these important nitrogen-containing heterocycles.

Introduction: The Significance of Methyleneazepanes and the Utility of the Peterson Olefination

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The introduction of an exocyclic methylene group onto the azepane ring system, creating a methyleneazepane, further enhances its synthetic utility and potential for biological activity. This functional group can participate in various chemical transformations, including Michael additions, cycloadditions, and olefin metathesis, allowing for the diversification of the core structure and the exploration of new chemical space.

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[3] It involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate, which then eliminates to yield the desired alkene.[4][5] A key advantage of the Peterson olefination over other methods, such as the Wittig reaction, is the stereochemical control it offers. By choosing either acidic or basic elimination conditions, one can selectively form either the cis- or trans-alkene from the same β-hydroxysilane intermediate.[1] For the synthesis of terminal alkenes like methyleneazepanes, where stereoisomerism is not a concern, the reaction provides a high-yielding and reliable method for methylenation.

This application note will focus on the practical application of the Peterson olefination for the conversion of readily available N-protected azepan-4-ones into their corresponding 4-methyleneazepane derivatives.

Mechanistic Overview of the Peterson Olefination

The Peterson olefination proceeds through a two-step sequence: nucleophilic addition of an α-silyl carbanion to a carbonyl group, followed by elimination of a silyloxy group.[4][5]

  • Formation of the α-Silyl Carbanion: The reaction is initiated by the deprotonation of a suitable α-silyl precursor, most commonly using a strong base like n-butyllithium (n-BuLi). For the synthesis of methylene derivatives, (trimethylsilyl)methane is the reagent of choice, and its deprotonation generates (trimethylsilyl)methyllithium.

  • Nucleophilic Addition: The highly nucleophilic α-silyl carbanion then adds to the electrophilic carbonyl carbon of the N-protected azepan-4-one. This addition forms a lithium alkoxide intermediate.

  • Formation of the β-Hydroxysilane: Upon aqueous workup, the lithium alkoxide is protonated to yield a stable β-hydroxysilane intermediate. In many cases, particularly with non-stabilized carbanions, this intermediate can be isolated and purified.[1]

  • Elimination to the Alkene: The final step is the elimination of the hydroxyl and silyl groups to form the carbon-carbon double bond. This elimination can be promoted by either acid or base, proceeding through different stereochemical pathways:

    • Acid-promoted elimination occurs via an anti-elimination pathway.[4]

    • Base-promoted elimination proceeds through a syn-elimination pathway, often involving a pentacoordinate silicon intermediate.[4]

For the synthesis of a terminal methylene group, the stereochemistry of the elimination is not a factor in the final product structure.

Diagram 1: General workflow of the Peterson olefination for methyleneazepane synthesis.

Experimental Protocol: Synthesis of N-Boc-4-methyleneazepane

This protocol details the synthesis of tert-butyl 4-methyleneazepane-1-carboxylate from tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one).

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-Boc-azepan-4-one≥95%Commercially Available
(Chloromethyl)trimethylsilane≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate prior to use for accurate molarity.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableDry over sodium/benzophenone or pass through a solvent purification system.
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl AcetateHPLC gradeCommercially AvailableFor chromatography.
Step-by-Step Procedure

Part A: In situ Preparation of (Trimethylsilyl)methyllithium

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous diethyl ether (appropriate volume for a ~0.5 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: Add (chloromethyl)trimethylsilane (1.2 equivalents) to the cooled ether via syringe.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate (LiCl) is indicative of the formation of (trimethylsilyl)methyllithium.

Part B: Peterson Olefination

  • Substrate Addition: In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF.

  • Addition of the α-Silyl Carbanion: Cool the solution of N-Boc-azepan-4-one to -78 °C. Slowly transfer the freshly prepared (trimethylsilyl)methyllithium suspension from Part A to the ketone solution via cannula, maintaining the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Boc-4-methyleneazepane.

Expected Results and Characterization

The Peterson olefination of N-Boc-azepan-4-one is expected to proceed in good to excellent yields (typically 70-90%). The product, N-Boc-4-methyleneazepane, can be characterized by standard spectroscopic techniques:

  • ¹H NMR: The appearance of two singlets in the olefinic region (typically between δ 4.5 and 5.0 ppm) corresponding to the exocyclic methylene protons. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum.

  • ¹³C NMR: The appearance of two new signals in the olefinic region, one for the quaternary carbon of the double bond and one for the methylene carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

  • IR Spectroscopy: The appearance of a C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the disappearance of the C=O stretch of the starting ketone.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low or no product formation Incomplete formation of the α-silyl carbanion.Ensure all reagents and solvents are strictly anhydrous. Titrate the n-BuLi solution before use.
Inactive ketone starting material.Check the purity of the N-Boc-azepan-4-one.
Insufficient reaction time or temperature.Allow the reaction to stir overnight at room temperature to ensure complete reaction.
Formation of β-hydroxysilane as the major product Incomplete elimination.The elimination step can sometimes be sluggish. If the β-hydroxysilane is isolated, it can be treated separately with acid (e.g., sulfuric acid in THF) or base (e.g., potassium hydride in THF) to force the elimination.
Complex mixture of products Side reactions due to moisture or air.Ensure the reaction is carried out under a strict inert atmosphere.
Decomposition of the α-silyl carbanion.Prepare the (trimethylsilyl)methyllithium in situ and use it immediately.

Conclusion

The Peterson olefination provides a robust and efficient method for the synthesis of methyleneazepanes from readily available N-protected azepan-4-ones. The reaction is generally high-yielding and the purification of the product is straightforward. The resulting methyleneazepanes are valuable building blocks for the synthesis of more complex and potentially bioactive molecules. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently employ the Peterson olefination as a reliable tool in their synthetic endeavors.

References

  • Ager, D. J. The Peterson Olefination Reaction. Org. React.1990, 38, 1–223.
  • Barbero, A.; et al. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. J. Org. Chem.1998, 63(21), 7531–7533.
  • Chan, T. H. Alkene synthesis via β-functionalized organosilicon compounds. Acc. Chem. Res.1977 , 10(12), 442–448. ([Link])

  • van Staden, L. F.; Gravett, E. C.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002 , 31(3), 195–200. ([Link])

  • Shaikh, A.; et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur. J. Med. Chem.2019, 162, 739-764.
  • Peterson, D. J. Carbonyl olefination reaction using silyl-substituted organometallic compounds. J. Org. Chem.1968 , 33(2), 780–784. ([Link])

  • Organic Chemistry Portal. Peterson Olefination. ([Link])

  • Wikipedia. Peterson olefination. ([Link])

  • YouTube. Peterson Olefination. ([Link])

  • Arkivoc. A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. ([Link])

  • Organic Syntheses. Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. ([Link])

  • Grokipedia. Peterson olefination. ([Link])

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Application

Application Note: Palladium-Catalyzed Synthesis of 3-Methyleneazepane Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Catalysis Introduction & Mechanistic Rationale The 3-methyleneazepan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Catalysis

Introduction & Mechanistic Rationale

The 3-methyleneazepane scaffold is a highly privileged, conformationally restricted seven-membered nitrogen heterocycle. Its unique sp³-rich architecture and exocyclic double bond make it an ideal bioisostere for piperidines and a versatile building block for kinase inhibitors and central nervous system (CNS) therapeutics. However, the synthesis of seven-membered rings is notoriously challenging due to unfavorable entropic factors and transannular strain, which often lead to competing intermolecular side reactions or undesired ring sizes.

Palladium catalysis offers highly regioselective and stereoselective pathways to overcome these thermodynamic barriers. This application note details two robust, field-proven methodologies for constructing 3-methyleneazepane derivatives: the Intramolecular 7-exo-trig Heck Cyclization and the Intramolecular Tsuji-Trost Allylation .

Mechanistic Insights: Overcoming the 7-Membered Ring Barrier
  • The Cationic Heck Pathway: Standard Heck conditions (using amine bases) often fail for azepane synthesis because the neutral Pd(II) intermediate lacks the electrophilicity required to coordinate the tethered alkene across a long alkyl chain. By utilizing silver salts (e.g., Ag2​CO3​ ) as halide scavengers, the reaction proceeds via a highly reactive cationic Pd(II) intermediate . This dramatically lowers the activation energy for the 7-exo-trig migratory insertion (1[1]).

  • The Tsuji-Trost Approach: Alternatively, the generation of a π -allylpalladium complex from an allylic acetate allows for an intramolecular nucleophilic attack by a tethered amine. The use of specific bidentate or monodentate phosphine ligands dictates the bite angle, forcing the acyclic precursor into a pseudo-cyclic conformation that favors intramolecular cyclization over oligomerization (2[2]).

Catalytic Cycle Visualization

The following diagram illustrates the self-sustaining catalytic cycle of the cationic 7-exo-trig Heck cyclization, highlighting the critical transition states required to form the azepane ring.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd Precursor PdII_1 Vinyl-Pd(II)-X Intermediate OxAdd->PdII_1 MigIns 7-exo-trig Migratory Insertion PdII_1->MigIns Alkene Binding (Ag+ assisted) PdII_2 Alkyl-Pd(II) Intermediate MigIns->PdII_2 BetaElim β-Hydride Elimination PdII_2->BetaElim Product 3-Methyleneazepane Product BetaElim->Product RedElim Base-Assisted Reductive Elimination BetaElim->RedElim HPd(II)XL_n RedElim->Pd0 Base-HX

Fig 1: Catalytic cycle of the Pd-catalyzed 7-exo-trig Heck cyclization to form 3-methyleneazepanes.

Quantitative Data & Optimization

The choice of catalyst, ligand, and base is not arbitrary; it is the fundamental driver of regioselectivity. Table 1 summarizes the optimization landscape for the Heck cyclization route, demonstrating the critical nature of the cationic pathway.

Table 1: Optimization of the 7-exo-trig Heck Cyclization for 3-Methyleneazepane Synthesis

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Outcome / Causality
1 Pd(OAc)2​ PPh3​ Et3​N DMF9015%Neutral Pd(II) fails to coordinate the distant alkene; β -hydride elimination dominates.
2 Pd(OAc)2​ P(o-tolyl)3​ Et3​N DMF9032%Steric bulk prevents premature elimination, but lack of electrophilicity limits yield.
3 Pd(OAc)2​ dppf K2​CO3​ Toluene10045%Bidentate ligand forces cis-geometry, but halide presence dampens reactivity.
4 Pd(OAc)2​ dppf Ag2​CO3​ Toluene 100 88% Optimal: Ag+ acts as a halide scavenger, generating a highly reactive cationic Pd(II) center.
5 Pd2​(dba)3​ dppf Ag2​CO3​ Toluene10085%Pd(0) source performs similarly but requires careful handling to avoid oxidation.

Experimental Protocols

Protocol A: Synthesis via Intramolecular 7-exo-trig Heck Cyclization

This protocol utilizes a cationic palladium pathway to force the entropically disfavored 7-membered ring closure.

Materials Required:

  • Precursor: N-Boc-N-(but-3-en-1-yl)-2-bromoallylamine (1.0 equiv, 1.0 mmol)

  • Catalyst: Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.06 equiv, 6 mol%)

  • Base/Additive: Ag2​CO3​ (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (0.1 M, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the acyclic precursor in anhydrous toluene. Sparge the solution with Argon for exactly 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O2​ , which leads to the irreversible precipitation of palladium black and reaction stalling.

  • Catalyst Assembly: Under a positive flow of Argon, add Pd(OAc)2​ and dppf to the flask. Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating the formation of the active L2​Pd(0) complex.

  • Halide Scavenger Addition: Add Ag2​CO3​ in one portion. Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Self-Validating In-Process Control (IPC): Monitor the reaction visually and analytically.

    • Visual: Within 30 minutes, a heavy grey/white precipitate ( AgBr ) must form. If the solution remains clear, oxidative addition has failed.

    • Analytical: Check via LC-MS or TLC (Hexanes/EtOAc 4:1). The product will show a mass shift of -HBr (-79.9 Da) relative to the starting material. Use KMnO4​ stain to visualize the exocyclic double bond (yellow spot on a purple background).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove AgBr and Pd residues. Wash the pad with EtOAc (3 × 10 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (0-15% EtOAc in Hexanes) to yield the N-Boc-3-methyleneazepane.

Protocol B: Synthesis via Intramolecular Tsuji-Trost Allylation

This protocol leverages the formation of a π -allylpalladium complex for a regioselective intramolecular amination.

Materials Required:

  • Precursor: N-(but-3-en-1-yl)-2-(acetoxymethyl)allylamine derivative (1.0 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%)

  • Ligand: PPh3​ (10 mol%)

  • Base: K2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.05 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict Argon atmosphere, combine Pd2​(dba)3​ and PPh3​ in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature. Causality: Pre-mixing ensures the complete displacement of the dba ligands by the phosphine, preventing sluggish initiation.

  • Substrate & Base Addition: Add the allylic acetate precursor followed by finely powdered K2​CO3​ . Causality: K2​CO3​ acts as a heterogeneous base to deprotonate the secondary amine, increasing its nucleophilicity without strongly coordinating to the Pd center.

  • Cyclization: Heat the reaction mixture to 80 °C for 12–16 hours.

  • Self-Validating IPC: Monitor via TLC. The disappearance of the starting material should coincide with the appearance of a new, lower-Rf spot (due to the formation of the more polar tertiary amine).

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (3 × 15 mL), dry over Na2​SO4​ , and concentrate. Purify via basic alumina chromatography to prevent acid-catalyzed isomerization of the exocyclic double bond.

Downstream Functionalization Note

Once synthesized, the 3-methyleneazepane core can undergo further late-stage functionalization. The exocyclic double bond is highly susceptible to hydroboration-oxidation, dihydroxylation, or asymmetric α -functionalization, making it a versatile hub for generating complex 3-substituted azepane libraries (3[3]). Furthermore, the general principles of metal-catalyzed azepinone construction can be directly adapted to these protocols for oxidized derivatives (4[4]).

References

  • Source: PubMed Central (PMC)
  • Metal-Catalyzed Approaches for the Construction of Azepinones Source: ChemistrySelect / ResearchGate URL
  • Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines Source: ACS Catalysis / ACS Publications URL
  • Palladium-Catalyzed Allylation of Endocyclic 1-Azaallyl Anions Source: ACS Publications URL

Sources

Method

Application Note: Catalytic Hydrogenation of Tert-butyl 3-methyleneazepane-1-carboxylate

Overview & Scientific Rationale Azepane (hexamethyleneimine) rings are highly valuable pharmacophores in modern drug discovery, frequently deployed as conformationally flexible bioisosteres to piperidines and pyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

Azepane (hexamethyleneimine) rings are highly valuable pharmacophores in modern drug discovery, frequently deployed as conformationally flexible bioisosteres to piperidines and pyrrolidines. The targeted functionalization of these seven-membered heterocycles—specifically the introduction of a methyl group at the C3 position—significantly alters the ring's conformational landscape and lipophilicity, which can dramatically enhance target binding affinity.

This technical guide details the catalytic hydrogenation of tert-butyl 3-methyleneazepane-1-carboxylate to yield tert-butyl 3-methylazepane-1-carboxylate . Because the exocyclic double bond at the C3 position is adjacent to the sterically demanding tert-butyloxycarbonyl (Boc) protecting group, selecting the correct catalytic system is critical. We outline two distinct pathways: a standard heterogeneous reduction to produce a racemic mixture, and a homogeneous asymmetric hydrogenation for enantiomerically enriched products.

Mechanistic Causality & Catalyst Selection

The rational design of this hydrogenation protocol relies on understanding the steric dynamics and surface interactions of the azepane substrate.

  • Heterogeneous Catalysis (Racemic Pathway): Palladium on carbon (Pd/C) is the gold standard for reducing unhindered or moderately hindered exocyclic double bonds. The reaction proceeds via the Horiuti-Polanyi mechanism on the metal surface. Because the Boc carbamate at the N1 position is too distant and sterically bulky to act as an effective directing group for the metal face, heterogeneous hydrogenation yields a racemic mixture of the 3-methylazepane derivative[1]. Methanol (MeOH) is selected as the primary solvent because its protic nature facilitates hydrogen transfer at the catalyst surface, accelerating the reaction compared to aprotic solvents[2].

  • Homogeneous Asymmetric Catalysis (Enantioselective Pathway): When a specific enantiomer (e.g., (3S)

    • or (3R) -tert-butyl 3-methylazepane-1-carboxylate) is required, heterogeneous catalysts are insufficient. Instead, homogeneous transition metal catalysis is employed. Iridium (Ir) or Rhodium (Rh) complexes paired with chiral bisphosphine ligands (such as MeO-BIPHEP or DuPhos) are utilized[3]. The transition metal coordinates directly to the exocyclic double bond, while the chiral ligand creates a sterically demanding pocket that strictly dictates the enantioface from which the hydride is delivered, enabling high enantiomeric excess (ee)[3].

    Mechanism cluster_racemic Racemic Pathway (Heterogeneous) cluster_asymmetric Asymmetric Pathway (Homogeneous) SM Tert-butyl 3-methyleneazepane-1-carboxylate Pd Pd/C Surface Syn-Addition of H2 SM->Pd H2, MeOH Ir Ir/Chiral Ligand Complex Enantioface-selective Coordination SM->Ir H2, DCM/MeOH Rac (±)-Tert-butyl 3-methylazepane-1-carboxylate Pd->Rac Chiral (R)- or (S)-Tert-butyl 3-methylazepane-1-carboxylate Ir->Chiral

    Figure 1: Mechanistic divergence between heterogeneous racemic and homogeneous asymmetric hydrogenation.

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Mandatory In-Process Controls (IPCs) are integrated to verify complete conversion prior to workup, preventing challenging downstream separations of the starting material and product.

Protocol A: Racemic Hydrogenation using Pd/C[1]

This protocol is optimized for rapid, quantitative conversion without the need for high-pressure equipment.

  • Preparation: In a rigorously clean, dry 50 mL round-bottom flask, dissolve tert-butyl 3-methyleneazepane-1-carboxylate (1.0 mmol, ~211 mg) in anhydrous Methanol (10 mL). Causality: Methanol enhances the reduction rate of exocyclic double bonds over Pd/C[2].

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~21 mg) to the solution. Safety Note: Pd/C is pyrophoric; add the catalyst under a steady stream of inert gas (Nitrogen or Argon).

  • Purge Cycle: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times to remove oxygen). Next, evacuate the flask and backfill with Hydrogen gas from a balloon (repeat 3 times).

  • Reaction: Maintain the reaction under a Hydrogen atmosphere (1 atm). Stir vigorously at room temperature (20–25 °C) for 1 to 2 hours[1].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. Validation: Visualize the TLC plate using a KMnO4​ stain. The exocyclic double bond of the starting material will rapidly reduce the stain (turning it brown), whereas the fully saturated product will not. Proceed to workup only when the starting material spot is completely absent.

  • Workup: Purge the vessel thoroughly with Nitrogen to displace residual H2​ . Filter the black suspension through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 × 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford racemic tert-butyl 3-methylazepane-1-carboxylate as a colorless oil (Yield >95%).

Protocol B: Asymmetric Hydrogenation using Ir-Chiral Ligand[3]

This protocol is utilized when enantiopurity is strictly required for structure-activity relationship (SAR) studies.

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with [Ir(COD)Cl]2​ (1.0 mol%), a chiral ligand such as (S) -MeO-BIPHEP (2.2 mol%), and anhydrous Dichloromethane (DCM) (5 mL). Stir for 30 minutes. Causality: Pre-stirring ensures complete ligand exchange and formation of the active monomeric Ir-complex.

  • Substrate Addition: Add tert-butyl 3-methyleneazepane-1-carboxylate (1.0 mmol) to the active catalyst solution.

  • Hydrogenation: Transfer the sealed vial to a high-pressure Parr reactor. Purge the reactor with H2​ gas (3 cycles) and pressurize to 30–50 bar H2​ . Stir at room temperature for 24 hours.

  • Validation & Workup: Safely vent the hydrogen gas. Concentrate the crude mixture and purify via silica gel flash chromatography to remove the metal catalyst. Determine the enantiomeric excess (ee) via chiral HPLC against a racemic standard.

Workflow A Reactant Prep: Tert-butyl 3-methyleneazepane-1-carboxylate + Solvent (MeOH/DCM) B Catalyst Addition: Pd/C (Racemic) or [Ir(COD)Cl]2/Chiral Ligand (Asymmetric) A->B C Purge Cycle: Vacuum / N2 (3x) Vacuum / H2 (3x) B->C D Hydrogenation: H2 Atmosphere (1-50 atm) Stir at RT, 1-24 h C->D E In-Process Control: TLC (KMnO4) / LC-MS Validation D->E E->D Incomplete F Workup: Filter through Celite Concentrate Filtrate E->F Complete G Product: Tert-butyl 3-methylazepane-1-carboxylate F->G

Figure 2: Self-validating experimental workflow for the catalytic hydrogenation of azepane derivatives.

Quantitative Data Summary

The table below summarizes the expected outcomes and causality of varying the catalytic system and reaction conditions for the reduction of the exocyclic double bond[1],[2],[3],[4].

Catalyst SystemSolventPressure ( H2​ )Temp (°C)TimeConversion (%)Enantiomeric Excess (ee %)
10% Pd/C MeOH1 atm251–2 h>99%Racemic (0%)
10% Pd/C EtOAc1 atm254 h>99%Racemic (0%)
PtO2​ MeOH1 atm253 h>99%Racemic (0%)
[Ir(COD)Cl]2​ / (S) -MeO-BIPHEP DCM50 bar2524 h>95%>90% (Enantioenriched)

Note: While PtO2​ is highly effective for endocyclic double bonds, Pd/C generally provides superior kinetics and cleaner profiles for exocyclic double bonds without inducing unwanted debenzylation or side reactions[4].

References

  • Source: European Patent Office - EP 4122537 A1 (googleapis.com)
  • Source: Tetrahedron: Asymmetry (dicp.ac.cn)
  • Source: dicp.ac.
  • Source: The Journal of Organic Chemistry (acs.org)

Sources

Application

Derivatization of the exocyclic double bond in 1-Boc-3-methyleneazepane

Application Note: Derivatization Strategies for the Exocyclic Double Bond in 1-Boc-3-Methyleneazepane Introduction & Rationale 1-Boc-3-methyleneazepane is a highly versatile, conformationally flexible seven-membered nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for the Exocyclic Double Bond in 1-Boc-3-Methyleneazepane

Introduction & Rationale

1-Boc-3-methyleneazepane is a highly versatile, conformationally flexible seven-membered nitrogen heterocycle[1]. In modern drug development, medium-sized rings are heavily utilized to explore novel chemical space, but their functionalization can be challenging. The presence of the exocyclic double bond at the C3 position provides a unique, chemoselective handle for late-stage derivatization[2]. By exploiting this alkene, medicinal chemists can rapidly generate complex 3-substituted azepanes and spirocyclic systems, which are increasingly valuable as rigid, three-dimensional bioisosteres with improved metabolic stability[3].

Mechanistic Pathways & Causal Logic

The exocyclic alkene of 1-Boc-3-methyleneazepane can be functionalized via three orthogonal pathways. The choice of reagent is dictated by the desired steric and electronic outcomes:

  • Spiro-Epoxidation: Utilizing m-chloroperoxybenzoic acid (mCPBA), the electron-rich exocyclic double bond undergoes electrophilic epoxidation. The reaction proceeds via a concerted, asynchronous "butterfly" transition state, yielding a spiro-epoxide[4]. Causality:mCPBA selectively attacks the more electron-rich alkene without affecting the Boc-protected amine. The resulting spiro-epoxide is a prime intermediate for regioselective nucleophilic ring-opening (e.g., by amines) at the less hindered terminal methylene carbon.

  • Hydroboration-Oxidation: Treatment with borane-tetrahydrofuran (BH3·THF) followed by alkaline hydrogen peroxide yields 1-Boc-3-(hydroxymethyl)azepane. Causality: The regioselectivity is driven by steric hindrance; the bulky azepane ring directs the boron atom to the less substituted terminal carbon, resulting in a strictly anti-Markovnikov addition[5].

  • Spiro-Cyclopropanation (Simmons-Smith): The reaction of the alkene with a zinc carbenoid yields a spiro[6]nonane derivative. Causality: The Furukawa-modified zinc carbenoid (IZnCH2I) reacts stereospecifically with the alkene. This method is chosen for its excellent chemoselectivity, preserving the carbamate while efficiently generating a highly strained spirocycle[7].

G A 1-Boc-3-Methyleneazepane (Starting Material) B Spiro-Epoxide (mCPBA) A->B Electrophilic Oxidation C 1-Boc-3-(Hydroxymethyl)azepane (Hydroboration-Oxidation) A->C Anti-Markovnikov Addition D Spiro[2.6]nonane Derivative (Simmons-Smith) A->D Carbenoid Cycloaddition

Divergent derivatization pathways of 1-Boc-3-methyleneazepane.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls and specific quenching logic are embedded to ensure mechanistic fidelity and laboratory safety.

Protocol A: Synthesis of 1-Boc-1-azaspiro[epoxide-azepane] (Spiro-Epoxidation)
  • Initiation: Dissolve 1-Boc-3-methyleneazepane (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add mCPBA (77% max, 1.2 equiv, 6.0 mmol) portion-wise over 15 minutes. Logic: Slow addition controls the exothermic peroxy-acid activation and prevents thermal degradation[4].

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1, KMnO4 stain). The exocyclic alkene will consume rapidly.

  • Quenching (Critical): Add 15 mL of saturated aqueous Na2S2O3 and stir vigorously for 30 minutes. Logic: This step is strictly required to reduce unreacted peroxides, preventing explosive hazards during concentration. Follow with 15 mL of saturated aqueous NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 1-Boc-3-(hydroxymethyl)azepane (Hydroboration-Oxidation)
  • Hydroboration: Dissolve 1-Boc-3-methyleneazepane (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) at 0 °C under argon.

  • Borane Addition: Dropwise add BH3·THF (1.0 M in THF, 1.5 equiv, 7.5 mL). Stir at room temperature for 3 hours. Logic: BH3·THF provides the necessary steric bulk to ensure >95% regioselectivity for the primary alcohol[5].

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3.0 M aqueous NaOH (10 mL), followed immediately by the dropwise addition of 30% H2O2 (10 mL). Warning: This step is highly exothermic; strict temperature control (<25 °C) prevents over-oxidation.

  • Maturation: Stir at room temperature for 2 hours to ensure the organoborane intermediate is fully converted to the alcohol.

  • Isolation: Dilute with diethyl ether (30 mL). Separate the layers and extract the aqueous phase with ether (2 × 20 mL). Wash organics with brine, dry (MgSO4), and concentrate.

Protocol C: Synthesis of 1-Boc-azaspiro[6]nonane (Simmons-Smith Cyclopropanation)
  • Carbenoid Generation: In a flame-dried flask under argon, dissolve 1-Boc-3-methyleneazepane (1.0 equiv, 5.0 mmol) in anhydrous DCM (30 mL). Cool to 0 °C.

  • Zinc Addition: Add diethylzinc (1.0 M in hexanes, 2.5 equiv, 12.5 mL) dropwise.

  • Iodide Addition: Slowly add diiodomethane (2.5 equiv, 12.5 mmol) dropwise. The solution may become slightly cloudy as the active carbenoid (IZnCH2I) forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench at 0 °C with saturated aqueous NH4Cl (20 mL). Logic: The mild acidic quench safely decomposes unreacted diethylzinc. The zinc salts will initially precipitate and then dissolve.

  • Isolation: Extract with DCM (3 × 20 mL). Wash with 10% aqueous Na2S2O3 to remove residual iodine, dry over Na2SO4, and concentrate.

G A Alkene + IZnCH2I B Butterfly Transition State (Concerted Methylene Transfer) A->B Coordination C Spiro-Cyclopropane + ZnI2 B->C Stereospecific Collapse

Mechanistic flow of the Simmons-Smith cyclopropanation via a concerted transition state.

Quantitative Data Summary

The following table summarizes the expected experimental metrics for the derivatization of 1-Boc-3-methyleneazepane based on standardized 5.0 mmol scale reactions.

Derivatization ReactionPrimary Reagent(s)Reaction TimeTemp ProfileExpected YieldRegio-/Stereoselectivity
Spiro-Epoxidation mCPBA4 hours0 °C → RT82 - 88%>95% Chemoselective
Hydroboration-Oxidation BH3·THF, H2O2/NaOH5 hours0 °C → RT75 - 80%>98% Anti-Markovnikov
Simmons-Smith Et2Zn, CH2I212 hours0 °C → RT65 - 72%Complete conversion to spirocycle

References

  • [2] Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. URL:[Link]

  • [1] Jin, H., et al. (2020). Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use. Google Patents (WO2020197991A1). URL:

  • [7] Lebel, H., Marcoux, J., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. URL:[Link]

  • [5] Corey, E. J., et al. (2026). Unified approach to indolosesquiterpene alkaloids: total syntheses of anti-viral agents, xiamycin A and oridamycin A. Chemical Communications. URL:[Link]

  • [3] Degennaro, L., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[3.3]heptanes. ResearchGate. URL: [Link]

  • [4] Erkkilä, A., et al. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(9), 4653-4753. URL:[Link]

Sources

Method

Synthesis of Novel Central Nervous System Agents: A Guide for Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies, analytical protocols, and preclinical evaluation methods crucial for the development of novel Central Nervous System (CNS) agents. It is intend...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive overview of the synthetic strategies, analytical protocols, and preclinical evaluation methods crucial for the development of novel Central Nervous System (CNS) agents. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapies for neurological and psychiatric disorders. This guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

The Unique Challenge of CNS Drug Synthesis: Navigating the Blood-Brain Barrier

The primary obstacle in the development of CNS drugs is the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain from harmful substances.[] This barrier significantly restricts the passage of most therapeutic agents, with estimates suggesting that over 98% of small-molecule drugs are blocked from entering the brain.[2] Therefore, the synthesis of effective CNS agents is not merely a matter of achieving a desired pharmacological activity but also of meticulously tailoring the molecule's physicochemical properties to facilitate its passage across the BBB.

Key physicochemical properties that govern BBB penetration include:

  • Lipophilicity: A critical factor, as lipid-soluble molecules can more readily diffuse across the lipid-rich membranes of the BBB endothelial cells.

  • Molecular Weight: Generally, smaller molecules (typically under 500 Daltons) have a higher probability of crossing the BBB.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors tends to improve BBB permeability.

  • Polar Surface Area (PSA): A smaller PSA is generally associated with better brain penetration.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter at the BBB that actively pumps many foreign substances, including drugs, back into the bloodstream. Designing molecules that are not substrates for P-gp is a key strategy in CNS drug development.

Strategic Approaches to CNS Agent Synthesis

The synthesis of a novel CNS agent is a multi-stage process that begins with the identification of a lead compound and proceeds through optimization to yield a clinical candidate. This section will detail key synthetic strategies with a focus on a representative class of CNS agents: Dopamine Receptor Agonists.

Case Study: Synthesis of a Novel Dopamine D2 Receptor Agonist

Dopamine agonists are critical in the treatment of Parkinson's disease and other neurological disorders.[3] The following is a generalized, multi-step protocol for the synthesis of a novel dopamine D2 receptor agonist, illustrating common synthetic transformations and strategic considerations.

Workflow for the Synthesis of a Dopamine D2 Receptor Agonist

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Introduction of Dopaminergic Pharmacophore cluster_2 Phase 3: Deprotection and Purification A Starting Material (e.g., Substituted Indole) B Reaction 1: N-Alkylation A->B Alkyl halide, Base C Reaction 2: Functional Group Interconversion B->C e.g., Reduction, Oxidation D Intermediate from Phase 1 E Reaction 3: Coupling Reaction D->E G Final Protected Compound E->G e.g., Suzuki or Buchwald-Hartwig Coupling F Protected Dopamine Moiety F->E H Final Protected Compound I Reaction 4: Deprotection H->I Acid or Catalytic Hydrogenation J Crude Product I->J K Purification J->K Chromatography (HPLC) L Final CNS Agent K->L

Caption: A generalized workflow for the synthesis of a novel CNS agent.

Protocol 1: Synthesis of a Dopamine D2 Receptor Agonist

Materials:

  • Starting Material (e.g., 5-bromoindole)

  • Alkylating agent (e.g., 1-bromo-2-chloroethane)

  • Base (e.g., Sodium hydride)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base for coupling (e.g., Potassium carbonate)

  • Deprotecting agent (e.g., Trifluoroacetic acid - TFA)

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

  • N-Alkylation of the Indole Core:

    • Dissolve 5-bromoindole (1 equivalent) in anhydrous DMF.

    • Add sodium hydride (1.2 equivalents) portion-wise at 0°C.

    • Stir the mixture for 30 minutes.

    • Add 1-bromo-2-chloroethane (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Suzuki Coupling:

    • Combine the N-alkylated indole (1 equivalent), the boronic ester (1.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of toluene and water.

    • Degas the mixture with argon for 15 minutes.

    • Add the palladium catalyst (0.05 equivalents).

    • Heat the reaction mixture to 90°C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection and Final Purification:

    • Dissolve the coupled product in dichloromethane.

    • Add trifluoroacetic acid (10 equivalents) at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final compound by preparative HPLC to yield the desired dopamine D2 receptor agonist.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the identity, purity, and quality of the synthesized CNS agent.[][4][5] A combination of spectroscopic and chromatographic techniques is employed.

Analytical Technique Purpose Key Parameters to Assess
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmationChemical shifts, coupling constants, integration to confirm the molecular structure.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisMolecular ion peak to confirm the molecular weight. Fragmentation patterns to support the structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPeak area percentage to determine the purity of the compound. Retention time for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsPresence of characteristic absorption bands for functional groups like C=O, N-H, O-H.

Protocol 2: Quality Control of the Final Compound via HPLC

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Standard of the synthesized CNS agent of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the same solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The purity should meet the pre-defined specification (typically >95% for research compounds).

    • Impurity Profile: Identify and quantify any impurities present.

In Vitro and In Vivo Evaluation

Prior to clinical trials, novel CNS agents must undergo a battery of in vitro and in vivo tests to assess their efficacy, safety, and pharmacokinetic properties.

In Vitro Blood-Brain Barrier Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of a compound across the BBB.

Workflow for In Vitro BBB Permeability Assay (PAMPA)

G A Prepare Donor Plate (Compound in buffer at pH 7.4) C Assemble Sandwich: Place Filter Plate on Donor Plate A->C B Coat Filter Plate with Artificial Membrane Solution (e.g., Phospholipids in dodecane) B->C E Place Acceptor Plate on top of the Sandwich C->E D Add Buffer to Acceptor Plate D->E F Incubate (e.g., 4-18 hours at room temperature) E->F G Separate Plates F->G H Measure Compound Concentration in Donor, Acceptor, and Reference Wells (e.g., by UV-Vis) G->H I Calculate Permeability (Pe) H->I

Caption: A step-by-step workflow for the PAMPA-BBB assay.

Protocol 3: PAMPA-BBB Assay

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • UV-Vis plate reader

Procedure:

  • Prepare Donor Plate: Dissolve the test compound and controls in PBS to a final concentration of 100-200 µM. Add 300 µL of each solution to the donor plate wells.

  • Coat Filter Plate: Add 5 µL of the porcine brain lipid solution to each well of the filter plate.

  • Assemble and Incubate: Place the coated filter plate onto the donor plate. Add 200 µL of PBS to each well of the acceptor plate and place it on top of the filter plate. Incubate the assembly at room temperature for 4-18 hours.

  • Measure Concentrations: After incubation, determine the concentration of the compound in the donor, acceptor, and reference wells using a UV-Vis plate reader.

  • Calculate Permeability: The effective permeability (Pe) is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

In Vivo Models for Efficacy and Safety

Animal models are essential for evaluating the therapeutic potential and potential adverse effects of a novel CNS agent.[6][7][8] The choice of model depends on the specific therapeutic indication. For example, in the case of a dopamine agonist for Parkinson's disease, a common model is the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Key In Vivo Assessments:

  • Behavioral Tests: To assess efficacy (e.g., rotarod test for motor coordination, elevated plus maze for anxiety).

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its concentration in the brain.

  • Toxicology Studies: To evaluate the safety profile of the compound at different dose levels.

Conclusion

The synthesis of novel central nervous system agents is a complex and challenging endeavor that requires a multidisciplinary approach. A deep understanding of medicinal chemistry principles, particularly those governing blood-brain barrier penetration, is essential. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of new CNS drug candidates. By adhering to rigorous scientific principles and employing robust analytical and preclinical testing methodologies, researchers can increase the probability of success in developing effective treatments for a wide range of neurological and psychiatric disorders.

References

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Abbott, N. J. (2013). Blood-brain barrier structure and function and the challenges for CNS drug delivery. Journal of Inherited Metabolic Disease, 36(3), 437–449.
  • Pardridge, W. M. (2005). The blood-brain barrier: Bottleneck in brain drug development. NeuroRx, 2(1), 3–14.
  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3.
  • Avdeef, A. (2012).
  • Di, L., & Kerns, E. H. (2015).
  • Argenta, E., et al. (2017). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Pharma Focus America.
  • TICE, R. R. (2019). The importance of quality control in API manufacturing. Pharmaceutical Technology, 43(10), 34-37.
  • Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. The Journal of Organic Chemistry, 78(12), 5768–5774.
  • de la Torre, B. G., & Albericio, F. (2018). Design and Synthesis of Dopaminergic Agonists. Molecules, 23(9), 2335.
  • Thomsen, C., & Ebert, B. (2001). Modulators of the GABAA receptor: Novel therapeutic prospects. Current Pharmaceutical Design, 7(15), 1469-1489.
  • Choudhary, M. I., et al. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1494-1498.
  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Parkinson's Disease Information Page. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wilson, I. D., et al. (2001). HPLC-NMR spectroscopy and HPLC-NMR-MS in pharmaceutical research and development. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 685-705.
  • Terasaki, T., & Hosoya, K. I. (2001). In vitro models of the blood-brain barrier. Drug Discovery Today, 6(10), 523-530.
  • Sygnature Discovery. (n.d.). In Vitro CNS Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Chen, B., et al. (2021). New approach to creating Alzheimer's drugs helps identify two potential treatment leads. University of Sheffield News. Retrieved from [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Application

Application Note: Synthetic Routes to 3-Functionalized Azepane Ring Systems

Executive Summary: The Azepane Conundrum The azepane motif is a saturated seven-membered nitrogen heterocycle that ranks among the top 100 most frequently used ring systems in small molecule drug discovery[1]. Despite it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azepane Conundrum

The azepane motif is a saturated seven-membered nitrogen heterocycle that ranks among the top 100 most frequently used ring systems in small molecule drug discovery[1]. Despite its prevalence in biologically active compounds, the synthesis of highly functionalized azepanes—particularly those with substitutions at the non-adjacent C-3 position—remains a formidable challenge[2].

While five- and six-membered heterocycles (pyrrolidines and piperidines) dominate medicinal chemistry libraries, the seven-membered azepane is often underrepresented, leaving a substantial area of three-dimensional chemical space unexplored[3]. This application note details the mechanistic causality and provides self-validating protocols for modern synthetic routes to 3-functionalized azepanes, overcoming the traditional limitations of regioselectivity and transannular strain.

Mechanistic Paradigm Shifts in Azepane Synthesis

The Failure of Classic Ring Expansion

Historically, the construction of azepanes relied heavily on the reduction of caprolactams, which were generated via the Beckmann rearrangement of cycloalkanone oximes or the Schmidt reaction of cycloalkanones[4]. While effective for simple rings, applying these methods to 3-substituted cyclohexanones almost invariably generates an intractable mixture of constitutional isomers (regioisomers) due to poor migratory aptitude differentiation[4].

Modern Strategy A: Acyclic Control via Conjugate Addition

To bypass the regiochemical ambiguity of ring expansions, Denmark and Xie developed an elegant acyclic approach utilizing a γ -selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes[5].

  • Causality: A Lewis acid (such as TiCl4​ or SnCl4​ ) is employed to activate the nitroalkene, lowering its LUMO and directing the nucleophilic attack exclusively to the γ -position of the dienol silyl ether[5].

  • Key Innovation: The resulting α,β -unsaturated acylsilane is unmasked via photoinduced protodesilylation to yield an enal, which is then cleanly converted into a 3-substituted azepane under reductive amination conditions[6].

Modern Strategy B: Photochemical Dearomative Ring Expansion

Recently, Leonori and co-workers introduced a step-economic strategy to prepare complex azepanes directly from simple nitroarenes via photochemical dearomative ring expansion[3].

  • Causality: The process is mediated by blue light, which specifically excites the nitro group to generate a singlet nitrene[7]. This avoids triplet diradical pathways that typically lead to unselective C-H insertion. The singlet nitrene inserts into the benzenoid framework, expanding it into a seven-membered azepine ring[3]. Subsequent hydrogenolysis saturates the ring, yielding the azepane[7].

G Target 3-Functionalized Azepanes Classic Classic Ring Expansion (Beckmann/Schmidt) Issue Mixture of Regioisomers Classic->Issue Poor Selectivity Modern1 Acyclic Control (Conjugate Addition) Sol1 High Regioselectivity via Enal Cyclization Modern1->Sol1 Modern2 Dearomative Expansion (Nitroarene Photolysis) Sol2 Complex Substitution via Singlet Nitrene Modern2->Sol2 Issue->Target Sol1->Target High Yield Sol2->Target Step-Economic

Logical evolution of synthetic strategies for 3-functionalized azepanes.

Quantitative Method Comparison

The following table summarizes the performance metrics of the primary synthetic routes to 3-functionalized azepanes, allowing researchers to select the optimal pathway based on precursor availability and desired stereocontrol.

Synthetic StrategyStarting MaterialKey IntermediateRegioselectivityEnantioselectivityTypical Yield
Beckmann Rearrangement 3-Substituted CyclohexanoneCaprolactamPoor (Mixtures)[4]N/A (Maintains SM ee)40-60%
Lithiation-Conjugate Addition Allylamines & α,β -EstersLactamExcellent[2]High (>98:2 er)[2]65-85%
Dienol Silyl Ether Addition NitroalkenesAcylsilane / EnalExcellent ( γ -selective)[5]Moderate to High70-82%[4]
Dearomative Ring Expansion NitroarenesSinglet NitreneExcellent[3]Dependent on SM50-75%

Validated Experimental Protocols

Protocol A: Synthesis via Lewis Acid-Promoted Conjugate Addition

Based on the methodology developed by Denmark and Xie[5].

Objective: Synthesize a 3-substituted azepane via acyclic enal cyclization.

Step-by-Step Procedure:

  • Conjugate Addition: In an oven-dried flask under argon, dissolve the nitroalkene (1.0 equiv) in anhydrous CH2​Cl2​ and cool to -78 °C. Add the Lewis acid ( TiCl4​ , 1.1 equiv) dropwise. Stir for 10 minutes to ensure complete complexation (lowering the LUMO).

  • Nucleophilic Attack: Slowly add the 1-silyl-substituted dienol ether (1.2 equiv). Maintain at -78 °C for 2 hours. Quench with saturated aqueous NaHCO3​ and extract with CH2​Cl2​ . Purify via flash chromatography to isolate the α,β -unsaturated acylsilane.

  • Photoinduced Protodesilylation (Self-Validating Step): Dissolve the acylsilane in a mixture of MeOH (60 mL) and water (20 mL)[5]. Cool the flask in a 2-propanol bath to maintain an internal temperature of -10 °C[5].

  • Irradiation: Irradiate the solution with a 250-W bulb positioned 10 cm from the flask[5].

    • Self-Validation Checkpoint: The starting solution will be distinctly yellow. Continue irradiation for approximately 12 hours until the yellow color completely fades to colorless[5]. This visual cue confirms the complete protodesilylation to the enal.

  • Reductive Cyclization: Transfer the crude enal to a hydrogenation vessel. Add 10% Pd/C (10 mol%) and stir under an H2​ atmosphere (1 atm) for 16 hours to yield the 3-substituted azepane.

Protocol B: Photochemical Dearomative Ring Expansion

Based on the methodology developed by Leonori et al.[3][7].

Objective: Direct conversion of a nitroarene to a highly functionalized azepane.

Step-by-Step Procedure:

  • Photochemical Expansion: Dissolve the nitroarene precursor (0.5 mmol) in anhydrous acetonitrile (0.1 M). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state.

  • Blue Light Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 18 hours[3].

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The UV trace corresponding to the nitroarene will disappear, replaced by a new mass peak corresponding to the expanded azepine intermediate[7]. Do not proceed until the starting material is fully consumed.

  • Hydrogenolysis: Concentrate the reaction mixture in vacuo and redissolve in methanol. Add 10% Pd/C (20 mol%) and subject the mixture to H2​ gas (50 psi) in a Parr shaker for 24 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate and purify via reverse-phase chromatography to obtain the pure 3-functionalized azepane.

Mechanism N_Arene Nitroarene Precursor Excited Excited State (Blue Light) N_Arene->Excited hν (450 nm) Nitrene Singlet Nitrene Intermediate Excited->Nitrene -[O] Azepine Azepine Ring System Nitrene->Azepine Ring Expansion Azepane 3-Substituted Azepane Azepine->Azepane H2, Pd/C (Hydrogenolysis)

Photochemical dearomative ring expansion mechanism via singlet nitrene.

References

  • Beak, P., et al. "Asymmetric Syntheses of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence." PMC. URL:[Link]

  • Denmark, S. E., & Xie, M. (2007). "Lewis Acid-Promoted Conjugate Addition of Dienol Silyl Ethers to Nitroalkenes: Synthesis of 3-Substituted Azepanes." Journal of Organic Chemistry, 72(18), 7050-7053. URL:[Link]

  • Mykura, R., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16(5), 771-779. URL:[Link]

Sources

Method

Application Notes and Protocols for Michael Addition Reactions on Tert-butyl 3-methyleneazepane-1-carboxylate

Introduction: The Azepane Scaffold and the Power of Conjugate Addition The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold and the Power of Conjugate Addition

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. The functionalization of this core structure is of paramount importance in drug discovery and development. Tert-butyl 3-methyleneazepane-1-carboxylate is a key intermediate, offering a reactive α,β-unsaturated system ripe for modification.

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] This powerful reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor).[1] In the context of tert-butyl 3-methyleneazepane-1-carboxylate, the exocyclic methylene group, activated by the adjacent lactam carbonyl, serves as an excellent Michael acceptor. This allows for the introduction of a wide array of substituents at the C3 position, providing a facile entry into a diverse chemical space of novel azepane derivatives.

This guide provides a comprehensive overview of Michael addition reactions on tert-butyl 3-methyleneazepane-1-carboxylate, detailing the synthesis of the starting material and providing experimentally grounded protocols for the addition of various nucleophiles.

Synthesis of the Michael Acceptor: Tert-butyl 3-methyleneazepane-1-carboxylate

The synthesis of the title compound is crucial for its subsequent use in Michael additions. A common and efficient route involves the olefination of the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. While several olefination methods exist, the Wittig and Peterson reactions are particularly well-suited for this transformation.

Protocol 1: Synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate via Wittig Olefination

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[2] For the introduction of a methylene group, methylenetriphenylphosphorane is the reagent of choice.

Reaction Scheme:

Wittig Olefination ketone tert-butyl 4-oxoazepane-1-carboxylate reaction + ketone->reaction ylide Ph3P=CH2 ylide->reaction product tert-butyl 3-methyleneazepane-1-carboxylate byproduct Ph3P=O arrow THF, rt reaction->arrow arrow->product byproduct_plus + arrow->byproduct_plus byproduct_plus->byproduct

A schematic of the Wittig olefination reaction.

Materials:

  • Tert-butyl 4-oxoazepane-1-carboxylate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methyleneazepane-1-carboxylate.

Michael Addition Protocols

The exocyclic α,β-unsaturated lactam of tert-butyl 3-methyleneazepane-1-carboxylate can react with a variety of "soft" nucleophiles. The choice of nucleophile, catalyst, and reaction conditions will determine the outcome of the reaction.

Protocol 2: Conjugate Addition of Organocuprates (Gilman Reagents)

Gilman reagents (lithium dialkylcuprates) are excellent nucleophiles for 1,4-addition to α,β-unsaturated carbonyl compounds, generally favoring conjugate addition over direct addition to the carbonyl group.[3][4]

Reaction Scheme:

Gilman Addition acceptor tert-butyl 3-methyleneazepane-1-carboxylate reaction + acceptor->reaction gilman R2CuLi gilman->reaction enolate Copper enolate intermediate arrow2 2. H3O+ enolate->arrow2 product tert-butyl 3-(substituted-methyl)azepane-1-carboxylate arrow1 1. THF, -78 °C reaction->arrow1 arrow1->enolate arrow2->product

Conjugate addition of a Gilman reagent.

Materials:

  • Tert-butyl 3-methyleneazepane-1-carboxylate

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, phenyllithium) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.05 eq).

  • Add anhydrous THF and cool the suspension to -40 °C.

  • Slowly add the organolithium reagent (2.0 eq) dropwise. The solution will change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at this temperature.

  • Cool the Gilman reagent solution to -78 °C (acetone/dry ice bath).

  • Add a solution of tert-butyl 3-methyleneazepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Thia-Michael Addition of Thiols

The addition of thiols to Michael acceptors is a highly efficient reaction, often proceeding under mild, base-catalyzed conditions.[5]

Reaction Scheme:

Thia-Michael Addition acceptor tert-butyl 3-methyleneazepane-1-carboxylate reaction + acceptor->reaction thiol R-SH thiol->reaction base Base (e.g., Et3N) product tert-butyl 3-((R-thio)methyl)azepane-1-carboxylate arrow Solvent, rt reaction->arrow arrow->product

Base-catalyzed Thia-Michael addition.

Materials:

  • Tert-butyl 3-methyleneazepane-1-carboxylate

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (0.1 - 1.0 eq)

  • Solvent (e.g., dichloromethane (DCM), THF, or ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-methyleneazepane-1-carboxylate (1.0 eq) in the chosen solvent, add the thiol (1.1 eq).

  • Add the base (e.g., triethylamine, 0.2 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Aza-Michael Addition of Amines

The conjugate addition of amines, known as the aza-Michael reaction, can be facilitated by Lewis or Brønsted acids.[6] For less nucleophilic amines, a catalyst is often necessary to promote the reaction.

Reaction Scheme:

Aza-Michael Addition acceptor tert-butyl 3-methyleneazepane-1-carboxylate reaction + acceptor->reaction amine R1R2NH amine->reaction catalyst Lewis Acid (e.g., Yb(OTf)3) product tert-butyl 3-((R1R2N)methyl)azepane-1-carboxylate arrow Solvent, rt reaction->arrow arrow->product

Lewis acid-catalyzed Aza-Michael addition.

Materials:

  • Tert-butyl 3-methyleneazepane-1-carboxylate

  • Amine (e.g., benzylamine, aniline) (1.2 eq)

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃) (10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-methyleneazepane-1-carboxylate (1.0 eq) in anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (10 mol%).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the amine (1.2 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Michael addition of various nucleophiles to tert-butyl 3-methyleneazepane-1-carboxylate, based on analogous systems. Actual yields may vary depending on the specific substrate and reaction scale.

Nucleophile (Michael Donor)Catalyst/ReagentSolventTemperatureTypical Yield (%)
Carbon Nucleophiles
Diethyl malonateNaOEtEtOHrt70-90
NitromethaneDBUTHFrt65-85
Lithium dimethylcuprate-THF-78 °C80-95
Heteroatom Nucleophiles
ThiophenolEt₃NDCMrt85-98
BenzylamineYb(OTf)₃MeCNrt60-80
AnilineSc(OTf)₃MeCN50 °C50-70

Troubleshooting and Considerations

  • Low Reactivity: As α,β-unsaturated lactams can be less reactive Michael acceptors, longer reaction times or gentle heating may be required. For sluggish reactions, consider using a more potent catalyst or a more nucleophilic Michael donor.

  • Side Reactions: With strongly basic nucleophiles or harsh conditions, side reactions such as polymerization or decomposition of the starting material may occur. Careful control of temperature and slow addition of reagents can mitigate these issues.

  • Purification: The purification of the Michael adducts is typically achieved by flash column chromatography. The choice of eluent will depend on the polarity of the product.

Conclusion

The Michael addition reaction on tert-butyl 3-methyleneazepane-1-carboxylate is a versatile and powerful tool for the synthesis of a diverse library of functionalized azepane derivatives. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can efficiently introduce a wide range of substituents at the C3 position. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable synthetic transformation in the pursuit of novel therapeutic agents and other advanced materials.

References

  • Sharma, G., & Kumar, R. (2020). Gilman reagent toward the synthesis of natural products. RSC Advances, 10(58), 35249–35272. [Link]

  • ChemTalk. (2023, November 6). Gilman Reagents. ChemTalk. [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, October 28). Gilman reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Organic Chemistry Portal. [Link]

  • Filo. (2025, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate a... Filo. [Link]

  • Wikipedia contributors. (2021, March 20). Peterson olefination. In Wikipedia, The Free Encyclopedia. [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]

  • Khiste, S. A. (2023, December 23). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Pharmaceutical Negative Results, 14(3), 1-10. [Link]

  • Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Attard, G., & Schembri, C. (2023, February 21). Thia-Michael Reaction under Heterogeneous Catalysis. Organics, 4(1), 87-96. [Link]

  • Martínez, R., et al. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 6(1), 1-11. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538–1542. [Link]

  • University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction. UMass Boston. [Link]

  • Amssoms, K., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4457. [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions [Master's thesis, Georgia Southern University]. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Joshi, H., et al. (2021). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. Organic Letters, 23(15), 5949–5953. [Link]

  • Kaur, H., & Brimble, M. A. (2022). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 20(38), 7511-7527. [Link]

  • Ouchi, H., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 90(1), 29-34. [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of N-benzylmethylamine on (a) tert-butyl... ResearchGate. [Link]

  • Scribd. (2024, December 8). Michael Addition of Dimethyl Malonate. Scribd. [Link]

  • van Staden, L. F., et al. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. [Link]

  • Huang, Y.-S., et al. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Scilit. [Link]

  • Wang, J., et al. (2013). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 11(36), 6065-6072. [Link]

  • Wang, L., et al. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. ARKIVOC, 2009(11), 288-298. [Link]

  • Adda, A., & Sediki, H. (2020). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). ECSOC-24. [Link]

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Application

Application Note: Highly Efficient Deprotection of N-Boc Azepane Derivatives

Introduction & Scope Azepanes (seven-membered saturated nitrogen heterocycles) are privileged scaffolds in medicinal chemistry, frequently serving as conformationally flexible analogues of piperidines in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Azepanes (seven-membered saturated nitrogen heterocycles) are privileged scaffolds in medicinal chemistry, frequently serving as conformationally flexible analogues of piperidines in drug development[1]. During the multi-step synthesis of azepane derivatives, the tert-butyloxycarbonyl (Boc) group is the industry standard for temporary amine protection due to its robustness against nucleophiles and basic conditions[2].

However, the deprotection of N-Boc azepanes presents specific physicochemical challenges. Due to the increased ring size and conformational flexibility, the resulting free secondary amine is highly basic and nucleophilic. Consequently, achieving a clean deprotection without side reactions—such as tert-butylation of the azepane nitrogen or other nucleophilic sites—requires precise control of the acidic conditions and the strategic use of scavengers[3].

Mechanistic Principles & Causality

The cleavage of the Boc group is an acid-catalyzed process. The mechanism initiates with the protonation of the carbamate carbonyl oxygen, making it highly susceptible to cleavage. The subsequent collapse of this intermediate releases a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free azepane amine[4].

Causality in Reagent Selection:

  • Why use 4M HCl in 1,4-Dioxane? While Trifluoroacetic Acid (TFA) is the most ubiquitous reagent for Boc removal[2], TFA leaves the azepane as a trifluoroacetate salt. TFA salts are highly hygroscopic and can complicate downstream peptide coupling or alkylation steps, often requiring a basic wash or ion-exchange chromatography. Conversely, 4M HCl in dioxane[5] yields the azepane as a stable, crystalline hydrochloride salt, which frequently precipitates directly from the reaction mixture, allowing for isolation via simple filtration without aqueous workup[6].

  • The Role of Scavengers: The highly reactive tert-butyl cation generated during cleavage can alkylate electron-rich functional groups (e.g., indoles, phenols, or thiols) present on complex azepane derivatives. Adding scavengers like anisole, thioanisole, or triisopropylsilane (TIS) acts as a "cation sink," irreversibly trapping the tert-butyl cation and preventing product degradation[3].

BocMechanism A N-Boc Azepane (Protected Amine) B Protonated Carbamate (Intermediate) A->B H+ (HCl or TFA) C Carbamic Acid + tert-Butyl Cation B->C C-O Cleavage D Azepane Hydrochloride + CO2 + Isobutylene C->D Decarboxylation & Cl- Salt Formation

Acid-catalyzed mechanism of N-Boc deprotection yielding the azepane salt.

Reagent Comparison & Quantitative Data

Selecting the optimal deprotection condition depends heavily on the substrate's solubility and the presence of orthogonal protecting groups (e.g., tert-butyl esters).

Table 1: Comparison of Boc Deprotection Systems for Azepanes

Reagent SystemReaction TimeProduct FormSelectivity / OrthogonalityCausality / Use Case
4M HCl in Dioxane 30 - 60 minHCl SaltHigh (Preserves some t-Bu esters if carefully timed)[5]Preferred. Yields easily handled, non-hygroscopic solid salts.
TFA / DCM (1:1) 15 - 30 minTFA SaltLow (Cleaves t-Bu esters/ethers)[7]Best for highly insoluble azepane substrates.
3M HCl in MeOH 2 - 4 hoursHCl SaltMediumUseful when dioxane toxicity is a concern, but slower.

Experimental Protocols

The following protocols establish a self-validating system: by observing gas evolution (CO2) and monitoring the disappearance of the starting material via Thin-Layer Chromatography (TLC), the scientist can verify the reaction's progress in real-time.

Protocol A: Standard Deprotection using 4M HCl in 1,4-Dioxane

Ideal for isolating azepane hydrochloride salts.

Materials:

  • N-Boc-azepane derivative (1.0 eq, ~1 mmol)

  • 4M HCl in 1,4-dioxane (10-15 eq)

  • Anhydrous diethyl ether (for precipitation)

  • Optional: Triisopropylsilane (TIS) (2.0 eq) if electron-rich moieties are present.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-azepane derivative in a minimal amount of anhydrous 1,4-dioxane (approx. 2 mL). If scavengers are required, add TIS at this stage.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (2.5 - 3.75 mL) dropwise. Causality: Cooling prevents exothermic degradation and suppresses premature side reactions before the system is fully homogenized.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 30–60 minutes. Self-Validation: Effervescence (CO2 release) should be visible initially. Monitor via TLC (Hexanes/EtOAc, Ninhydrin stain); the Boc-protected starting material will appear as a distinct UV-active spot, while the free amine will stay at the baseline and stain intensely purple/pink.

  • Concentration: Once TLC confirms complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 20% of its original volume.

  • Precipitation: Add 10 mL of ice-cold anhydrous diethyl ether to the concentrated solution while stirring vigorously. The azepane hydrochloride salt should precipitate as a white solid. Causality: Ether acts as an anti-solvent for the highly polar amine salt while keeping organic byproducts (isobutylene, scavengers) in solution.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with additional cold ether (2 x 5 mL), and dry under high vacuum to afford the pure azepane hydrochloride.

Protocol B: Rapid Deprotection using TFA/DCM

Ideal for substrates with poor solubility in ethereal solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-azepane (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 v/v DCM:TFA mixture[7].

  • Reaction: Stir at room temperature for 15–30 minutes until TLC indicates completion.

  • Workup: Evaporate the volatiles under a stream of N2 or reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically.

  • Neutralization (If free base is required): Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8. Extract, dry over Na2SO4, and concentrate.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve N-Boc Azepane in Solvent Step2 2. Acidification Add 4M HCl/Dioxane or TFA/DCM Step1->Step2 Step3 3. Reaction & Monitoring Stir at RT, Monitor CO2 & TLC Step2->Step3 Step4 4. Concentration Remove Volatiles under Vacuum Step3->Step4 Complete Conversion Step5 5. Precipitation / Workup Add Cold Ether (HCl) or Base Wash (TFA) Step4->Step5 Step6 6. Isolation Filter & Vacuum Dry Step5->Step6 Yields Pure Azepane

Step-by-step experimental workflow for the deprotection and isolation of azepane derivatives.

References

  • [2] Title: Terminology of Antibody Drug for Boc Deprotection. Source: GenScript. [Link]

  • [5] Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: PubMed / Journal of Peptide Research.[Link]

  • [6] Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: ResearchGate.[Link]

  • [3] Title: How can we do the deprotection of boc-amino acids using hcl? Source: ResearchGate.[Link]

  • [1] Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Source: MDPI Molecules.[Link]

  • [7] Title: WO2011123591A1 - Injectable dendrimer hydrogel nanoparticles. Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate . This resource is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate . This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

The primary route to this target molecule involves a two-step sequence, beginning with the commercially available or synthesized ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate, followed by a Wittig olefination to introduce the key methylene group. This guide focuses principally on the optimization and troubleshooting of this critical second step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for Tert-butyl 3-methyleneazepane-1-carboxylate?

The most direct and widely applicable strategy is the Wittig reaction on the corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate.[1][2] This involves reacting the ketone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the carbonyl group into a methylene (C=CH₂) group. The overall workflow is illustrated below.

G cluster_0 Step 1: Precursor cluster_1 Step 2: Wittig Olefination Ketone tert-butyl 3-oxoazepane-1-carboxylate Wittig Methylenetriphenylphosphorane (Ph₃P=CH₂) Ketone->Wittig Reaction Product Tert-butyl 3-methyleneazepane-1-carboxylate Wittig->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Wittig->Byproduct

Caption: General two-step synthetic workflow.

Q2: What are the most critical parameters for a successful Wittig reaction in this synthesis?

Success hinges on the effective generation and reactivity of the phosphorus ylide. Key parameters include:

  • Anhydrous Conditions: The ylide is a strong base and is readily protonated by water or alcohols.[2] All glassware must be rigorously dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used under an inert atmosphere (Argon or Nitrogen).

  • Base Selection: A sufficiently strong base is required to deprotonate the precursor phosphonium salt (methyltriphenylphosphonium bromide/iodide). Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[3] The choice of base can influence reaction efficiency and byproducts.

  • Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to ensure stability, followed by the addition of the ketone. The reaction may then be allowed to warm to room temperature to proceed to completion.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the Wittig reagent can help drive the reaction to completion, especially if the ketone is sterically hindered or has limited reactivity.[4]

Q3: What is the primary side product, and why is it difficult to remove?

The main byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O) .[3] This compound is notoriously difficult to separate from the desired product because it is a high-boiling solid with solubility in a wide range of organic solvents, often mimicking the chromatographic behavior of the target molecule.[3] Effective purification is a major challenge and is addressed in detail in the Troubleshooting Guide.

Q4: Are there alternative methods if the Wittig reaction fails?

Yes. If the ketone proves to be too sterically hindered or unreactive towards the standard Wittig reagent, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[1][4] The HWE reaction utilizes a phosphonate ester, which generates a more nucleophilic carbanion. A significant advantage is that its phosphate byproduct is water-soluble, simplifying purification immensely.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of Tert-butyl 3-methyleneazepane-1-carboxylate

This is the most common issue, often stemming from the sensitive nature of the Wittig reagent.

G Start Low / No Yield Cause1 Inactive Wittig Reagent? Start->Cause1 Cause2 Ketone Reactivity Issue? Start->Cause2 Cause3 Incorrect Base Usage? Start->Cause3 Sol1 Use fresh phosphonium salt. Ensure strict anhydrous/inert conditions. Cause1->Sol1 Yes Sol2 Increase reaction time/temperature. Consider Horner-Wadsworth-Emmons (HWE) reaction. Cause2->Sol2 Yes Sol3 Use strong base (n-BuLi, NaH). Ensure correct stoichiometry. Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for low yield.

Potential Cause Scientific Explanation Recommended Solution
Inactive Wittig Reagent The phosphorus ylide is highly reactive and sensitive to moisture and oxygen. It can be quenched by trace amounts of water or protic solvents, or it may degrade upon storage.[2] An incomplete initial SN2 reaction to form the phosphonium salt also leads to failure.1. Prepare the ylide in situ from high-purity methyltriphenylphosphonium bromide or iodide immediately before use. 2. Ensure all glassware is flame- or oven-dried. 3. Use freshly distilled, anhydrous solvents (e.g., THF). 4. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the process.
Poor Ketone Reactivity Cyclic ketones can exhibit steric hindrance that slows the reaction.[1][5] The N-Boc protecting group, while generally stable, can influence the conformation and accessibility of the carbonyl group.1. Increase Reaction Time: Monitor the reaction by TLC. If starting material persists, extend the reaction time at room temperature (up to 24 hours). 2. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the rate. Proceed with caution to avoid side reactions. 3. Switch to HWE Reaction: For persistently unreactive ketones, the Horner-Wadsworth-Emmons reaction offers a more reactive nucleophile.[4]
Improper Base or Deprotonation Simple alkylphosphonium salts require a very strong base for complete deprotonation to form the ylide.[3] Weaker bases like triethylamine or sodium methoxide will be ineffective. Insufficient base will result in a low concentration of the active ylide.1. Use an appropriate strong base: n-Butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are standard choices. 2. Verify Base Activity: If using n-BuLi, ensure its concentration is accurately known (titration is recommended for older bottles). For solid bases like NaH, ensure it is fresh and has been handled under inert conditions.
Problem 2: Difficulty Separating Product from Triphenylphosphine Oxide (Ph₃P=O)

This purification challenge is inherent to the Wittig reaction.

Purification Method Procedure Advantages Disadvantages
Column Chromatography Use silica gel with a non-polar to moderately polar eluent system (e.g., Hexane/Ethyl Acetate gradient).Generally effective for a wide range of products and scales.[3]Can be time-consuming and require large volumes of solvent. Ph₃P=O may co-elute with the product if polarities are very similar.
Precipitation/Crystallization If the product is a non-polar liquid or oil, Ph₃P=O can sometimes be precipitated by adding a non-polar solvent like hexane or diethyl ether and cooling the mixture.[3]Simple, rapid, and can remove the bulk of the byproduct.Not always effective; the product may co-precipitate or remain contaminated. Yield loss can be significant.
Aqueous Extraction (HWE only) This applies if the HWE alternative is used. The phosphate byproduct is water-soluble.The byproduct is easily and completely removed by a simple aqueous wash of the organic layer.[3]Not applicable to the standard Wittig reaction.

Detailed Experimental Protocol

This protocol describes the in situ generation of methylenetriphenylphosphorane and its subsequent reaction with tert-butyl 3-oxoazepane-1-carboxylate.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.2 eq) to the flask. Add anhydrous THF (to make a ~0.2 M solution) via syringe. Stir the resulting suspension.

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. A characteristic deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Addition of Ketone: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from the triphenylphosphine oxide byproduct.

Wittig Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the stable P=O double bond and the desired C=C double bond.[6][7]

Caption: Mechanism of the Wittig Reaction.

References

  • Wikipedia. Wittig reaction. [Link]

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Huang, YS., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Scilit. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (2020). Optimization of Wittig reaction. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • ResearchGate. (2007). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

Sources

Optimization

Side reactions in the Wittig synthesis of methylene heterocycles

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Author: BenchChem Technical Support Team. Date: March 2026

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Assessing Data Contrast

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Analyzing Isomerization Mechanisms

I'm now analyzing the base-mediated deconjugation of exocyclic olefins into endocyclic isomers. I'm detailing how to prevent isomerization during Wittig methylenation, focusing on temperature and base control. For the controlled olefination of cyclic ketones, I'm now drafting a protocol involving strict temperature control, and precise base stoichiometry.

Refining Olefination Protocols

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Detailing Enantiomeric Stabilization

I'm focusing now on a new Ag2CO3-mediated olefination protocol. I'm prioritizing minimal epimerization. I'm exploring an Ag2CO3 addition protocol, and how it can maintain stereochemical integrity. I've designed the protocol and added a validation step to confirm the desired product. I'm also ensuring the protocol is reproducible.

Integrating Protocol Enhancements

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Welcome to the Technical Support & Troubleshooting Center for the Wittig synthesis of methylene heterocycles. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve the most common side reactions encountered when installing exocyclic methylene groups (=CH₂) onto heterocyclic scaffolds (e.g., piperidines, pyrrolidines, and tetrahydropyrans).

Section 1: Exocyclic to Endocyclic Double Bond Isomerization

Q: My Wittig olefination of a substituted piperidone yielded an endocyclic alkene instead of the desired exocyclic methylene. Why did this happen? A: The formation of the exocyclic methylene (=CH₂) is the kinetic product of the Wittig cycloreversion. However, in strained heterocyclic systems, the endocyclic double bond is often thermodynamically more stable [1.6]. When the reaction is subjected to uncontrolled high temperatures or an excess of strong base (such as unreacted ylide or DBU), the exocyclic olefin undergoes base-mediated deconjugation. This thermodynamic driving force pushes the kinetic exocyclic product to isomerize into the endocyclic alkene[1][2].

Q: How can I prevent this isomerization during the reaction? A: You must strictly control the reaction temperature and the basicity of the environment. For instance, in microwave-assisted Wittig reactions, uncontrolled heating above 190 °C rapidly promotes this isomerization[2]. Utilizing exact stoichiometric amounts of base and maintaining strict temperature limits will preserve the kinetic product.

Protocol 1: Temperature-Controlled Wittig Methylenation
  • Preparation: Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under argon at 0 °C.

  • Ylide Generation: Add potassium tert-butoxide (1.05 equiv) dropwise. Stir for 30 minutes to generate the ylide (the solution will turn bright yellow).

  • Addition: Add the heterocyclic ketone (1.0 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Do not exceed 25 °C. If microwave heating is required for sterically hindered substrates, strictly cap the temperature at 150 °C[2].

  • Validation Check: Analyze the crude product via ¹H NMR. Exocyclic methylene protons (=CH₂) typically appear as two distinct singlets or doublets around δ 4.5–5.0 ppm. A shift to the δ 5.5–6.0 ppm region indicates undesired endocyclic isomerization.

Section 2: Alpha-Stereocenter Epimerization

Q: I am methylenating a chiral 3-substituted tetrahydropyran-4-one. The product shows significant loss of enantiomeric excess (ee). What causes this degradation? A: Phosphonium ylides are not only nucleophiles but also strong Brønsted bases. Before the ylide can attack the carbonyl carbon to form the oxaphosphetane intermediate, it can abstract an acidic alpha-proton adjacent to the carbonyl[3]. This side reaction forms an enolate intermediate, destroying the stereocenter. Upon reprotonation, epimerization (or racemization) occurs[3][4].

Q: How can I suppress alpha-epimerization while maintaining olefination efficiency? A: You must decouple the nucleophilicity of the reagent from its basicity. Traditional strong bases (like n-BuLi or NaHMDS) exacerbate enolization. Switching to mild, non-traditional bases such as silver carbonate (Ag₂CO₃) allows the Wittig reaction to proceed under weakly basic conditions, preserving the stereochemical integrity of base-sensitive reactants[4].

Protocol 2: Ag₂CO₃-Mediated Wittig Olefination for Epimerizable Heterocycles
  • Preparation: In a flame-dried flask, dissolve the epimerizable heterocyclic ketone (1.0 equiv) and methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF[4].

  • Base Addition: Add Ag₂CO₃ (1.5 equiv) to the mixture at 0 °C[4].

  • Reaction: Stir the suspension overnight at room temperature under an inert atmosphere[4].

  • Workup: Filter the mixture through a pad of Celite to remove silver salts, then concentrate the filtrate.

  • Validation Check: Chiral HPLC or ¹H NMR (using chiral shift reagents) should confirm >95% retention of the original stereocenter[4].

MechanisticDivergence N1 Ketone Heterocycle (e.g., Piperidone) N3 Oxaphosphetane Intermediate N1->N3 Nucleophilic Attack N6 Enolate Formation (Alpha-Deprotonation) N1->N6 Brønsted Base Activity N2 Wittig Ylide (Ph3P=CH2) N2->N3 N2->N6 N4 Exocyclic Methylene (Target Kinetic Product) N3->N4 Cycloreversion N5 Endocyclic Alkene (Thermodynamic Byproduct) N4->N5 Excess Base / Heat (Deconjugation) N7 Epimerized/Racemized Ketone N6->N7 Reprotonation

Fig 1. Mechanistic divergence in Wittig methylenation of heterocycles.

Section 3: Triphenylphosphine Oxide (TPPO) Removal

Q: My methylene heterocycle co-crystallizes with TPPO. Column chromatography is inefficient for my scale. Are there reliable, chromatography-free removal methods? A: Yes. TPPO is a highly polar, crystalline byproduct whose solubility profile often mimics that of polar heterocyclic products, making standard extraction difficult[5]. However, TPPO can be purged by exploiting its specific coordination chemistry or differential solubility in non-polar solvents[5][6].

Protocol 3: Zinc Chloride (ZnCl₂) Precipitation Method

This method exploits the formation of a highly insoluble ZnCl₂(TPPO)₂ complex in polar solvents[5][7].

  • Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol[5].

  • Complexation: Add the ZnCl₂ solution directly to the crude Wittig reaction mixture at room temperature[5].

  • Precipitation: Stir and gently scrape the flask to induce the precipitation of the white ZnCl₂(TPPO)₂ complex[5][7].

  • Isolation: Filter the solution to remove the precipitate. Concentrate the filtrate to remove the ethanol[5].

  • Validation Check: Analyze the concentrated filtrate by ³¹P NMR. The disappearance of the strong TPPO singlet at ~δ 29 ppm confirms successful removal.

Protocol 4: Selective Precipitation with Non-Polar Solvents

For products sensitive to Lewis acids, TPPO can be selectively crashed out using non-polar solvents where it is virtually insoluble[5][6].

  • Concentration: Concentrate the crude reaction mixture to completely remove the reaction solvent[5].

  • Suspension: Suspend the resulting residue in a minimal amount of pentane (or hexane) mixed with diethyl ether[8].

  • Filtration: Filter the suspension over a short silica plug. Elute the desired product with diethyl ether, leaving the highly polar TPPO adsorbed at the top of the column[8].

  • Validation Check: Spot the eluent on a TLC plate. TPPO will remain at the baseline in non-polar solvent systems, confirming its exclusion from the product fraction.

TPPORemoval N1 Crude Wittig Mixture (Product + TPPO) N2 Is product stable to Lewis Acids? N1->N2 N3 ZnCl2 in EtOH Precipitation N2->N3 Yes N4 Non-polar Solvent Trituration N2->N4 No N5 Filter ZnCl2(TPPO)2 Complex N3->N5 N6 Filter over Silica Plug with Ether N4->N6 N7 Pure Methylene Heterocycle N5->N7 Filtrate Concentration N6->N7 Eluent Concentration

Fig 2. Decision tree for chromatography-free TPPO removal.

Quantitative Data Summaries

Table 1: Base Selection for Wittig Methylenation of Epimerizable Heterocycles

BaseTypical pKaOlefination YieldEpimerization RiskIsomerization Risk
n-BuLi >50HighVery HighHigh
NaHMDS ~26HighHighModerate
Ag₂CO₃ Mild>63-92%[4]Very Low (<5%)[4]Low

Table 2: Comparison of Chromatography-Free TPPO Removal Methods

MethodSolvent SystemReagentYield RecoveryTPPO Remaining
ZnCl₂ Complexation Ethanol / Polar Solvents[7]ZnCl₂ (1.8 M)[5]HighMinimal (Precipitated)[7]
Non-Polar Trituration Hexane / Diethyl Ether[8]Silica Plug[8]ModerateRetained on Silica[8]
Cold Toluene Precipitation Toluene (0 °C)[6]NoneHighPrecipitated[6]

References

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Source: acs.org | URL: 6

  • Title: how to remove triphenylphosphine oxide from Wittig reaction - Benchchem | Source: benchchem.com | URL: 5

  • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Source: researchgate.net | URL: 7

  • Title: Removing Triphenylphosphine Oxide | Source: rochester.edu | URL: 8

  • Title: Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides | Source: researchgate.net | URL: 1

  • Title: Highly Regioselective Wittig Reactions of Cyclic Ketones with a Stabilized Phosphorus Ylide under Controlled Microwave Heating | Source: researchgate.net | URL: 2

  • Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products | Source: nih.gov | URL: 3

  • Title: Use of Silver Carbonate in the Wittig Reaction | The Journal of Organic Chemistry | Source: acs.org | URL: 4

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 3-methyleneazepane-1-carboxylate

Welcome to the dedicated technical support guide for the purification of Tert-butyl 3-methyleneazepane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 3-methyleneazepane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the column chromatography of this specific azepane derivative. Our goal is to provide not just a protocol, but a framework for understanding the underlying chemistry to effectively troubleshoot and optimize your purification process.

Section 1: Understanding the Molecule - A Chromatographer's Perspective

Tert-butyl 3-methyleneazepane-1-carboxylate is a moderately non-polar compound, characterized by a seven-membered nitrogen-containing ring, a reactive exocyclic double bond, and a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group. These features present a unique set of challenges and opportunities for purification via silica gel chromatography.

PropertyImplication for ChromatographyMitigation Strategy
Basic Nitrogen The lone pair on the azepane nitrogen can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing and potential for irreversible adsorption.Add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (0.1-1% v/v) to competitively bind to the silanol groups.
Acid-Labile Boc Group The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] Standard silica gel can be slightly acidic, potentially causing on-column deprotection and yielding the more polar, unprotected amine as an impurity.Use high-purity, neutral silica gel. Pre-treat the silica slurry with the mobile phase containing the basic modifier. Avoid acidic mobile phase additives like trifluoroacetic acid (TFA).[3]
Exo-methylene Group While relatively stable, exocyclic double bonds can be susceptible to isomerization or polymerization under harsh conditions, though this is less of a concern with standard silica gel chromatography.Use mild purification conditions and avoid prolonged exposure to highly active silica or extreme pH.
Moderate Polarity The overall polarity allows for good separation from both non-polar byproducts (e.g., starting materials) and highly polar impurities (e.g., deprotected amine, salts).Amenable to standard normal-phase chromatography using common solvent systems like hexanes/ethyl acetate or dichloromethane/methanol.

Section 2: The Self-Validating Purification Protocol

This protocol is designed to be a self-validating system. Each step, from initial Thin-Layer Chromatography (TLC) analysis to the final product isolation, provides feedback to inform the next, ensuring a successful and reproducible purification.

Step 1: Method Development with Thin-Layer Chromatography (TLC)

The foundation of a successful column separation is a well-developed solvent system, identified using TLC.[4]

Methodology:

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. Test several systems to find the optimal one.

  • Analyze the Plate: Visualize the spots under UV light (if applicable) and/or by staining (e.g., potassium permanganate or ninhydrin for the deprotected amine).

  • Target Rf Value: The ideal solvent system will give your target compound, Tert-butyl 3-methyleneazepane-1-carboxylate, a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value generally translates well to column chromatography, allowing for adequate separation without requiring excessively large solvent volumes.

Recommended Starting Solvent Systems (v/v):

  • System A: 95:5 Hexanes/Ethyl Acetate + 0.5% Triethylamine (TEA)

  • System B: 90:10 Hexanes/Ethyl Acetate + 0.5% Triethylamine (TEA)

  • System C: 85:15 Hexanes/Ethyl Acetate + 0.5% Triethylamine (TEA)

  • System D: 98:2 Dichloromethane/Methanol + 0.5% Triethylamine (TEA)

Adjust the ratio of the polar solvent (Ethyl Acetate or Methanol) to achieve the target Rf. The addition of TEA is crucial to prevent peak tailing.[5]

Step 2: Column Preparation and Sample Loading

Proper column packing is critical for achieving high resolution.

Methodology:

  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight.

  • Prepare the Slurry: In a beaker, mix the silica gel with your starting mobile phase (the solvent system with the lowest polarity you plan to use) to form a homogenous slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Equilibrate: Run 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve the crude product in a minimal amount of the starting mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for poor solubility or high concentrations): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

A gradient elution is often most effective for separating the target compound from impurities with significantly different polarities.

Methodology:

  • Start Elution: Begin eluting with the initial, low-polarity mobile phase identified during TLC.

  • Apply Gradient (if necessary): Gradually increase the percentage of the more polar solvent (e.g., from 5% to 20% Ethyl Acetate in Hexanes). A slow, shallow gradient provides the best resolution.

  • Collect Fractions: Collect fractions of a consistent volume. The size of the fractions should be about one-quarter to one-half of the column's dead volume.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be mindful that the product may have some volatility; use moderate temperatures (e.g., <40°C).

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Method Development (Target Rf = 0.25-0.35) Slurry 2. Prepare Silica Slurry (with mobile phase + TEA) TLC->Slurry Determines starting eluent Pack 3. Pack & Equilibrate Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Pool pure fractions Evap 9. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Troubleshooting_Tree

Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What's happening?

A: This is a classic sign of peak tailing, caused by the interaction of the basic nitrogen in the azepane ring with acidic silanol groups on the silica surface. The molecule "sticks" and "unsticks" as it travels, causing it to smear across the stationary phase.

Solution: Add a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is highly effective. The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, effectively masking them and allowing your compound to elute as a sharp, well-defined band.

Q2: My yield after column chromatography is very low, even though the reaction appeared complete by crude analysis. Where did my product go?

A: There are two primary culprits for low yield with this type of compound:

  • Irreversible Adsorption: If you did not use a basic modifier like TEA, a significant portion of your compound may have become permanently bound to the silica gel.

  • On-Column Degradation: The Boc protecting group is sensitive to acid.[6] If your silica gel is slightly acidic, it can catalyze the cleavage of the Boc group during the long residence time on the column. The resulting free amine is much more polar and may not elute with your chosen solvent system, or it may co-elute with other polar impurities.

Solution: Always use a mobile phase containing 0.5-1% TEA. This addresses both issues by preventing strong adsorption and neutralizing the silica surface to protect the Boc group. Additionally, ensure you are using high-purity, neutral-pH silica gel.

Q3: After purification, I see a new, more polar spot by TLC that wasn't prominent in my crude mixture. What is it and how do I prevent it?

A: This new spot is almost certainly the de-protected amine (3-methyleneazepane), resulting from the loss of the Boc group. This confirms that degradation is occurring on the column.

Solution: This is a critical issue that must be addressed by neutralizing the entire system.

  • Mobile Phase: Ensure 0.5-1% TEA is present in all solvents used for the chromatography.

  • Silica Gel: Before packing, you can pre-treat the silica by making a slurry in your mobile phase (containing TEA) and stirring for 15-20 minutes. This ensures the silica is fully neutralized before your compound comes into contact with it.

  • Avoid Acid: Double-check that no acidic reagents or additives (like TFA, which is sometimes used in reverse-phase) are being used.[3]

Q4: I'm struggling to get good separation between my product and a closely-eluting impurity. What should I do?

A: Poor resolution between two spots with similar Rf values requires optimization of the mobile phase selectivity.

Solution:

  • Fine-Tune Polarity: If your Rf is around 0.3, but separation is poor, make very small adjustments to the solvent ratio (e.g., change from 90:10 to 92:8 Hexanes:EtOAc). A lower overall polarity (lower Rf) will often improve separation.

  • Change Solvents: If fine-tuning doesn't work, change the solvent system entirely. The interactions between solvents, silica, and your compound are complex. Switching from an Ethyl Acetate-based system to one using Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can dramatically alter the selectivity and may resolve the overlapping spots. For example, try a DCM/Methanol system (e.g., 99:1).

  • Optimize Column Parameters: Use a longer column or silica gel with a smaller particle size for higher theoretical plates and better resolution. Ensure you have not overloaded the column; use a higher silica-to-crude ratio (e.g., >50:1).

References

  • PubChem. (n.d.). Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hofmann, M., & Vareka, T. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. Retrieved from [Link]

  • McNair, H. M. (n.d.). Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Watson, D. G. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Regis Technologies. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of drug molecules using test solvents tert-butyl acetate.... Retrieved from [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • Waseem, A., et al. (2025). TLC in the Analysis of Plant Material. MDPI. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Retrieved from [Link]

  • Moffat, A. C., et al. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]

  • Google Patents. (2014). CN103787971A - Preparation method of tert-butyl ester.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved from [Link]

  • SciSpace. (2012). The Problems Associated with Enzyme Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Problems Associated with Enzyme Purification. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Polymerization of Tert-butyl 3-methyleneazepane-1-carboxylate

Welcome to the technical support guide for Tert-butyl 3-methyleneazepane-1-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tert-butyl 3-methyleneazepane-1-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. The inherent reactivity of the 3-methylene group, while synthetically useful, makes the monomer susceptible to unwanted polymerization. This guide is designed to help you understand the underlying causes and implement effective preventative measures.

The primary challenge with Tert-butyl 3-methyleneazepane-1-carboxylate stems from its exocyclic alkene functionality. This structural feature is prone to polymerization through two main pathways:

  • Free-Radical Polymerization: Initiated by ambient factors such as light, heat, or trace radical impurities (e.g., peroxides in solvents), this pathway involves the formation of a carbon-centered radical that propagates through chain growth.[1]

  • Cationic Polymerization: The electron-rich nature of the double bond makes it susceptible to attack by acidic species.[2][3] This is a critical concern as the N-Boc protecting group is also acid-labile, meaning conditions that could initiate cationic polymerization may also lead to undesired deprotection.[4][5]

This guide provides actionable solutions to mitigate these risks throughout storage, handling, and experimental use.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vial of Tert-butyl 3-methyleneazepane-1-carboxylate has become viscous or has solidified. What happened? A: This is a classic sign of polymerization. The monomer, which should be a liquid or low-melting solid, has likely undergone chain-growth polymerization to form a high-molecular-weight polymer. This is typically triggered by improper storage conditions, such as exposure to heat, light, or oxygen.[6]

Q2: What is the best inhibitor to add for preventing polymerization? A: For general storage and handling, a free-radical inhibitor is essential.[7] We recommend Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ).[8][9] BHT is often preferred for its excellent solubility in organic solvents and its efficacy as a radical scavenger.[10]

Q3: How should I store this compound for long-term stability? A: Optimal long-term storage involves several key steps:

  • Temperature: Store at -20°C.[4]

  • Atmosphere: Displace oxygen by flushing the container with an inert gas like argon or nitrogen.[6][11]

  • Light: Use an amber or opaque vial to protect the compound from light.[6]

  • Inhibitor: Ensure an appropriate inhibitor, like BHT, is present at a concentration of 100-500 ppm.

Q4: Can I use the compound directly from the bottle for my reaction? A: It depends on your reaction's sensitivity. The compound is typically shipped with an inhibitor. For most applications, this is not a problem. However, if your catalyst or reagents are sensitive to phenolic inhibitors, you may need to remove the inhibitor immediately before use, typically by a quick column filtration through basic alumina or by washing with a dilute base solution.[12] Note that once the inhibitor is removed, the monomer is highly prone to polymerization and should be used immediately.

Q5: How can I definitively check if my material has started to polymerize? A: The most reliable method is ¹H NMR spectroscopy.[13] In the monomer, you will see sharp, distinct peaks in the vinyl region corresponding to the methylene protons. Upon polymerization, these peaks will significantly diminish or disappear entirely, while broad signals corresponding to the new polymer backbone will appear in the aliphatic region of the spectrum.[14][15] See Protocol 2 for a detailed guide.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the lifecycle of the compound.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Material polymerized during shipping or initial storage. 1. Exposure to high temperatures during transit. 2. Insufficient inhibitor concentration from the source. 3. Compromised container seal allowing oxygen entry.Immediate Action: Contact your supplier. Preventative Action: Upon receipt, immediately inspect the material's viscosity. If it appears normal, add BHT (to ~200 ppm), flush the headspace with argon, and store at -20°C. This mitigates the risk from oxygen, which can react with radicals to form peroxy-radicals that accelerate degradation.[16]
Reaction mixture becomes viscous or solidifies unexpectedly. 1. Thermal Initiation: Reaction temperature is too high. 2. Acidic Contamination: Trace acid in solvents or reagents is initiating cationic polymerization.[2] 3. Radical Initiation: Use of non-purified solvents (e.g., THF, Et₂O) containing peroxide impurities.Temperature Control: Maintain strict temperature control using a cryostat or cooling bath. Acid Neutralization: Use freshly distilled, neutral solvents. If acidic reagents are necessary, consider if the reaction can be run at a lower temperature to disfavor polymerization kinetics. Solvent Purity: Use freshly opened anhydrous solvents or solvents purified to remove peroxides. Adding a radical inhibitor like BHT to the reaction may be possible if it does not interfere with your desired chemistry.
Product polymerizes during aqueous workup or extraction. 1. Inhibitor Removal: A water-soluble inhibitor (if used) is washed away, leaving the monomer unprotected in the organic phase. 2. pH-Induced Polymerization: Unbuffered or acidic aqueous layers can catalyze polymerization at the interface. 3. Heat During Solvent Removal: Localized overheating on a rotary evaporator can initiate thermal polymerization.In-Workup Stabilization: Before extraction, add a small amount of a lipophilic inhibitor like BHT (e.g., 100 ppm) directly to the organic phase.[6] Its high solubility in organic solvents ensures it remains with your product. pH Control: Use a buffered or slightly basic aqueous solution (e.g., saturated NaHCO₃) for washes to ensure any trace acids are neutralized. Controlled Evaporation: Remove solvent at the lowest practical temperature and pressure. Do not heat the flask to dryness, as this concentrates the monomer and any potential initiators.
Product polymerizes during purification (e.g., column chromatography). 1. Acidic Stationary Phase: Standard silica gel can be slightly acidic, providing a surface for cationic polymerization. 2. Removal of Inhibitor: The inhibitor is separated from the monomer on the column. 3. Extended Purification Time: Long residence times on the column increase the risk of polymerization.Stationary Phase Choice: Use a neutral or basic stationary phase, such as deactivated silica (pre-treated with a non-nucleophilic base like triethylamine) or basic alumina. Mobile Phase Additive: Consider adding a very small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the eluent to neutralize acidic sites on the silica. Efficiency: Perform the chromatography as quickly as possible. Combine fractions containing the pure product and immediately add an inhibitor for storage.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability of Tert-butyl 3-methyleneazepane-1-carboxylate.

  • Initial Receipt: Upon receiving the compound, visually inspect for any signs of increased viscosity. If the material is solid due to cold shipping, allow it to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4]

  • Inhibitor Addition: If the supplier information does not specify an inhibitor, or for long-term storage, add a stock solution of Butylated Hydroxytoluene (BHT) in a volatile solvent (e.g., DCM) to achieve a final concentration of 100-500 ppm.

  • Inert Atmosphere: Gently pass a stream of dry argon or nitrogen over the headspace of the vial for 30-60 seconds to displace all oxygen.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial inside a secondary container with a desiccant and store it in a freezer at -20°C, protected from light.

Protocol 2: Quality Control (QC) via ¹H NMR to Detect Polymerization

This QC check provides a quantitative measure of monomer integrity.

  • Sample Preparation: Carefully extract a small aliquot (~1-2 mg) of the compound from the storage vial under an inert atmosphere if possible. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Monomer Signals: Locate the characteristic signals for the two exocyclic methylene protons (H₂C=C). These typically appear as two distinct, sharp singlets or narrow multiplets in the range of δ 4.5 - 5.5 ppm.

    • Identify Polymer Signals: Look for the absence or significant reduction in the integration of the methylene proton signals. The presence of new, broad, and poorly resolved signals in the aliphatic region (typically δ 1.0 - 3.5 ppm) is indicative of the polymer backbone.[15][17]

    • Quantification: Integrate the area of one of the monomer's methylene proton signals and compare it to a stable, non-polymerizable proton signal on the molecule (e.g., the tert-butyl protons at ~δ 1.4 ppm). A significant decrease in the relative ratio of vinyl to tert-butyl protons over time confirms polymerization.

Section 4: Data Summary Table

ParameterRecommendationRationale
Storage Temperature -20°C (Freezer)Minimizes thermal energy, significantly reducing the rate of spontaneous radical formation.[4]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, a key component in the formation of highly reactive peroxy-radicals that can initiate polymerization.[6][16]
Light Exposure Store in Amber or Opaque VialsPrevents photo-initiation of free radicals.[6]
Recommended Inhibitor Butylated Hydroxytoluene (BHT)Excellent free-radical scavenger, highly soluble in organic media, and effective at low concentrations.[9][10]
Inhibitor Concentration 100 - 500 ppm (0.01 - 0.05 wt%)Sufficient to quench incidental radical formation without significantly impacting most subsequent chemical reactions. Higher concentrations may retard desired polymerizations or affect catalyst activity.[18][19]

Section 5: Mechanistic & Workflow Diagrams

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition I Initiator (I•) (Heat, Light, Peroxide) IM Radical Monomer (I-M•) I->IM M Monomer (3-Methyleneazepane derivative) M->IM IM2 Radical Monomer (I-M•) P Growing Polymer Chain (I-M-M•) IM2->P M2 Monomer (M) M2->P P2 Growing Chain (P•) Dead Terminated Polymer (P-H) P2->Dead Inh Inhibitor (e.g., BHT) Inh->Dead H• donation

G cluster_storage Troubleshooting Storage cluster_reaction Troubleshooting Reaction start Compound appears viscous or solid q1 Perform QC via ¹H NMR (Protocol 2) start->q1 polymer_confirmed Result: Polymerization Confirmed q1->polymer_confirmed  Yes (Vinyl peaks absent) monomer_ok Result: Monomer is OK. Issue may be elsewhere. q1->monomer_ok No   (Vinyl peaks present) storage_check Review Storage Conditions: - Temp < 0°C? - Inert Atmosphere? - Protected from Light? add_inhibitor Add Inhibitor (BHT) & Store Correctly storage_check->add_inhibitor reaction_check Review Reaction Conditions: - Anhydrous/Peroxide-Free Solvents? - Temperature Too High? - Any Acidic Reagents? modify_protocol Modify Protocol: - Lower Temperature - Use Neutral Solvents - Consider Reaction-Compatible Inhibitor reaction_check->modify_protocol polymer_confirmed->storage_check If problem is in storage polymer_confirmed->reaction_check If problem is in reaction

References

  • In-Sourcing. (n.d.). Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing. [Link]

  • Wikipedia. (2024). Hydroquinone. [Link]

  • Wikipedia. (2024). Butylated hydroxytoluene. [Link]

  • Ferreira, R. R., et al. (2018). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. Journal of Applied Oral Science, 26, e20170218. [Link]

  • Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. [Link]

  • Oxford Instruments. (n.d.). Transforming polymer analysis with NMR measurements. [Link]

  • Creative Biostructure. (2025). Using NMR for Studying Polymer Structures. [Link]

  • A. B. Enterprises. (n.d.). ANTIOXIDANT BHT. [Link]

  • UBE Corporation. (n.d.). Hydroquinone. [Link]

  • Buback, M., & Kuchta, F. D. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 545. [Link]

  • Faria, A. C. S., et al. (2024). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. Journal of the Mechanical Behavior of Biomedical Materials, 157, 106969. [Link]

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?[Link]

  • ResearchGate. (2024). (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]

  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. [Link]

  • Wikipedia. (2024). Cationic polymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. [Link]

  • Google Patents. (1994). Purification of tert-butyl ester - JPH06107593A.
  • Chem Help ASAP. (2020). Cationic addition polymers. YouTube. [Link]

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Troubleshooting

Technical Support Center: Large-Scale Synthesis of 1-Boc-3-methyleneazepane

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the large-scale synthesis of 1-Boc-3-methyleneazepane. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the large-scale synthesis of 1-Boc-3-methyleneazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the challenges of scaling this synthesis, ensuring efficiency, purity, and reproducibility in your campaigns.

Overview of the Synthetic Challenge

The synthesis of 1-Boc-3-methyleneazepane, a valuable saturated N-heterocycle building block in medicinal chemistry, typically involves the olefination of the corresponding ketone, 1-Boc-3-azepanone. While straightforward on a lab scale, scaling this transformation presents significant challenges related to reagent handling, reaction efficiency, and, most critically, byproduct removal. The most common route is the Wittig reaction, which, despite its reliability, generates stoichiometric amounts of triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct.[1] This guide focuses primarily on overcoming the hurdles associated with this key methylenation step.

Synthetic_Scheme cluster_0 Precursor Synthesis cluster_1 Core Transformation: Methylenation Start Azepan-3-ol Boc_Ketone 1-Boc-3-azepanone Start->Boc_Ketone 1. Boc Protection 2. Oxidation (e.g., Swern, Dess-Martin) Final_Product 1-Boc-3-methyleneazepane Boc_Ketone->Final_Product Wittig Reaction (Ph3PCH3Br, Base) Purified_Product High-Purity Product Final_Product->Purified_Product Purification (TPPO Removal)

Caption: Overall synthetic workflow for 1-Boc-3-methyleneazepane.

Technical Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Part 1: The Methylenation Reaction (Wittig Olefination)

Question 1: My Wittig reaction has stalled or shows low conversion. What are the primary causes and how can I fix this?

Answer: Low conversion in a large-scale Wittig reaction is a frequent issue, often stemming from problems with the ylide generation or reaction conditions.

  • Cause 1: Incomplete Ylide Formation. The ylide, methylenetriphenylphosphorane, is highly reactive and moisture-sensitive. Its successful generation is the cornerstone of the reaction.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; for THF, freshly distilled over sodium/benzophenone is ideal. The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) are required to fully deprotonate the phosphonium salt.[2]

  • Cause 2: Ylide Instability. Unstabilized ylides like Ph₃P=CH₂ are reactive and can degrade over time, especially at elevated temperatures.

    • Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and use it immediately. Add the solution of 1-Boc-3-azepanone to the freshly prepared ylide slowly, maintaining the low temperature to control the initial exothermic addition.

  • Cause 3: Steric Hindrance. While less of an issue for a methylene group installation, sterically hindered ketones can react sluggishly.[3][4]

    • Solution: For challenging substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt, and the resulting phosphate byproduct is water-soluble, simplifying purification dramatically.

Troubleshooting_Wittig cluster_ylide Ylide Generation Issues cluster_conditions Suboptimal Conditions Start Low Wittig Reaction Yield Check_Ylide Was ylide formation successful? (Check for characteristic red/orange color) Start->Check_Ylide Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Is the starting ketone pure? Start->Check_Purity Ylide_No No/Pale Color Check_Ylide->Ylide_No No Cond_Yes Ylide Formed Check_Ylide->Cond_Yes Yes Ylide_Solution1 Use rigorously dried glassware & anhydrous solvent. Ylide_No->Ylide_Solution1 Ylide_Solution2 Verify base activity/quality (e.g., titrate n-BuLi). Ylide_Solution1->Ylide_Solution2 Ylide_Solution3 Ensure phosphonium salt is dry and pure. Ylide_Solution2->Ylide_Solution3 Success Improved Yield Ylide_Solution3->Success Cond_Solution1 Maintain low temperature during ketone addition (0 °C to -78 °C). Cond_Yes->Cond_Solution1 Cond_Solution2 Increase reaction time or allow slow warm-up to RT. Cond_Solution1->Cond_Solution2 Cond_Solution3 Consider alternative solvent (e.g., Toluene, DMSO). Cond_Solution2->Cond_Solution3 Cond_Solution3->Success

Caption: Troubleshooting flowchart for low Wittig reaction yield.

Question 2: I've completed the reaction, but removing the triphenylphosphine oxide (TPPO) byproduct is impossible at this scale. How can I purify my product efficiently?

Answer: This is the most significant challenge in large-scale Wittig reactions. TPPO is a highly polar, crystalline solid that is soluble in many organic solvents and can co-distill with products. Standard column chromatography is often not economically viable at scale.

  • Method 1: Precipitation/Crystallization. This is the most common industrial approach.

    • Rationale: TPPO has low solubility in nonpolar hydrocarbon solvents like hexanes, pentane, or cyclohexane, whereas 1-Boc-3-methyleneazepane is typically soluble.

    • Protocol: After quenching the reaction, perform an initial aqueous workup. Concentrate the organic layer to a thick oil. Add a large volume of a nonpolar solvent (e.g., 10-20 volumes of hexane) and stir vigorously. The TPPO should precipitate as a white solid. The mixture can be aged at a low temperature (0-5 °C) to maximize precipitation and then filtered. Repeat the process if necessary.[1]

  • Method 2: Complexation with Metal Salts.

    • Rationale: The phosphoryl oxygen in TPPO is a Lewis base and can coordinate with metal salts, forming insoluble complexes that can be filtered off.

    • Protocol: Zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂) are effective. Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM or toluene) and add a stoichiometric amount of the anhydrous metal salt. Stir for several hours. The TPPO-metal complex will precipitate and can be removed by filtration.[1]

  • Method 3: Acidic Extraction (for basic products).

    • Rationale: If the final product contains a basic nitrogen, it can be extracted into an aqueous acid phase, leaving the neutral TPPO behind in the organic layer. However, this is not suitable for 1-Boc-3-methyleneazepane as the Boc protecting group is highly acid-labile and would be cleaved.[5]

MethodAdvantagesDisadvantagesScale Suitability
Precipitation Simple, inexpensive solvents, avoids chromatography.May require multiple triturations; some product loss via occlusion.Excellent
Complexation Highly effective at removing TPPO.Adds cost (metal salt), requires an additional filtration step.Very Good
Chromatography Provides very high purity.High solvent cost, labor-intensive, not ideal for multi-kg scale.Poor to Moderate

Table 1: Comparison of TPPO Removal Methods for Large-Scale Synthesis.

Key Experimental Protocols

Protocol 1: Large-Scale Wittig Methylenation of 1-Boc-3-azepanone

Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. Anhydrous conditions are critical.

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry by purging with nitrogen overnight.

  • Ylide Generation:

    • Charge methyltriphenylphosphonium bromide (4.64 kg, 1.1 equiv) and anhydrous tetrahydrofuran (THF, 20 L) into the reactor.

    • Cool the resulting slurry to 0 °C using a circulating chiller.

    • Slowly add potassium tert-butoxide (1.46 kg, 1.1 equiv) in portions over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting deep orange-red mixture at 0 °C for an additional 1-2 hours. Successful ylide formation is indicated by this persistent color.

  • Olefination:

    • In a separate vessel, dissolve 1-Boc-3-azepanone (2.50 kg, 1.0 equiv) in anhydrous THF (5 L).

    • Add the ketone solution to the ylide slurry via the dropping funnel over 1.5-2 hours, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and stir overnight (12-16 hours).

  • Reaction Monitoring:

    • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) or LC-MS until the starting ketone is consumed.

Protocol 2: Work-up and Purification via Precipitation

  • Quenching: Cool the reactor to 0 °C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 L) to quench any unreacted base and ylide.

  • Extraction:

    • Transfer the biphasic mixture to a suitable extractor.

    • Add methyl tert-butyl ether (MTBE, 15 L) and separate the layers.

    • Wash the organic layer sequentially with water (2 x 10 L) and brine (1 x 10 L).

  • TPPO Removal:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous, pale-yellow oil.

    • To the crude oil, add n-heptane (30 L) and stir vigorously with the mechanical stirrer for 2-3 hours at room temperature. A voluminous white precipitate of TPPO will form.

    • Cool the slurry to 0 °C and stir for an additional 2 hours.

    • Filter the solid TPPO and wash the filter cake with cold n-heptane (2 x 5 L).

    • Combine the filtrate and washes. Concentrate under reduced pressure to yield the crude 1-Boc-3-methyleneazepane as an oil. The product may require a second trituration or vacuum distillation for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis at scale? A: The primary hazards involve the reagents used for ylide generation.

  • Pyrophoric Reagents: If using n-BuLi, it is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by experienced personnel.

  • Reactive Hydrides: Sodium hydride (NaH) is a flammable solid that releases flammable hydrogen gas upon contact with water or alcohols. Quenching must be done slowly and at low temperatures.[6]

  • Exotherms: Both ylide generation and the initial Wittig addition can be exothermic. Proper temperature control with a reactor cooling system is essential to prevent runaway reactions.

Q2: How does the choice of base impact the Wittig reaction's success? A: The base must be strong enough to deprotonate the phosphonium salt (pKa ~25-30).

  • Alkyllithiums (n-BuLi, s-BuLi): Very effective but can be problematic. They can add to the ketone carbonyl as a side reaction and require careful handling.

  • Metal Hydrides (NaH, KH): Strong, non-nucleophilic, and excellent for large-scale work as they are solids. They require aprotic solvents like THF or DMSO. The reaction can be slower due to the heterogeneous nature.

  • Metal Alkoxides (KOtBu, NaOtBu): Good, strong, and soluble bases. They are often a practical and safer choice than alkyllithiums for large-scale applications.

Q3: Is it possible to develop a catalytic version of this reaction to avoid the TPPO issue? A: Yes, catalytic Wittig reactions are an area of active research, but they are not yet widely implemented in large-scale manufacturing. The core principle is to use a stoichiometric reductant (often a silane) to reduce the phosphine oxide byproduct back to the phosphine in situ, allowing the phosphine to be used in catalytic amounts (e.g., 5-10 mol%). While promising for green chemistry, these systems often require careful optimization and may not be as robust as the stoichiometric process for a first-generation scale-up campaign.[7]

Q4: What is the expected stability of 1-Boc-3-methyleneazepane? A: The molecule has two main points of instability:

  • Acid-Labile Boc Group: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions (e.g., TFA, HCl).[5] All work-up and purification steps must be performed under neutral or basic conditions.

  • Exocyclic Methylene Group: Exocyclic double bonds can be susceptible to isomerization or polymerization, particularly in the presence of acid or metal catalysts or upon prolonged heating. For long-term storage, it is recommended to keep the material at a low temperature (2-8 °C) under an inert atmosphere.

Mechanistic Insight: The Wittig Reaction

Understanding the mechanism helps rationalize byproduct formation and reaction kinetics. The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the highly stable phosphorus-oxygen double bond in TPPO, which is the thermodynamic driving force for the reaction, and the desired alkene.[3][8][9]

Caption: Mechanism of the Wittig olefination reaction.

References

  • Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products - PMC. (2013).
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Reactions of Organometallic Reagents with Ketones and Aldehydes - YouTube. (2023). YouTube.
  • Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. University of Calgary.
  • ORGANOMETALLIC REAGENTS IN ORGANIC SYNTHESIS A THESIS. Georgia Institute of Technology.
  • Wittig reaction - Wikipedia. Wikipedia.
  • N-Methylation of Boc amino acids - Lokey Lab Protocols. (2017). Wikidot.
  • Comparison of Traditional and Alternative Wittig Reactions - DelVal. Delaware Valley University.
  • (S)-1-Boc-3-methylpiperazine - Chem-Impex. Chem-Impex.
  • Reaction of Organometallic Reagents with Aldehydes and Ketones - Chemistry LibreTexts. (2019). Chemistry LibreTexts.
  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem. Benchchem.
  • Catalytic Wittig and aza-Wittig reactions - PMC. (2016).
  • Wittig Reaction - OpenBU. (2012). Boston University.
  • Common side reactions with N-Boc-N-methylethylenediamine - Benchchem. Benchchem.
  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. (2017).

Sources

Optimization

Technical Support Center: Advanced Strategies for Phosphorus Byproduct Removal in Wittig Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in synthetic and process chemistry: the removal of triphenylphosphine oxide (TPPO...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in synthetic and process chemistry: the removal of triphenylphosphine oxide (TPPO) following Wittig, Mitsunobu, and Appel reactions.

TPPO’s high polarity, crystalline nature, and broad solubility profile cause it to streak through silica gel and co-crystallize with target compounds[1]. This guide bypasses exhaustive column chromatography, providing causality-driven, self-validating protocols to eliminate TPPO based on the physicochemical properties of your specific product and the scale of your reaction.

Strategic Workflow for TPPO Removal

TPPO_Removal Crude Crude Wittig Mixture (Product + TPPO) Polarity Product Polarity? Crude->Polarity NonPolar Non-Polar Product Polarity->NonPolar Polar Polar Product Polarity->Polar Trituration Trituration (Hexane/Ether) NonPolar->Trituration Scale Reaction Scale? Polar->Scale SilicaPlug Short Silica Plug Trituration->SilicaPlug Pure1 Purified Product SilicaPlug->Pure1 LabScale Lab Scale (<10g) Scale->LabScale ProcessScale Process Scale (>10g) Scale->ProcessScale ZnCl2 ZnCl₂ Complexation (Ethanol) LabScale->ZnCl2 MgCl2 MgCl₂ Wet Milling (Toluene) ProcessScale->MgCl2 Filter1 Filter Insoluble ZnCl₂-TPPO Complex ZnCl2->Filter1 Filter2 Filter Insoluble MgCl₂-TPPO Complex MgCl2->Filter2 Pure2 Purified Product Filter1->Pure2 Pure3 Purified Product Filter2->Pure3

Decision tree for TPPO removal based on product polarity and reaction scale.

Part 1: Causality and Troubleshooting (FAQs)

Q: Why does TPPO streak on silica columns and co-elute with my product? A: TPPO possesses a highly polarized P=O bond, making it a strong hydrogen-bond acceptor and Lewis base. This allows it to interact strongly with the acidic silanol groups on silica gel, leading to severe tailing[1]. If your product is moderately polar, the elution bands will inevitably overlap. The solution is to exploit differential solubility or force a chemical complexation before attempting chromatography.

Q: My product is non-polar, but I still get TPPO contamination after a silica plug. What is the mechanistic failure here? A: The failure lies in the solvent system. If you load the crude mixture in dichloromethane or pure ethyl acetate, the high solubility of TPPO allows it to carry through the plug. You must force a solvent swap to a strictly non-polar system (e.g., hexanes/diethyl ether) to crash out the bulk of TPPO prior to filtration[2].

Q: My product is highly polar and co-precipitates with TPPO during trituration. How do I decouple their solubilities? A: When differential solubility fails, you must alter the chemical properties of TPPO. Because TPPO is a Lewis base, it forms highly insoluble coordination complexes with Lewis acidic metal salts like ZnCl2​ , MgCl2​ , or CaBr2​ [3]. By adding ZnCl2​ in a polar solvent like ethanol, you form a ZnCl2​(TPPO)2​ adduct that precipitates cleanly, leaving your polar product in solution[4].

Q: We are scaling up a Wittig olefination for process chemistry. Filtration of the ZnCl2​ complex is too slow, and MgCl2​ isn't working in toluene. What is the process-scale solution? A: Solid MgCl2​ has poor solubility in toluene, leading to incomplete complexation due to limited reactive surface area. The proven process-scale solution is reactive wet milling [5]. By applying high shear to the MgCl2​ suspension in toluene, you continuously expose fresh MgCl2​ surfaces, driving the complexation of TPPO to completion and yielding an easily filterable solid[6].

Part 2: Quantitative Data & Method Comparison

To select the appropriate protocol, compare the empirical performance of standard TPPO removal strategies:

Removal StrategyActive ReagentsOptimal Product PolarityScalabilityTypical TPPO Remaining
Trituration & Silica Plug Hexanes, Diethyl EtherNon-PolarLow (Lab Scale)< 2.0%
Zinc Complexation ZnCl2​ , EthanolPolarMedium< 1.0%
Calcium Complexation CaBr2​ , MTBE / TolueneUniversalHigh< 1.0%
Magnesium Wet Milling MgCl2​ , TolueneUniversalVery High (Process)< 0.6%
Part 3: Self-Validating Experimental Protocols
Protocol A: Hexane/Ether Trituration (For Non-Polar Products)

Mechanistic Goal: Exploit the insolubility of TPPO in aliphatic hydrocarbons to force precipitation.

  • Concentration: Concentrate the crude Wittig reaction mixture to a thick oil or solid under reduced pressure to remove all trace polar reaction solvents (e.g., THF, DCM)[2].

  • Suspension: Suspend the residue in a cold mixture of pentane (or hexanes) and diethyl ether (typically a 5:1 ratio). Vigorously stir for 30 minutes.

  • Filtration: Filter the resulting white suspension through a short plug of silica gel packed in a fritted funnel.

  • Elution: Wash the silica plug with additional hexanes/ether. The non-polar product will elute, while the polar TPPO remains strongly adsorbed to the top of the silica[2].

  • System Validation Check: Spot the filtrate on a TLC plate alongside a pure TPPO standard. Elute with 50% EtOAc/Hexanes and visualize with a UV lamp (254 nm). The baseline/lower Rf​ spot corresponding to TPPO must be completely absent before proceeding to final concentration.

Protocol B: Zinc Chloride Complexation (For Polar Products)

Mechanistic Goal: Utilize Lewis acid-base coordination to precipitate TPPO from polar solvents where the target product remains soluble.

  • Solvent Swap: If the reaction was not performed in a polar solvent, concentrate the crude mixture and redissolve it in minimal ethanol[3].

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl2​ in warm ethanol[3].

  • Complexation: Add the ZnCl2​ solution to the crude mixture at room temperature (aim for a 2:1 molar ratio of ZnCl2​ to TPPO). Stir vigorously.

  • Precipitation: A dense white precipitate of the ZnCl2​(TPPO)2​ adduct will form[3]. Scraping the inside of the flask with a glass rod can help induce crystallization if delayed.

  • Isolation: Filter the mixture to remove the complex. Concentrate the filtrate to remove the ethanol. If excess ZnCl2​ remains, slurry the residue in acetone (which dissolves the product but not the inorganic salt) and filter once more[7].

  • System Validation Check: Analyze the concentrated filtrate via 31P NMR. The characteristic TPPO resonance at ~29 ppm should be absent, confirming quantitative precipitation.

Protocol C: Scalable MgCl2​ Wet Milling (For Process Scale)

Mechanistic Goal: Overcome the mass-transfer limitations of insoluble MgCl2​ in toluene by continuously regenerating reactive surfaces via high-shear milling.

  • Reaction Matrix: Ensure the crude Wittig or Mitsunobu reaction is in toluene[5].

  • Reagent Addition: Add 2.3 equivalents of solid anhydrous MgCl2​ relative to the theoretical TPPO yield[5].

  • Wet Milling: Circulate the suspension through an inline high-shear wet mill. The mechanical grinding continuously fractures the MgCl2​ particles, exposing unreacted Lewis acidic sites to the dissolved TPPO[5].

  • Filtration: Once complexation is complete, filter the highly insoluble MgCl2​(TPPO) complex directly from the toluene stream[6].

  • System Validation Check: Monitor the supernatant via HPLC. The complexation is deemed complete when the TPPO peak area drops below 0.6%[6]. The isolated solid complex should show no detectable solubility in toluene at 25 °C[5].

References
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega[Link]

  • Removing Triphenylphosphine Oxide University of Rochester, Chemistry Protocols[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents The Journal of Organic Chemistry (via ResearchGate)[Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Organic Process Research & Development[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Boc Protection for Azepanes

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the synthetic challenges of protecting 7-membered azepan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the synthetic challenges of protecting 7-membered azepane (hexamethyleneimine) rings.

Azepanes present unique steric and conformational hurdles compared to standard 5- or 6-membered heterocycles. Below, you will find causality-driven troubleshooting FAQs, optimized condition matrices, and self-validating experimental protocols to ensure high-yield tert-butyloxycarbonyl (Boc) protections.

Logical Workflow for Condition Selection

Before beginning your experiment, use the following decision matrix to determine the optimal solvent, base, and catalytic system for your specific azepane substrate.

Workflow A Analyze Azepane Substrate B Is it a Zwitterion / Amino Acid? A->B C Use Aqueous Biphasic (NaOH, H2O/Dioxane) B->C Yes D Use Anhydrous (DCM or THF, TEA/DIPEA) B->D No G Standard Workup C->G E Is the reaction sluggish? D->E F Add catalytic DMAP (0.1 - 0.2 eq) E->F Yes E->G No F->G

Workflow for selecting optimal Boc protection conditions for azepane derivatives.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of my azepane derivative sluggish or stalling at incomplete conversion compared to piperidine analogs? Causality: Azepanes are 7-membered nitrogen heterocycles that exhibit significant transannular strain and unique conformational flexibility. This creates a larger steric bulk around the secondary amine, which physically impedes the nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc₂O) reagent[1]. Furthermore, if your substrate is an amine salt, incomplete freebasing will halt the reaction[2]. Solution: Elevate the reaction temperature gently or introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with Boc₂O to form a highly reactive N-Boc pyridinium intermediate that easily overcomes the steric hindrance of the azepane ring, driving the reaction to completion[1].

Q2: I am observing a massive amount of urea (dimerized) side-product. How do I suppress this? Causality: This is a classic issue when protecting azepane-based amino acids (zwitterions). The carboxylate group can competitively attack Boc₂O, forming a highly reactive mixed anhydride. This mixed anhydride is then rapidly attacked by another molecule of your free azepane amine, resulting in an unwanted amide/urea dimer[3]. Solution: Transition from anhydrous conditions to an aqueous biphasic system using a strong inorganic base like NaOH. The hydroxide ions will rapidly hydrolyze any mixed anhydride that forms before it can react with the amine, completely suppressing dimer formation[3].

Q3: My starting material is highly polar and poorly soluble in standard organic solvents like DCM or THF. What should I do? Causality: Zwitterionic compounds and poorly nucleophilic substrates exhibit extremely low solubility in aprotic solvents, which severely retards the reaction kinetics. Solution: Utilize a co-solvent system such as Water/1,4-Dioxane or Water/THF. The aqueous component solubilizes the polar substrate, while the organic layer solvates the Boc₂O[3].

Optimization Parameters & Condition Matrix

The following table summarizes quantitative parameters and optimal conditions based on the specific electronic and steric nature of your azepane.

Substrate TypeRecommended Solvent SystemBaseCatalystPrimary Rationale
Neutral Azepane DCM or THF (0.1 - 0.5 M)TEA (1.2 - 1.5 eq)NoneStandard conditions; sufficient for unhindered, lipophilic derivatives[2].
Sterically Hindered DCM (0.1 - 0.2 M)TEA (1.5 eq)DMAP (0.1 eq)DMAP overcomes steric bulk via a highly reactive N-Boc pyridinium intermediate[1].
Zwitterionic / Amino Acid H₂O / Dioxane (1:1 v/v)NaOH (aq)NoneSolubilizes polar substrates; hydroxide prevents mixed anhydride dimerization[3].
Amine HCl Salt MeOH or THFTEA (2.0+ eq)NoneExcess base is required to fully liberate the free amine prior to Boc₂O addition[2].

Mechanistic Pathway of Boc Protection

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic addition-elimination pathway. The evolution of CO₂ gas acts as a thermodynamic sink, driving the reaction forward[4].

Mechanism A Azepane (Amine) C Tetrahedral Intermediate A->C Nucleophilic Attack B Boc2O B->C D N-Boc Azepane C->D Elimination & Deprotonation E t-BuOH + CO2 C->E Decarboxylation

Mechanistic pathway of Boc protection highlighting the tetrahedral intermediate and decarboxylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure scientific integrity and prevent downstream failures.

Protocol A: Anhydrous Conditions with Nucleophilic Catalysis

Best for: Neutral, lipophilic, or sterically hindered azepanes.

  • Preparation: Dissolve the azepane substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 - 0.2 M[2].

  • Freebasing: Add Triethylamine (TEA) (1.5 eq). Stir at room temperature for 10 minutes. If starting from an HCl salt, ensure the solution becomes homogeneous.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture[1].

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal volume of DCM and add it dropwise to control the exothermic release of CO₂[2].

  • Reaction: Remove the ice bath and stir at room temperature for 4 to 12 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the free amine mass [M+H]+ is fully consumed and replaced by the [M+Boc+H]+ mass[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

Protocol B: Aqueous Biphasic Conditions (Schotten-Baumann Type)

Best for: Zwitterionic azepanes, amino acids, and highly polar derivatives prone to dimerization.

  • Preparation: Dissolve the zwitterionic azepane (1.0 eq) in a 1:1 (v/v) mixture of 1M aqueous NaOH and 1,4-Dioxane.

  • Reagent Addition: Cool the mixture to 0 °C. Add Boc₂O (1.5 - 2.0 eq) in one portion. Note: An excess of Boc₂O is required because the aqueous basic environment will slowly hydrolyze the reagent over time[3].

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 to 24 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the volatile 1,4-Dioxane, leaving only the aqueous layer.

  • Validation Checkpoint (Critical pH Control): Cool the aqueous layer to 0 °C. Slowly add 1M KHSO₄ (or 1M HCl) dropwise while continuously monitoring with a calibrated pH meter. Stop when the pH reaches exactly 3.0 - 4.0. Do not over-acidify, as the newly formed Boc group is highly acid-labile and will undergo premature deprotection[4].

  • Workup: Immediately extract the acidified aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure N-Boc azepane acid.

References

  • Source: reddit.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: chemistrysteps.
  • Source: whiterose.ac.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Olefination of Hindered Ketones

Welcome to the Technical Support Center for advanced synthetic chemistry. The conversion of sterically hindered ketones (e.g., di-tert-butyl ketone, camphor derivatives, and steroidal diones) to their corresponding termi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. The conversion of sterically hindered ketones (e.g., di-tert-butyl ketone, camphor derivatives, and steroidal diones) to their corresponding terminal alkenes is a notoriously difficult transformation. Standard protocols often fail due to severe steric clash or competing enolization.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven troubleshooting strategies to help you select, execute, and validate the optimal olefination methodology for your specific substrate.

Diagnostic Matrix: Reagent Selection

Before troubleshooting a failed reaction, verify that you have selected the correct reagent for your substrate's specific electronic and steric environment[1].

Reagent SystemActive SpeciesReactivity ProfileFunctional Group ToleranceEpimerization Risk
Wittig (Ylide) Phosphorus YlideLow for hindered ketonesPoor with esters/lactonesHigh (basic conditions)
Tebbe Reagent Ti=CH2​ (Schrock Carbene)Very HighExcellent (olefinates esters)Moderate (Lewis acidic)
Petasis Reagent Ti=CH2​ (Schrock Carbene)Very HighExcellent (olefinates esters)Low (Thermal activation)
Lombardo Reagent Dimetallic Zn/Ti speciesHighExcellent (leaves esters intact)Very Low (Non-basic)
Nysted Reagent Organozinc speciesModerate to HighGoodVery Low

Reagent Selection Workflow

ReagentSelection Start Target: Sterically Hindered Ketone Enolizable Highly enolizable or alpha-chiral center? Start->Enolizable Lombardo Lombardo / Nysted Reagent (Mild, non-basic) Enolizable->Lombardo Yes Ester Sensitive esters or extreme steric clash? Enolizable->Ester No Tebbe Tebbe / Petasis Reagent (Schrock carbene) Ester->Tebbe Yes Wittig Modified Wittig / HWE (Standard conditions) Ester->Wittig No

Caption: Workflow for selecting the optimal olefination reagent for hindered ketones.

Troubleshooting & FAQs: Mechanistic Causality

Q: Why does my Wittig reaction yield mostly starting material and enol byproducts when applied to a sterically hindered ketone? A: The classical Wittig reaction relies on a [2+2] cycloaddition between a phosphorus ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate[2]. In sterically hindered ketones, the bulky triphenylphosphine group experiences severe steric clash with the substrate's substituents, drastically raising the activation energy of the transition state. Consequently, the ylide acts as a Brønsted base rather than a nucleophile, deprotonating the acidic alpha-protons of the ketone to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone. Solution: Transition to titanium-based carbenes (Tebbe or Petasis reagents), which possess a much smaller steric profile and higher nucleophilicity at the carbon center[1].

Q: I switched to the Tebbe reagent for my hindered ketone, but I am observing decomposition and unwanted side reactions. What is the cause? A: The Tebbe reagent ( Cp2​TiCH2​⋅AlMe2​Cl ) is a highly reactive methylenating agent, but it operates by generating dimethylaluminum chloride ( AlMe2​Cl ) as a byproduct[3]. This species is a strong Lewis acid. If your substrate contains sensitive functional groups (like acetals, epoxides, or certain protecting groups), this Lewis acidity will trigger premature cleavage or decomposition pathways. Solution: Use the Petasis reagent ( Cp2​TiMe2​ ). It generates the identical active Schrock carbene ( Cp2​Ti=CH2​ ) upon thermal activation but completely avoids the formation of Lewis acidic aluminum byproducts[4].

Q: My substrate has an alpha-chiral center that easily epimerizes under basic conditions. What is the most reliable methylenation strategy? A: Both Wittig and Tebbe/Petasis protocols can exhibit basic character or require elevated temperatures that promote enolization and subsequent epimerization of sensitive alpha-stereocenters. In these cases, the Lombardo reagent ( TiCl4​/Zn/CH2​Br2​ ) is the gold standard[5]. It generates a dimetallic Zn/Ti species that operates under strictly non-basic conditions, selectively methylenating ketones without epimerizing adjacent chiral centers[1].

Q: What if the steric hindrance is so extreme that even Titanium carbenes fail? A: For exceptionally congested ketones where direct olefination is impossible, a two-step sequence is recommended. This involves the nucleophilic addition of an ethoxyacetylide (which is linear and sterically undemanding) to the carbonyl, followed by a Gold(III)-catalyzed Meyer-Schuster rearrangement to yield the α,β -unsaturated ester[6]. This completely bypasses the steric constraints of direct [2+2] cycloadditions.

Mechanistic Pathway: Titanium Carbenes

CarbeneMechanism Precursor Cp2TiMe2 (Petasis Reagent) Carbene Cp2Ti=CH2 (Schrock Carbene) Precursor->Carbene Heat (60-80°C) - CH4 Cycloadd [2+2] Cycloaddition with C=O Carbene->Cycloadd Oxatitanacyclobutane Oxatitanacyclobutane Intermediate Cycloadd->Oxatitanacyclobutane Product Terminal Alkene + Cp2Ti=O Oxatitanacyclobutane->Product Cycloreversion

Caption: Mechanistic pathway of Titanium-mediated olefination via Schrock carbene.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in self-validation checkpoints.

Protocol A: Petasis Methylenation of a Hindered Ketone[1]

Advantage: Avoids Lewis acidic byproducts; highly effective for sterically hindered substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the hindered ketone (1.0 eq) and Petasis reagent ( Cp2​TiMe2​ , 1.5–2.0 eq) in anhydrous toluene (0.1 M concentration).

  • Thermal Activation: Heat the reaction mixture to 60–80 °C and stir for 12–24 hours in the dark.

    • Self-Validation Checkpoint: The solution will transition from a bright yellow/orange to a dark red/brown. This color shift visually confirms the thermal extrusion of methane and the generation of the active titanocene methylidene species.

  • Work-up: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: The immediate precipitation of insoluble titanium salts confirms the successful collapse of the oxatitanacyclobutane intermediate and the decomposition of the Cp2​Ti=O byproduct.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (hexane).

    • Analytical Validation: 1H NMR of the purified product must show the disappearance of the ketone's alpha-protons and the emergence of two distinct terminal olefinic protons (typically a pair of doublets or a multiplet between 4.5–5.5 ppm).

Protocol B: Lombardo Methylenation for Enolizable/Chiral Hindered Ketones[1]

Advantage: Non-basic conditions prevent epimerization of alpha-chiral centers.

  • Reagent Generation: In a flame-dried flask under argon, add zinc dust (4.0 eq) and dibromomethane (2.0 eq) to anhydrous THF. Cool the suspension to -40 °C and add TiCl4​ (1.1 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 3 days.

    • Self-Validation Checkpoint: The generation of the active Zn/Ti species is slow. After 72 hours, the mixture will become a characteristic dark, thick suspension. Do not proceed if the suspension remains thin or light-colored.

  • Reaction Execution: In a separate flask, dissolve the ketone (1.0 eq) in anhydrous THF. Cool the prepared Lombardo reagent to -20 °C and add the ketone solution dropwise. Stir at -20 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Work-up: Quench with saturated aqueous NaHCO3​ . Filter the resulting slurry through a pad of Celite to remove metal salts. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

References

  • BenchChem. "A Comparative Guide to Methylene Transfer Reagents for Carbonyl Olefination." 1

  • Myers, A. "Chem 115: Olefination of Ketones." Harvard University. 2

  • "Lombardo's Reagent." ResearchGate.5

  • Petasis, N. A. "The direct conversion of carbonyl compounds into alkenes..." Science of Synthesis, Thieme Connect. 3

  • "Carbonyl Olefination Using Titanium-Carbene Reagents." University of Illinois.4

  • "Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement." Organic Letters, ACS Publications.6

Sources

Troubleshooting

Azepane Synthesis &amp; Reaction Monitoring: Technical Support Center

Welcome to the Technical Support Center for Azepane Synthesis. The construction of the seven-membered saturated nitrogen heterocycle (azepane) presents unique synthetic and analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Synthesis. The construction of the seven-membered saturated nitrogen heterocycle (azepane) presents unique synthetic and analytical challenges. Whether you are utilizing Ring-Closing Metathesis (RCM), the reduction of ε-caprolactam, or photochemical dearomative ring expansion, accurate reaction monitoring is critical to prevent over-reduction, isomerization, or product loss.

This guide provides self-validating protocols, quantitative analytical comparisons, and field-proven troubleshooting strategies to ensure high-fidelity monitoring of your azepane workflows.

Module 1: Validated Methodologies for Azepane Synthesis & Monitoring

To guarantee scientific integrity, every protocol below is designed as a self-validating system . This means the analytical method proves its own accuracy through internal controls before and during the reaction.

Protocol A: Catalytic Reduction of ε-Caprolactam to Azepane (GC-MS / In-Situ ReactIR)

The reduction of ε-caprolactam using ruthenium catalysts or strong hydride donors (e.g., LiAlH₄) is a classical route to azepanes[1]. Monitoring this requires distinguishing between the amide starting material and the highly volatile secondary amine product.

  • System Suitability & Baseline Calibration (Self-Validation):

    • Action: Inject analytical standards of pure ε-caprolactam and azepane into the GC-MS.

    • Causality: Establishes exact retention times and response factors. Because azepane is highly volatile and prone to peak tailing on standard non-polar columns, this step validates whether your current column chemistry can accurately resolve the product without loss.

  • Reaction Setup: Charge the high-pressure autoclave with ε-caprolactam, the homogeneous Ru-catalyst, and solvent (e.g., THF or dioxane) under an inert atmosphere.

  • In-Situ IR Monitoring (ReactIR):

    • Action: Insert the ReactIR probe and track the reaction continuously. Monitor the disappearance of the strong amide C=O stretching frequency (~1660 cm⁻¹) and the appearance of the secondary amine N-H bend (~1550 cm⁻¹).

    • Causality: Amide carbonyls possess strong, distinct dipole moments that yield sharp, easily quantifiable IR bands. As the reduction proceeds, the cleavage of the C=O bond provides a direct, real-time kinetic profile without the need to open the pressurized vessel.

  • Orthogonal GC-MS Sampling:

    • Action: Withdraw 50 µL aliquots at 2-hour intervals. Derivatize the aliquot immediately with acetic anhydride and pyridine before GC-MS injection.

    • Causality: Derivatizing the secondary amine to an N-acetyl azepane eliminates the polarity and volatility issues of free azepane[2], ensuring complete recovery and sharp chromatographic peaks for accurate conversion calculation.

Protocol B: Ring-Closing Metathesis (RCM) to Tetrahydroazepines (HPLC-UV/MS)

RCM using Grubbs or Hoveyda-Grubbs catalysts constructs the unsaturated azepine ring, which is subsequently hydrogenated to azepane[3].

  • Pre-Reaction Validation: Inject the diene precursor into the HPLC to confirm UV absorbance at the chosen wavelength (typically 210-254 nm) and establish the baseline area.

  • RCM Initiation: Add the Grubbs second-generation catalyst (2-5 mol%) to the diene precursor in anhydrous DCM (0.01 M) and reflux[3].

  • Aliquot Quenching (Critical Step):

    • Action: Withdraw a 50 µL aliquot and immediately quench it in a vial containing 500 µL of a solvent mixture spiked with excess ethyl vinyl ether .

    • Causality: Ruthenium carbenes remain active in the HPLC autosampler, leading to artificial reaction progression or off-cycle isomerization while the sample waits in the queue. Ethyl vinyl ether reacts instantly with the active Ru-alkylidene to form a stable, catalytically inactive Fischer carbene, "freezing" the reaction state for accurate kinetic measurement.

  • HPLC-MS Analysis: Filter the quenched sample through a 0.2 µm PTFE syringe filter to remove precipitated catalyst residues, then inject. Track the mass shift (loss of ethylene, -28 Da) to confirm ring closure.

Protocol C: Photochemical Dearomative Ring Expansion (NMR Monitoring)

A modern approach to highly substituted azepanes involves the blue-light-mediated conversion of nitroarenes into singlet nitrenes, which undergo ring expansion to 3H-azepines, followed by reduction[4].

  • Setup in NMR Tube: Dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in deuterated isopropanol (0.1 M) directly in a quartz NMR tube.

  • Baseline Validation: Acquire a standard ¹H-NMR spectrum (t=0) to map the aromatic proton signals of the starting material.

  • Photochemical Irradiation & Tracking:

    • Action: Irradiate the tube with blue LEDs (427 nm). Pause irradiation at set intervals (e.g., every 30 mins) to acquire ¹H-NMR spectra.

    • Causality: The conversion of a planar benzenoid system into a puckered, non-aromatic seven-membered ring drastically alters the magnetic shielding environment. Tracking the upfield shift of protons from the aromatic region (7.0-8.0 ppm) to the vinylic/aliphatic region (5.0-6.5 ppm) provides the most structurally definitive proof of skeletal editing[4].

Module 2: Quantitative Analytical Comparison

Selecting the right monitoring technique depends heavily on the specific synthetic route and the physical properties of the azepane derivative.

Analytical TechniqueTarget Analyte FeatureSample Prep RequiredLimit of Detection (LOD)Primary AdvantagePrimary Limitation
In-Situ ReactIR Amide C=O, C=N bondsNone (Real-time)~0.1 - 0.5 MContinuous kinetic data; no sampling required.Poor sensitivity for non-polar bonds (e.g., simple C-C/C-H).
GC-MS (Derivatized) Volatile intermediatesHigh (Derivatization)~1 - 10 ppmExcellent resolution of structural isomers.Free azepane tails heavily; requires chemical quenching.
HPLC-UV/MS Chromophores / MassModerate (Quench/Filter)~10 - 50 ppbIdeal for RCM and high-molecular-weight azepanes.Simple azepanes lack UV chromophores, requiring MS/ELSD.
¹H-NMR Magnetic shieldingLow (Deuterated solvent)~1 - 5 mMAbsolute structural confirmation of ring expansion.Low throughput; requires high concentrations.

Module 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe streaking on my TLC plate when monitoring the reduction of caprolactam to azepane, and how can I resolve it? A1: Azepane is a highly polar secondary amine. The lone pair on the nitrogen interacts strongly via hydrogen bonding with the acidic silanol groups (-SiOH) present on standard silica gel plates, causing the compound to stick and streak. Solution: Neutralize the silica by adding 1-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase. Alternatively, switch to basic alumina TLC plates, which will yield sharp, distinct spots for the azepane product.

Q2: During the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, how do I differentiate the starting material from the product using ReactIR? A2: Both molecules contain nitrogen and oxygen, but their functional groups vibrate at distinctly different frequencies. Cyclohexanone oxime exhibits a broad O-H stretch (~3200-3300 cm⁻¹) and a weak C=N stretch (~1650 cm⁻¹). Upon rearrangement, ε-caprolactam forms a secondary amide, yielding a very strong, sharp C=O stretch (Amide I band) at ~1660 cm⁻¹ and an N-H bend (Amide II) at ~1550 cm⁻¹. Track the rapid growth of the 1550 cm⁻¹ peak to monitor the rearrangement[5].

Q3: My GC-MS analysis of the caprolactam reduction shows complete consumption of the starting material, but my azepane recovery is suspiciously low. What is happening? A3: You are likely losing the product to volatilization. Unsubstituted azepane (hexamethyleneimine) has a relatively low boiling point (~138 °C) and high vapor pressure. If you are concentrating your reaction aliquots under reduced pressure (rotary evaporation) before GC-MS analysis, the azepane is being pulled into the vacuum pump. Solution: Do not evaporate the solvent. Instead, derivatize the raw aliquot with an acyl chloride (e.g., acetoxyacetyl chloride) to form a heavier, non-volatile amide[2], or analyze the raw solution directly using a cold-on-column GC injection technique.

Q4: How do I monitor the formation of diastereomers when alkylating substituted azepanes? A4: The protonation of the nitrogen atom in the 7-membered ring can introduce a second chiral center, giving rise to diastereomeric species that complicate NMR spectra. Use chiral HPLC with a normal-phase gradient (e.g., Hexane/Isopropanol with 0.1% diethylamine) to separate the diastereomers. The basic modifier is strictly required to maintain sharp peak shapes.

Module 4: Process Workflows & Mechanistic Pathways

G SM1 Cyclohexanone Int1 ε-Caprolactam (Beckmann) SM1->Int1 NH2OH, Acid SM2 Diene Precursor Int2 Tetrahydroazepine (RCM) SM2->Int2 Ru Catalyst SM3 Nitroarene Int3 Singlet Nitrene (Photochemical) SM3->Int3 Blue LED Prod Substituted Azepane Int1->Prod Reduction Int2->Prod Hydrogenation Int3->Prod Ring Expansion

Major synthetic pathways to azepane scaffolds and their key intermediates.

G A Reaction Aliquot B Chemical Quench (e.g., Ethyl Vinyl Ether) A->B C Filtration / Prep B->C D Chromatography (HPLC/GC) C->D E Detection (UV/MS/FID) D->E F Kinetic Analysis E->F

Standardized workflow for chromatographic monitoring of azepane synthesis.

References

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. 3

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. 4

  • BenchChem. Scale-up Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. 2

  • RWTH Publications. Development of Homogeneous Ruthenium Catalysts for the Depolymerization of Polycondensation Plastics and the Production of Bio-Hybrid Fuels. 1

  • BenchChem. Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions. 5

Sources

Optimization

Common impurities in Tert-butyl 3-methyleneazepane-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5). As a Senior Application Scientist, I have designed this guide to address the specific mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and purification bottlenecks associated with the methylenation of tert-butyl 3-oxoazepane-1-carboxylate (Boc-azepan-3-one).

This guide bypasses generic advice to focus on the causality of impurity formation, offering field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Workflow & Impurity Pathways

The synthesis of this target molecule relies on converting the C3-ketone of the azepane ring into an exocyclic methylene group. Depending on the reagent chosen—typically a phosphorus ylide (Wittig) or a titanium carbene (Tebbe)—the reaction diverges mechanistically, leading to distinct impurity profiles[1][2].

SynthesisPathway SM Boc-azepan-3-one (Starting Material) Wittig Wittig Reagent (Ph3P=CH2) SM->Wittig Base / THF Tebbe Tebbe Reagent (Cp2Ti=CH2) SM->Tebbe Toluene / Pyridine Oxaphos Oxaphosphetane Intermediate Wittig->Oxaphos Nucleophilic Addition Imp2 Impurity 2: Unreacted SM (via Enolization) Wittig->Imp2 Deprotonation (Side Reaction) Titanacycle Oxatitanacyclobutane Intermediate Tebbe->Titanacycle [2+2] Cycloaddition Product Tert-butyl 3-methyleneazepane- 1-carboxylate (Target) Oxaphos->Product Cycloreversion Imp1 Impurity 1: TPPO (Chromatographic streaking) Oxaphos->Imp1 Byproduct Titanacycle->Product Cycloreversion Imp3 Impurity 3: Endo-isomer (Thermodynamic shift) Product->Imp3 Acid/Base Catalysis (Silica gel)

Mechanistic divergence in Boc-azepan-3-one methylenation highlighting impurity formation pathways.

Part 2: Troubleshooting FAQs

Q1: My product is heavily contaminated with a white solid that streaks on TLC and co-elutes with my product. How do I remove it?

The Causality: You are observing Triphenylphosphine Oxide (TPPO) , a stoichiometric byproduct of the Wittig reaction. Because tert-butyl 3-methyleneazepane-1-carboxylate is a relatively non-polar molecule, its retention factor (Rf) on silica gel often overlaps with the streaking tail of TPPO. The Solution: Do not rely solely on column chromatography. Instead, exploit the Lewis basicity of the phosphoryl oxygen. By adding Zinc Chloride (ZnCl₂) to the crude mixture in a polar solvent (like ethanol), you force the formation of a highly insoluble[ZnCl₂(TPPO)₂] coordination complex[3]. This complex precipitates rapidly and can be removed via simple vacuum filtration, leaving your product in the filtrate[4].

Q2: Despite using an excess of the Wittig reagent, I am recovering >40% of unreacted Boc-azepan-3-one. Why is the conversion so poor?

The Causality: The 7-membered azepane ring is conformationally flexible, and the alpha-protons adjacent to the C3-ketone are relatively acidic. Phosphorus ylides (especially those generated with strong bases like n-BuLi or NaHMDS) can act as Brønsted bases rather than nucleophiles. Instead of attacking the carbonyl carbon, the ylide deprotonates the alpha-position, forming an unreactive enolate[5]. Upon aqueous workup, this enolate simply reprotonates back to your starting material. The Solution: Switch to a Schrock carbene approach using the Tebbe Reagent (Cp₂Ti=CH₂) or Petasis Reagent (Cp₂TiMe₂). Titanium carbenes are highly oxophilic and undergo a direct [2+2] cycloaddition to form an oxatitanacyclobutane intermediate[6]. They are significantly less basic than phosphorus ylides, effectively suppressing the enolization side-reaction and driving conversion to >90%[1][7].

Q3: My NMR data shows a methyl group (singlet/doublet) and an endo-cyclic double bond instead of the expected exocyclic terminal methylene. What happened?

The Causality: You are observing Olefin Isomerization . Exocyclic double bonds on 7-membered rings suffer from significant torsional strain. There is a strong thermodynamic driving force for the double bond to migrate into the ring (endo-cyclic position), forming tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This migration is catalyzed by trace acids. The Solution: The isomerization almost certainly occurred during purification. Standard silica gel is slightly acidic (pH ~4.5-5.5). You must neutralize your stationary phase. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in hexanes prior to loading your sample, or switch entirely to basic alumina. Furthermore, ensure your aqueous workup avoids strong acids (use saturated NH₄Cl instead of HCl).

Part 3: Reagent Selection & Quantitative Data Summary

To optimize your synthetic route, compare the performance metrics of the three primary methylenation strategies for Boc-azepan-3-one.

Methylenation MethodReagent / Active SpeciesTypical ConversionTPPO BurdenEnolization RiskIsomerization Risk
Wittig Reaction Ph₃PCH₃Br / Base50 - 65%High (Stoichiometric)HighModerate
Tebbe Olefination Cp₂Ti=CH₂ (in situ)> 90%NoneVery LowLow
Petasis Olefination Cp₂TiMe₂ / Heat80 - 85%NoneLowModerate (due to heat)

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. If the visual cues (e.g., color changes, precipitation) do not occur as described, halt the process and verify reagent integrity.

Protocol A: Wittig Olefination with ZnCl₂ TPPO Scavenging[2][3]

Best for: Scale-up syntheses where titanium reagents are cost-prohibitive.

  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C. Add Potassium tert-butoxide (1.45 eq) portion-wise. Validation check: The suspension will turn a vibrant, persistent canary yellow, indicating ylide formation. Stir for 1 hour.

  • Addition: Dropwise add a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield a sticky white/yellow semi-solid (Product + TPPO).

  • TPPO Precipitation: Dissolve the crude semi-solid in a minimal amount of warm Ethanol. Add a 1.8 M solution of anhydrous ZnCl₂ in Ethanol (add 1.0 eq of ZnCl₂ relative to the theoretical amount of TPPO).

  • Isolation: Stir at room temperature for 2 hours. Validation check: A dense, voluminous white precipitate of [ZnCl₂(TPPO)₂] will form. Filter the suspension through a pad of Celite.

  • Final Purification: Concentrate the filtrate. The resulting residue will have <5% TPPO. Purify via flash chromatography using TEA-neutralized silica (Hexanes/EtOAc) to obtain the pure exocyclic olefin.

Protocol B: Tebbe Olefination[1][8]

Best for: Overcoming low yields due to starting material enolization.

  • Preparation: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) and anhydrous Pyridine (0.5 eq) under strict N₂ atmosphere. Cool to 0 °C.

  • Tebbe Addition: Slowly add Tebbe Reagent (0.5 M in toluene, 1.2 eq) dropwise. Caution: Tebbe reagent is pyrophoric. The reaction mixture will turn a deep, dark red/brown.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours. Validation check: Monitor via TLC (stain with KMnO₄; the exocyclic double bond will rapidly reduce the stain to brown MnO₂).

  • Quench (Critical Step): Cool the mixture back to -10 °C. Slowly add 15% aqueous NaOH (approx. 2 mL per mmol of Tebbe reagent) dropwise. Validation check: Vigorous gas evolution (methane) will occur, and the titanium species will precipitate as a granular, insoluble yellow/orange solid.

  • Filtration & Extraction: Dilute with diethyl ether and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with ether.

  • Purification: Concentrate the filtrate and purify via basic alumina chromatography to yield the highly pure tert-butyl 3-methyleneazepane-1-carboxylate, completely avoiding TPPO contamination and minimizing isomerization.

References

  • Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use. Google Patents (WO2020197991A1).
  • Tetrahydropyridopyrimidine pan-kras inhibitors. Google Patents (US20220194961A1).
  • Tebbe's reagent. Wikipedia. Available at:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Batesky, D. C., et al. (2017). The Journal of Organic Chemistry, 82(19). Available at:[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Merwade, A., et al. (2021). ACS Omega, 6(21). Available at:[Link]

  • Tebbe reagent and Petasis reagent. Santiago Lab - SigutLabs. Available at:[Link]

  • Tebbe and Petasis Olefinations. Organic Synthesis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 2D NMR Analysis of Tert-butyl 3-methyleneazepane-1-carboxylate

An Objective Comparison of Structural Elucidation Techniques For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Structural Elucidation Techniques

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing a compound through the discovery pipeline. Tert-butyl 3-methyleneazepane-1-carboxylate, a saturated heterocyclic scaffold featuring an exocyclic double bond, presents a non-trivial analytical challenge. Its flexibility and the presence of multiple, similar methylene groups necessitate a robust analytical approach to prevent mischaracterization of isomers.

This guide provides an in-depth, experience-driven protocol for the complete structural elucidation of tert-butyl 3-methyleneazepane-1-carboxylate using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will explore the causality behind experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC spectra creates a self-validating system for structural confirmation. Furthermore, we will objectively compare the 2D NMR approach with alternative analytical techniques, providing the supporting rationale for why 2D NMR stands as the gold standard for this class of molecules.

Part 1: The Analytical Strategy & Predicted Spectral Data

Before initiating any analysis, an experienced scientist forms a structural hypothesis. The structure of tert-butyl 3-methyleneazepane-1-carboxylate contains several key features that we expect to manifest in the NMR spectra:

  • Azepane Ring: A seven-membered saturated ring with five distinct methylene groups (C2, C4, C5, C6, C7). Due to the ring's flexibility and potential for slow-exchanging conformations, some proton signals may be broad. The protons on C2 and C7, being adjacent to the nitrogen atom, are expected to be deshielded.

  • Exocyclic Methylene Group: An isolated C=CH₂ group at the C3 position. The two vinyl protons (=CH₂) are diastereotopic and should appear as distinct signals in the olefinic region of the ¹H NMR spectrum.

  • Tert-butyl Carbamate (Boc) Group: A characteristic protecting group that will produce a strong singlet integrating to nine protons in the ¹H NMR spectrum and two distinct signals (quaternary and methyl carbons) in the ¹³C NMR spectrum.[1]

Based on these features and data from analogous N-Boc protected heterocycles, we can predict the approximate chemical shifts.[2][3]

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Boc-CH₃ ~1.45~28.5s (9H)
Boc-C(CH₃)₃ -~79.5s
Boc-C=O -~155.0s
C2-H₂ ~3.40~52.0t
C3 -~145.0s
=CH₂ ~4.80, ~4.75~112.0s, s (1H each)
C4-H₂ ~2.30~36.0t
C5-H₂ ~1.60~27.0m
C6-H₂ ~1.75~30.0m
C7-H₂ ~3.30~48.0t

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 3-methyleneazepane-1-carboxylate in CDCl₃. Actual shifts may vary based on experimental conditions.

Part 2: The 2D NMR Workflow for Unambiguous Elucidation

The core of the analysis lies in using a series of 2D NMR experiments to build a complete connectivity map of the molecule.[4][5] Each experiment provides a unique piece of the puzzle, and together, they validate one another.

Experimental Protocol: Data Acquisition

High-quality data is paramount for confident analysis. The following provides a standard protocol for acquiring 2D NMR spectra on a modern spectrometer (e.g., 400-600 MHz).[6][7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

  • 1D Spectra: Acquire a standard ¹H NMR spectrum to verify sample purity and concentration and a ¹³C{¹H} NMR spectrum. These are used to set the spectral widths for the 2D experiments.[6]

  • 2D ¹H-¹H COSY: Acquire a gradient-selected Correlation Spectroscopy (gCOSY) experiment to identify proton-proton (J-coupling) correlations. This will establish the connectivity of the protons within the azepane ring.[8]

  • 2D ¹H-¹³C HSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum. This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.[9]

  • 2D ¹H-¹³C HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This is arguably the most critical experiment, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons, allowing the assembly of the complete molecular framework.[10][11]

Data Interpretation: A Step-by-Step Assembly

The true power of this workflow is in the integrated interpretation of the spectra.

The COSY (COrrelation SpectroscopY) spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[4] For our target molecule, we expect to see a single, continuous network of correlations connecting the methylene groups of the azepane ring.

  • Expected Correlations: A cross-peak between the protons at C2 and C4 (across the C3 quaternary carbon) will be absent. However, we will see correlations from C4 to C5, C5 to C6, and C6 to C7. The protons on the exocyclic methylene (=CH₂) will not show any COSY correlations to the ring protons, confirming their isolated nature.

Diagram 1: Expected COSY correlations for the azepane ring.

The HSQC (Heteronuclear Single Quantum Coherence) spectrum is a powerful and straightforward experiment that maps each proton signal to the carbon signal it is directly attached to (¹JCH).[9]

  • Expected Correlations: Each protonated carbon will show a single cross-peak. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal around 4.80 ppm will correlate to the carbon signal around 112.0 ppm, confirming the assignment of the exocyclic methylene group.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most crucial step. It shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows us to connect the isolated spin systems and confirm the positions of non-protonated (quaternary) carbons.[11]

Key HMBC Correlations for Structural Confirmation:

  • Connecting the Boc Group: The protons of the tert-butyl group (~1.45 ppm) will show a strong correlation to the Boc quaternary carbon (~79.5 ppm) and the Boc carbonyl carbon (~155.0 ppm). Crucially, the protons on C2 and C7 (~3.40 and ~3.30 ppm) will also show a correlation to this carbonyl carbon, definitively linking the protecting group to the ring nitrogen.

  • Positioning the Methylene Group: The exocyclic methylene protons (~4.80 ppm) will show correlations to the adjacent carbons C2 (~52.0 ppm) and C4 (~36.0 ppm). This is the single most important piece of evidence that places the double bond at the C3 position and rules out other potential isomers.

  • Confirming the Ring Structure: Additional correlations, such as from the C2 protons to C7, or C4 protons to C5, will further validate the assignments made from the COSY spectrum.

HMBC_Correlations cluster_mol Key HMBC Connections Boc_H t-Bu H's (~1.45 ppm) Boc_CO Boc C=O (~155.0 ppm) Boc_H->Boc_CO C2_H C2-H's (~3.40 ppm) C2_H->Boc_CO C7_H C7-H's (~3.30 ppm) C7_H->Boc_CO Vinyl_H =CH₂ H's (~4.80 ppm) C2_C C2 (~52.0 ppm) Vinyl_H->C2_C C3_C C3 (~145.0 ppm) Vinyl_H->C3_C ²J C4_C C4 (~36.0 ppm) Vinyl_H->C4_C

Diagram 2: Critical HMBC correlations for structural assembly.

Part 3: Comparative Analysis of Analytical Techniques

While 2D NMR provides a comprehensive structural picture, it is important to understand its advantages and limitations compared to other common analytical methods.

Feature2D NMR Spectroscopy1D NMR & Mass SpectrometryX-Ray Crystallography
Primary Information Detailed C-H framework, atom-to-atom connectivity, stereochemistry.Molecular weight, fragmentation patterns, proton/carbon environments.High-resolution 3D structure in the solid state.
Structural Detail Definitive and unambiguous for establishing covalent bonds and isomerism.[12]Infers structure from fragments; cannot distinguish many isomers.[13]Provides absolute atomic coordinates but requires a suitable single crystal.
Sample State Solution-state, providing data on the molecule's conformation in a physiologically relevant environment.[14]Gas or solution phase.Solid (crystalline) state; conformation may differ from solution.
Key Advantage Provides a complete, self-validating connectivity map. Essential for complex, flexible molecules.High sensitivity and speed; excellent for confirming molecular formula and initial purity checks.[15]The "gold standard" for absolute structure determination if a crystal can be grown.[16]
Key Limitation Lower sensitivity (requires mg of sample), longer acquisition times.Does not provide direct connectivity information, leading to ambiguity.Crystallization can be a major bottleneck; not all compounds crystallize.[17]

Table 2: Objective comparison of analytical techniques for the structural elucidation of tert-butyl 3-methyleneazepane-1-carboxylate.

For this specific molecule, relying solely on 1D NMR and Mass Spectrometry would be insufficient. While Mass Spectrometry would confirm the correct molecular weight (C₁₂H₂₁NO₂), it could not differentiate between the 3-methylene isomer and other potential isomers, such as the 4-methylene isomer. Likewise, 1D ¹H NMR alone would show the correct number and types of protons, but without the connectivity data from COSY and HMBC, the assignment would be ambiguous and prone to error.

X-ray crystallography would provide a definitive structure, but it is contingent on the ability to grow a high-quality single crystal, which is often a time-consuming and uncertain process.[17] Furthermore, NMR provides invaluable information about the molecule's behavior and average conformation in solution, which is often more relevant to its biological activity than its static, solid-state structure.[14]

Conclusion

The integrated application of 2D NMR spectroscopy, specifically the COSY, HSQC, and HMBC experiments, provides an unparalleled and robust workflow for the complete and unambiguous structural elucidation of tert-butyl 3-methyleneazepane-1-carboxylate. This multi-faceted approach creates a self-validating dataset that establishes definitive atomic connectivity, confirms the position of the exocyclic double bond, and confidently rules out isomeric impurities. While other techniques like mass spectrometry and X-ray crystallography provide complementary information, the detailed solution-state structural map generated by 2D NMR is indispensable for complex scaffolds in modern drug discovery and development.[5][18]

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]

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  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Feng, W., et al. (2011, February 15). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Sci China Life Sci, 54, 101–110. Retrieved from [Link]

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  • Giraudeau, P., et al. (2021, November 13). Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics. Analytical Chemistry, 93(48), 15847–15859. Retrieved from [Link]

  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2022, March 22). Manualy Setting up 2D experiments. Retrieved from [Link]

  • Mestrelab Research. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Frydman, L., Scherf, T., & Shrot, Y. (2002). The acquisition of multidimensional NMR spectra within a single scan. Proceedings of the National Academy of Sciences, 99(25), 15858–15862. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Allwood, D. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • Silva, A. M. S., & Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • All About Analogue. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Hu, K., et al. (2010). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 48(12), 941–945. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2-Diarylethylamines. Retrieved from [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? Retrieved from [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

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  • Genovese, S., et al. (2025, August 6). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

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Comparative

Confirming the Structure of 3-Methyleneazepane Derivatives: A Comparative Guide to HRMS Techniques

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. 3-methyleneazepane derivatives, a class of nitrogen-containing heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. 3-methyleneazepane derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest for their potential therapeutic applications.[1][2] However, their inherent structural complexities can present analytical challenges. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the unambiguous structural elucidation of these valuable compounds, offering insights grounded in scientific expertise and practical experience.

The Challenge: Unambiguous Identification of 3-Methyleneazepane Derivatives

The seven-membered azepane ring, coupled with an exocyclic methylene group, forms the core of 3-methyleneazepane derivatives. Isomeric possibilities and potential for rearrangement during synthesis or analysis necessitate robust analytical methods for definitive structural confirmation. While techniques like NMR provide invaluable information about the carbon-hydrogen framework, HRMS offers unparalleled sensitivity and the ability to determine the elemental composition of the molecule and its fragments with exceptional accuracy, making it an indispensable tool for this purpose.[3][4][5]

Why High-Resolution Mass Spectrometry?

HRMS instruments are distinguished by their ability to measure mass-to-charge ratios (m/z) with high precision, typically to the third or fourth decimal place.[5] This high resolution allows for the differentiation of ions with very similar nominal masses, a critical capability when dealing with complex organic molecules.[6][7] The accurate mass measurements provided by HRMS enable the confident determination of elemental compositions, a cornerstone of structural elucidation.[4]

A Comparative Analysis of HRMS Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it directly influences the quality and nature of the resulting data.[8] For 3-methyleneazepane derivatives, the selection hinges on the specific properties of the analyte and the desired analytical outcome. The three most prevalent soft ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—each present distinct advantages and limitations.

Ionization TechniquePrincipleBest Suited ForAdvantages for 3-Methyleneazepane DerivativesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, analytes become gas-phase ions.[9]Polar molecules, large biomolecules.[8][9]Well-suited for many nitrogen-containing compounds which can be readily protonated to form [M+H]+ ions.[10] Compatible with liquid chromatography (LC) for complex mixture analysis.[9]Can be susceptible to ion suppression and matrix effects.[8][9] May not be optimal for less polar derivatives.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated tube and ionized by a corona discharge, which ionizes solvent molecules that then transfer charge to the analyte.[9][11][12]Less polar, thermally stable small molecules.[8][11][12]Excellent for derivatives with lower polarity that may not ionize efficiently with ESI.[8][13] Tolerant of a wider range of solvents and higher flow rates.[9][13]Requires the analyte to be thermally stable.[9][12] Less effective for larger, more fragile molecules.[9]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[6][14]Large biomolecules, polymers, and complex mixtures.[6][8][9]Produces predominantly singly charged ions, simplifying spectral interpretation.[9][15] High sensitivity.[16]Less compatible with direct LC coupling.[15] Matrix selection is crucial and can introduce background interference.[16]

Recommended Experimental Workflow: LC-ESI-HRMS

For routine and in-depth analysis of 3-methyleneazepane derivatives, a Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) workflow is often the most effective approach. The chromatographic separation provided by LC is invaluable for resolving isomers and impurities prior to mass analysis.

Caption: A typical LC-ESI-HRMS workflow for the analysis of 3-methyleneazepane derivatives.

Step-by-Step Protocol for LC-ESI-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the 3-methyleneazepane derivative in a high-purity solvent compatible with reversed-phase LC, such as a mixture of methanol and water.

    • The final concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (to aid in protonation).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound of interest.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS to determine the accurate mass of the protonated molecule ([M+H]+). A typical scan range would be m/z 100-1000.

    • Data-Dependent MS/MS: Acquire fragmentation data for the most intense ions in the full scan. This provides structural information.

    • Collision Energy: Optimize the collision energy to induce sufficient fragmentation without complete loss of the precursor ion.

Interpreting the Data: Characteristic Fragmentation Patterns

The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the structure of 3-methyleneazepane derivatives.[17][18][19] The azepane ring system and the exocyclic methylene group give rise to characteristic fragmentation pathways.

G M [M+H]+ F1 Loss of small neutral molecules (e.g., H2O, NH3) M->F1 F2 Ring opening and subsequent fragmentation M->F2 F3 Cleavage of substituents on the azepane ring M->F3 F4 Rearrangement reactions M->F4

Caption: Common fragmentation pathways for protonated 3-methyleneazepane derivatives.

Under collision-induced dissociation (CID), protonated 3-methyleneazepane derivatives can undergo several key fragmentation reactions:

  • Ring Opening: The seven-membered ring can undergo cleavage, leading to a series of characteristic fragment ions.

  • Loss of the Methylene Group: The exocyclic C=CH2 group can be lost as a neutral fragment.

  • Cleavage of Substituents: Any substituents on the azepane ring or the nitrogen atom will produce characteristic fragment ions upon cleavage.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[19]

By carefully analyzing the accurate masses of these fragment ions, it is possible to piece together the structure of the original molecule with a high degree of confidence.

Conclusion: A Multi-Faceted Approach to Structural Confirmation

Confirming the structure of 3-methyleneazepane derivatives requires a meticulous and evidence-based approach. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography and electrospray ionization, provides the necessary accuracy, sensitivity, and structural information to achieve unambiguous identification. By understanding the principles behind different ionization techniques and the characteristic fragmentation patterns of these molecules, researchers can confidently elucidate their structures, paving the way for further investigation into their promising biological activities.

References

  • Spectroscopy Online. A Convenient Alternative to MALDI and ESI. Available from: [Link]

  • Separation Science. Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. 2025. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • Labcompare. Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Available from: [Link]

  • PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. 2005. Available from: [Link]

  • PMC. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. 2021. Available from: [Link]

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available from: [Link]

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Available from: [Link]

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  • Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. 2025. Available from: [Link]

  • PubMed. Analysis of Nitrogen-containing Compounds in Mouth-exhaled Breath by Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. 2019. Available from: [Link]

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  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

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Validation

Spectroscopic Comparison of Azepane and Piperidine Scaffolds: A Guide for Scaffold Hopping in Drug Design

Introduction: The Strategic Value of Ring Expansion In medicinal chemistry, the six-membered piperidine ring is one of the most ubiquitous structural motifs, heavily favored for its predictable physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Ring Expansion

In medicinal chemistry, the six-membered piperidine ring is one of the most ubiquitous structural motifs, heavily favored for its predictable physicochemical properties and synthetic accessibility. However, the over-reliance on piperidine has led to crowded intellectual property spaces and heavily mined structure-activity relationships (SAR). Scaffold hopping to the seven-membered azepane ring represents a powerful strategy to escape this "flatland" and access unexplored 3D chemical space[1].

While both are saturated aza-heterocycles, the transition from a six- to a seven-membered ring fundamentally alters the molecule's conformational dynamics and, consequently, the spatial projection of its substituents (exit vectors)[2]. For drug development professionals, mastering the spectroscopic differences between these scaffolds is critical for validating structural integrity, understanding target binding, and optimizing lead compounds.

Conformational Dynamics: The Root of Spectroscopic Divergence

The spectroscopic signatures of piperidine and azepane are direct manifestations of their underlying conformational energy landscapes.

  • Piperidine (6-Membered): Piperidine predominantly adopts a highly stable, rigid chair conformation to minimize both angular and torsional strain[3]. The energy barrier for chair-chair interconversion is relatively high, and substituents exhibit well-defined preferences for equatorial over axial positions (quantified by A-values).

  • Azepane (7-Membered): The addition of a methylene unit increases the ring's flexibility. To alleviate transannular steric clashes and torsional strain, azepane bypasses the highly strained planar or boat forms and settles into a twist-chair conformation as its global energetic minimum[4]. Unlike piperidine, azepane undergoes rapid pseudorotation between multiple low-energy twist-chair and twist-boat states at room temperature.

ScaffoldHopping P Piperidine Scaffold (Rigid Chair) S Ring Expansion (Scaffold Hopping) P->S A Azepane Scaffold (Twist-Chair) S->A Eval Vector Projection Analysis (NMR/IR) A->Eval

Caption: Workflow for scaffold hopping from piperidine to azepane and subsequent validation.

Comparative Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because NMR operates on a specific timescale (typically milliseconds), the conformational rigidity of piperidine versus the flexibility of azepane results in distinct spectral behaviors.

At 298 K, piperidine derivatives often display sharp, distinct signals for axial and equatorial protons in 1 H NMR, as the chair-chair interconversion can be slow relative to the NMR timescale depending on substitution. In contrast, azepane's rapid pseudorotation averages the axial and equatorial environments, yielding complex, broadened multiplets.

The 13 C NMR chemical shifts also reflect the altered ring strain and electronic environment. The α -carbons (adjacent to nitrogen) in azepane are typically deshielded by ~2 ppm compared to piperidine due to changes in the C-N-C bond angle and hybridization[5],[6].

Table 1: Typical 13 C NMR Chemical Shifts (Unsubstituted, CDCl 3​ , 298 K)

Carbon PositionPiperidine ( δ , ppm)Azepane ( δ , ppm)Causality / Structural Origin
C2 / C6 (or C7) ~47.0~49.0Increased ring size slightly increases the s-character of the C-N bonds in azepane, leading to deshielding.
C3 / C5 (or C6) ~27.0~30.0Relief of 1,3-diaxial interactions present in the 6-membered ring alters the γ -gauche shielding effects.
C4 (or C5) ~25.0~27.5The central methylenes in the twist-chair experience less steric compression than the C4 in a rigid chair.
Infrared (IR) Spectroscopy

While NMR is the primary tool for 3D structural elucidation, IR spectroscopy provides rapid validation of ring strain and functional group integrity.

  • N-H Stretching: Both scaffolds exhibit secondary amine N-H stretches in the 3300–3350 cm −1 region. However, the azepane N-H stretch is often slightly broader due to the ensemble of hydrogen-bonding geometries available in its highly flexible state.

  • Fingerprint Region: The C-C-C and C-N-C bending modes differ significantly. Piperidine shows characteristic rigid ring breathing vibrations around 850–900 cm −1 , whereas azepane's fingerprint region is more convoluted due to overlapping vibrational modes of its multiple conformers.

Experimental Workflows: Self-Validating Protocols

To rigorously characterize the conformational differences between a piperidine lead and an azepane analog, researchers must employ dynamic and spatial NMR techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Variable-Temperature (VT) NMR for Conformational Trapping

Because azepane undergoes rapid pseudorotation at room temperature, VT-NMR is required to "freeze" the molecule into its discrete twist-chair conformers, allowing for the calculation of the activation energy ( ΔG‡ ) of the ring flip.

  • Sample Preparation: Dissolve 15 mg of the aza-heterocycle in 0.6 mL of Toluene- d8​ or CD 2​ Cl 2​ . Causality: CDCl 3​ freezes at -63 °C, which is insufficient to reach the slow-exchange limit for highly flexible azepanes. Toluene- d8​ remains liquid down to -90 °C.

  • Internal Temperature Calibration (Self-Validation): Do not rely solely on the instrument's thermocouple. Insert a standard NMR tube containing 100% methanol. Measure the chemical shift difference ( Δδ ) between the CH 3​ and OH protons to calculate the exact probe temperature using the standard calibration formula: T(K)=403.0−29.53(Δδ)−14.88(Δδ)2 .

  • Spectral Acquisition (Descent): Acquire standard 1 H spectra starting at 298 K. Lower the temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Coalescence Monitoring: Identify the temperature ( Tc​ ) at which the broadened α -proton multiplets collapse into a flat baseline before splitting into distinct axial/equatorial signals. Use the Eyring equation to calculate ΔG‡ .

  • Slow-Exchange Limit: Continue cooling until sharp signals for distinct conformers emerge. Integrate the separate peaks to determine the equilibrium constant ( Keq​ ) and the free energy difference ( ΔG∘ ) between the conformers.

NMRLogic Start Acquire 1H/13C NMR at 298K Check Are signals broadened or time-averaged? Start->Check Yes Dynamic Exchange (Azepane Pseudorotation) Check->Yes Yes No Rigid Conformation (Piperidine Chair) Check->No No VT Perform VT-NMR (Cool to <200K) Yes->VT Resolve Resolve Individual Conformers (Calculate ΔG‡) VT->Resolve

Caption: Decision tree for NMR conformational analysis of saturated aza-heterocycles.

Protocol 2: 2D ROESY for Spatial Vector Mapping

To map the 3D projection of substituents (exit vectors), Nuclear Overhauser Effect (NOE) spectroscopy is used. For flexible molecules like azepane, ROESY (Rotating-frame NOE Spectroscopy) is strictly preferred over NOESY.

  • Relaxation Delay Optimization: Measure the T1​ relaxation times of the protons using an inversion-recovery experiment. Set the inter-scan delay (d1) to at least 5×T1​ . Causality: This ensures complete magnetization recovery, allowing for quantitative integration of cross-peaks to calculate exact interatomic distances.

  • Mixing Time ( tm​ ) Selection: Run a build-up curve using mixing times of 100, 200, and 300 ms. Select a tm​ in the linear region to avoid spin diffusion, which creates false-positive spatial correlations.

  • ROESY vs. NOESY (Self-Validation): For mid-sized molecules (MW 300-800) tumbling at intermediate rates, the standard NOE signal can pass through zero. ROESY utilizes a spin-lock field to ensure cross-peaks are always positive, preventing false-negative spatial assignments in flexible azepane scaffolds.

  • Vector Analysis: Map the cross-peaks. In piperidine, strong 1,3-diaxial cross-peaks definitively confirm the chair conformation. In azepane, the presence of multiple, theoretically conflicting cross-peaks confirms a time-averaged conformational ensemble, requiring computational deconvolution (e.g., DFT modeling) to map the exact vector projections.

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Comparative

Conformational analysis of the seven-membered azepane ring

Title: A Comparative Guide to Conformational Analysis Strategies for the Azepane Scaffold in Drug Discovery Introduction The azepane (hexamethyleneimine) ring is a seven-membered saturated nitrogen heterocycle that has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Conformational Analysis Strategies for the Azepane Scaffold in Drug Discovery

Introduction The azepane (hexamethyleneimine) ring is a seven-membered saturated nitrogen heterocycle that has emerged as a highly versatile, conformationally rich scaffold in drug discovery and peptide engineering[1]. Unlike the relatively rigid six-membered piperidine ring, azepane exhibits a highly flexible conformational landscape characterized by low energy barriers for pseudorotation[2]. This flexibility allows it to adopt multiple states—most notably the twist-chair (TC), chair (C), boat (B), and twist-boat (TB) conformations[2][3].

For drug development professionals, understanding and controlling this flexibility is paramount. For instance, the installation of a single fluorine atom or a ketone functionality (yielding azepan-3-one) can bias the ring toward a specific diastereomeric conformation, directly impacting target binding affinity and pharmacokinetics[3][4]. This guide objectively compares the analytical and computational tools required to decode the azepane conformational ensemble, providing field-proven protocols and quantitative benchmarks.

Comparative Analysis of Conformational Profiling Tools

1.1 Computational Methodologies: Navigating a Shallow Energy Surface The primary challenge in modeling seven-membered rings is the shallow potential energy surface (PES). The energy difference between the twist-chair and chair forms is often <2 kcal/mol, allowing rapid interconversion[5].

  • Enhanced Sampling (PLUMED/Metadynamics): Standard Molecular Dynamics (MD) frequently gets trapped in local minima. Metadynamics, utilizing extended Cremer-Pople puckering collective variables (CVs), is currently the most robust open-source method for mapping the full free-energy landscape (FEL) of azepane derivatives[1][2]. It explicitly forces the simulation to explore rare conformational transitions (e.g., chair to boat, which has a higher ~5.6 kcal/mol barrier)[2].

  • Systematic/Stochastic Search (Schrödinger MacroModel): Highly effective for generating initial conformer pools of substituted azepanes[3]. However, without extensive torsional sampling, it may underrepresent intermediate twist-sofa (TS) or boat-sofa (BS) states[2].

  • Quantum Mechanics (Gaussian 16 / DFT): Indispensable for the final geometry optimization and precise energy calculation of the conformers identified by MD or stochastic searches[3]. DFT is required to accurately resolve the subtle electronic effects that stabilize the twist-chair conformation[5][6].

1.2 Experimental Validation: Solution-State vs. Solid-State

  • Solution-State NMR Spectroscopy: The gold standard for observing the dynamic equilibrium of azepane under physiological conditions. Because pseudorotation occurs rapidly at room temperature, variable-temperature (VT) NMR is required to "freeze" the conformers on the NMR timescale, allowing for the deconvolution of specific 1 H- 1 H J-couplings[4].

  • X-Ray Crystallography: Provides an absolute, albeit static, 3D snapshot. Recent crystallographic studies on azepane-based β -amino acids (cis-AAzC) confirmed that the azepane ring predominantly adopts a twisted-chair form in the solid state, with substituents adopting pseudoequatorial or pseudoaxial positions to minimize steric clash without disrupting helical folding[5][6].

Quantitative Data Presentation

Table 1: Conformational Energetics of the Unsubstituted Seven-Membered Ring (Data synthesized from computational benchmarks of cycloheptane/azepane analogs)[2][5]

Conformation FamilySymmetryRelative Energy (kcal/mol)Interconversion BarrierDominant State in Peptides
Twist-Chair (TC) Twofold rotational ( C2​ )0.0 (Global Minimum)Low (Pseudorotation)Yes (e.g., cis-AAzC)
Chair (C) Mirror-plane ( Cs​ )~1.0 - 2.0Low (Pseudorotation)No (Transition state)
Twist-Boat (TB) Twofold rotational ( C2​ )~2.5 - 3.5High (~5.6 kcal/mol from C)Rare
Boat (B) Mirror-plane ( Cs​ )~3.0 - 4.0High (~5.6 kcal/mol from C)Rare

Table 2: Software Comparison for Azepane Conformational Analysis

Software / ToolPrimary FunctionAdvantage for AzepaneLimitation
PLUMED Metadynamics / Enhanced MDMaps continuous Free Energy Landscapes using Cremer-Pople CVs[1].Requires careful tuning of Gaussian hill height/width.
MacroModel Stochastic Conformational SearchRapid generation of low-energy conformer pools[3].May miss high-barrier transition states.
Gaussian 16 DFT Energy OptimizationHigh-accuracy resolution of <1 kcal/mol energy differences[3].Computationally prohibitive for dynamic sampling.

Experimental Protocols & Methodologies

Protocol 1: Enhanced Conformational Sampling via Metadynamics Rationale/Causality: Standard dihedral-based sampling fails for azepane because ring puckering involves the concerted motion of all seven atoms. Extending Cremer-Pople (CP) puckering coordinates to 7-membered rings provides a mathematically rigorous set of Collective Variables (CVs) to drive the simulation out of local minima[1][2].

  • System Preparation: Parameterize the azepane derivative using a robust force field (e.g., OpenFF Sage)[7]. Solvate the system in a periodic boundary box (e.g., TIP3P water).

  • CV Definition: Define the extended CP coordinates ( q2​,ϕ2​,q3​,ϕ3​ ) within the PLUMED input file. These coordinates map the amplitude and phase of the ring's puckering[8].

  • Metadynamics Execution: Run a well-tempered metadynamics simulation. Deposit Gaussian bias potentials along the defined CVs to discourage the system from revisiting previously sampled twist-chair states, forcing it over the ~5.6 kcal/mol barrier into the boat/twist-boat regions[2].

  • Validation Checkpoint (Self-Validating System): Monitor the convergence of the free energy profile. The simulation is deemed converged when the free energy differences between the TC and TB basins remain constant over time, independent of the initial starting conformation.

Protocol 2: NMR-Based Conformational Deconvolution Rationale/Causality: At 298 K, the rapid pseudorotation of azepane averages the NMR signals, masking the true conformational ensemble. Lowering the temperature slows this exchange, separating the signals of distinct conformers[4].

  • Sample Preparation: Dissolve the azepane derivative in a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ or CD 3​ OD).

  • Variable-Temperature (VT) NMR: Acquire 1D 1 H spectra at decreasing temperature intervals (e.g., from 298 K down to 180 K) until the averaged signals undergo decoherence and split into distinct peaks representing the slow-exchange regime.

  • Coupling Constant Analysis: Extract the 3JHH​ coupling constants from the low-temperature spectra. Use the Karplus equation to correlate these constants with specific dihedral angles.

  • Validation Checkpoint (Self-Validating System): Cross-reference the experimentally derived dihedral angles with the DFT-optimized geometries of the twist-chair and chair conformers. A match validates both the computational model and the NMR interpretation[3].

Workflow Visualization

AzepaneWorkflow cluster_comp Computational Sampling cluster_exp Experimental Validation Start Target Azepane Derivative MD Metadynamics (PLUMED) Cremer-Pople CVs Start->MD NMR VT-NMR Spectroscopy (J-Coupling Analysis) Start->NMR XRay X-Ray Crystallography (Solid-State Conformation) Start->XRay DFT DFT Geometry Optimization (Gaussian) MD->DFT Minima Extraction Integration Conformational Ensemble (Twist-Chair vs. Chair vs. Boat) DFT->Integration NMR->Integration XRay->Integration SAR Rational Drug Design & SAR Integration->SAR

Caption: Synergistic computational and experimental workflow for azepane conformational analysis.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-methyleneazepane-1-carboxylate

PART 1: Core Safety & Hazard Analysis Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on its structure—a Boc-protected amine and an unsaturated heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

PART 1: Core Safety & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on its structure—a Boc-protected amine and an unsaturated heterocyclic ring—we can infer key safety considerations.

Personal Protective Equipment (PPE)

Always assume the compound is hazardous. Standard laboratory PPE is mandatory to prevent accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or vapors.

Inferred Hazard Profile & Chemical Reactivity

Based on analogous compounds, tert-butyl 3-methyleneazepane-1-carboxylate should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2]. It may be harmful if swallowed[3].

Key Reactivity Concerns:

  • N-Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is famously labile under acidic conditions.[4][5] Contact with strong acids will cleave the Boc group, generating tert-butanol and isobutylene, and exposing the secondary amine. This reaction can be exothermic and will change the chemical nature and hazard profile of the waste.

  • Methylene Group Reactivity: The exocyclic double bond (methylene group) introduces potential reactivity. While generally stable, unsaturated compounds can be susceptible to polymerization under certain conditions (e.g., heat, presence of radical initiators).

  • Incompatible Materials: To prevent unintended reactions, this compound and its waste must be stored separately from:

    • Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.

    • Strong Acids: Will cause deprotection of the N-Boc group.

    • Strong Bases: While the Boc group is stable to base, other reactions cannot be ruled out.

PART 2: Step-by-Step Disposal Protocol

The disposal of tert-butyl 3-methyleneazepane-1-carboxylate must be managed through your institution's official hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) office.[6] Federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), mandate a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is legally responsible for the waste from its creation to its final disposal.[7][8]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [9][10]

Step 1: Waste Classification & Segregation

Properly segregating chemical waste is crucial to prevent dangerous reactions.[11]

  • Solid Waste:

    • Collect any unused or expired solid tert-butyl 3-methyleneazepane-1-carboxylate.

    • Include any materials grossly contaminated with the solid compound, such as weighing paper, spatulas, or contaminated gloves.

    • Place these materials into a designated, chemically compatible solid waste container.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, sealed container designated for liquid chemical waste.

    • Do not mix this waste stream with incompatible solvents or other reactive wastes. For example, do not mix a dichloromethane solution of this compound with an acetone waste stream.

    • Aqueous solutions should not be poured down the drain.[12]

Step 2: Containment & Container Selection

Choosing the correct container is a critical step in safe waste storage.

  • Use only appropriate, leak-proof containers. High-density polyethylene (HDPE) containers are a suitable choice for both solid and many organic solvent-based liquid wastes.

  • Ensure compatibility. Do not store acidic waste in a metal container.[11][13]

  • Keep containers closed. Waste containers must be securely sealed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects the integrity of the contents.

Step 3: Accurate and Thorough Labeling

Regulatory compliance and safety demand that all hazardous waste containers are meticulously labeled.

Your institution's EHS office will provide official "Hazardous Waste" labels. The label must include:

  • The words "Hazardous Waste" .[7]

  • Full Chemical Name: Write out "tert-butyl 3-methyleneazepane-1-carboxylate". Do not use abbreviations or chemical formulas.

  • Constituents and Concentration: For liquid waste, list all solvent components and their approximate percentages.

  • Hazard Information: Indicate any known hazards (e.g., "Irritant").

  • Principal Investigator and Laboratory Information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste.[9][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the sealed and labeled waste container in this designated area.

  • Ensure the SAA is away from drains, heat sources, and direct sunlight.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9] Once a container is full, it must be removed by EHS within three days.[11] Partially filled containers may be accumulated for up to one year.[11]

Step 5: Arranging for Final Disposal
  • Once your waste container is full or you have no further need for it, contact your institution's EHS office to schedule a waste pickup.

  • Follow their specific procedures for submitting a pickup request, which is often done through an online system.

  • EHS will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company.

PART 3: Data Summary & Workflow

Disposal and Safety Data Table
ParameterInformationSource
Chemical Name tert-butyl 3-methyleneazepane-1-carboxylateN/A
CAS Number Not readily availableN/A
Molecular Formula C13H23NO2N/A
Inferred Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[1][2]
Required PPE Nitrile gloves, safety goggles, lab coat, use in fume hood.[14][15]
Incompatible Materials Strong oxidizing agents, Strong acids.[4][14]
Primary Disposal Route Collection as hazardous chemical waste via institutional EHS.[6][9]
Forbidden Disposal DO NOT dispose of in trash or down the drain.[6][10]
Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the disposal of tert-butyl 3-methyleneazepane-1-carboxylate waste.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste close_container Keep Container Securely Closed label_waste->close_container store Store in Designated Satellite Accumulation Area close_container->store request Container Full? Request EHS Pickup store->request ehs EHS Collects for Final Disposal request->ehs

Caption: Disposal workflow for tert-butyl 3-methyleneazepane-1-carboxylate.

References

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  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link].

  • Grupo Comsurlab. SAFETY DATA SHEET. Available at: [Link].

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link].

  • PubChemLite. tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (C12H21NO3). Available at: [Link].

  • IFSC. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link].

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link].

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link].

  • Wiley Online Library. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link].

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